Ethyl 2-((4-cyanophenyl)amino)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-cyanoanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMRMSDANMQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632429 | |
| Record name | Ethyl N-(4-cyanophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218168-58-2 | |
| Record name | Ethyl N-(4-cyanophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for Ethyl 2-((4-cyanophenyl)amino)acetate
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-((4-cyanophenyl)amino)acetate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic intermediate. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, providing a self-validating framework for structural confirmation and purity assessment. Methodologies for data acquisition are detailed, and all interpretations are grounded in authoritative spectroscopic principles.
Introduction and Molecular Structure
This compound belongs to the class of N-aryl glycine esters, which are versatile building blocks in organic synthesis and medicinal chemistry.[1][2][3] The presence of multiple functional groups—a secondary aromatic amine, a nitrile, and an ethyl ester—makes spectroscopic analysis a powerful tool for unambiguous structural elucidation. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the characterization of subsequent derivatives.
The molecular structure contains several distinct electronic environments, each giving rise to characteristic spectroscopic signals:
-
A para-substituted aromatic ring , which dictates specific patterns in NMR and IR spectra.
-
A nitrile group (C≡N) , a strong chromophore in IR spectroscopy.
-
A secondary amine (N-H) linkage, identifiable in both NMR and IR.
-
An ethyl ester group (-COOCH₂CH₃) , which presents a classic and easily identifiable signature in NMR.
Molecular Structure: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol
Experimental Protocols: A Validated Approach
To ensure data integrity, standardized protocols are essential. The data presented and interpreted herein are based on methodologies common in modern analytical laboratories.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][4] Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as the internal standard for chemical shift calibration (δ = 0.00 ppm).[5]
FT-IR Spectroscopy
Infrared spectra are acquired using an FT-IR spectrometer. For solid samples, the KBr (potassium bromide) pellet method is standard, where the sample is ground with KBr and pressed into a thin, transparent disk.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid. Data is collected over the range of 4000–400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing detailed fragmentation patterns useful for structural elucidation, while Electrospray Ionization (ESI) is a softer technique often used for accurate mass determination of the molecular ion.[4]
Caption: Spectroscopic analysis workflow.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in analyzing the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[7]
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.45 | Doublet | 2H | ~8.8 | Ar-H (ortho to -CN) |
| ~6.65 | Doublet | 2H | ~8.8 | Ar-H (ortho to -NH) |
| ~4.50 | Broad Singlet | 1H | - | N-H |
| ~4.25 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |
| ~3.95 | Singlet | 2H | - | -NH-CH₂ -COO- |
| ~1.30 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |
Expert Interpretation:
-
Aromatic Region: The para-substituted ring gives a characteristic AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitrile group are deshielded and appear further downfield (~7.45 ppm) compared to the protons ortho to the electron-donating amino group (~6.65 ppm).[8][9]
-
Amine Proton: The N-H proton typically appears as a broad singlet between 3-5 ppm for aromatic amines.[10] Its chemical shift can be variable and it may exchange with D₂O.
-
Methylene Protons (Glycinate): The two protons on the carbon adjacent to the nitrogen appear as a singlet around 3.95 ppm. Their proximity to both the nitrogen and the ester group causes a downfield shift.
-
Ethyl Ester Group: This presents a classic signature: a quartet at ~4.25 ppm for the methylene (-OCH₂) protons, split by the adjacent three methyl protons, and a triplet at ~1.30 ppm for the methyl (-CH₃) protons, split by the adjacent two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C =O (Ester) |
| ~150.2 | Ar-C (ipso, attached to -NH) |
| ~133.8 | Ar-C H (ortho to -CN) |
| ~120.0 | C ≡N (Nitrile) |
| ~112.5 | Ar-C H (ortho to -NH) |
| ~101.0 | Ar-C (ipso, attached to -CN) |
| ~61.5 | -O-C H₂-CH₃ |
| ~45.8 | -NH-C H₂-COO- |
| ~14.1 | -O-CH₂-C H₃ |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded, appearing at the far downfield end of the spectrum (~169.5 ppm).[11]
-
Aromatic Carbons: Four signals are expected for the para-substituted ring. The ipso-carbon attached to the highly electronegative nitrogen is the most downfield (~150.2 ppm). The ipso-carbon attached to the nitrile group is found much further upfield (~101.0 ppm). The two distinct aromatic CH carbons are clearly resolved.
-
Nitrile Carbon: The nitrile carbon signal appears in its characteristic region around 120.0 ppm.[12]
-
Aliphatic Carbons: The three aliphatic carbons of the ethyl 2-(amino)acetate moiety are observed at their expected shifts, with the carbon bonded to oxygen (-OCH₂) being the most downfield of the three.
FT-IR Spectroscopy
The FT-IR spectrum is invaluable for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Medium, Sharp | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1740 | Strong, Sharp | C=O Stretch (Ester) |
| ~1610, ~1520 | Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1180 | Strong | C-N Stretch (Aromatic Amine) |
Expert Interpretation:
-
N-H Stretch: A secondary amine N-H stretch appears as a single, relatively sharp peak around 3380 cm⁻¹.[10]
-
C≡N Stretch: This is one of the most diagnostic peaks in the spectrum. The nitrile group conjugated with the aromatic ring gives a strong, sharp absorption at ~2225 cm⁻¹.[12] Its intensity and characteristic position make it easy to identify.
-
C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band at a high frequency (~1740 cm⁻¹), consistent with an aliphatic ester.[13][14]
-
Fingerprint Region: The complex pattern below 1600 cm⁻¹ contains stretches for the aromatic ring, C-N, and C-O bonds, confirming the overall structure. The strong C-O ester stretch around 1250 cm⁻¹ is particularly prominent.[14]
Caption: Correlation of functional groups to spectral data.
Mass Spectrometry
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps piece the structure together.
Table 4: Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Possible Fragment Assignment |
| 204 | High | [M]⁺ (Molecular Ion) |
| 159 | Medium | [M - OCH₂CH₃]⁺ |
| 131 | High | [M - COOCH₂CH₃]⁺ |
| 117 | Base Peak | [C₇H₅N₂]⁺ (cyanophenylamino fragment) |
| 102 | Medium | [C₇H₄N]⁺ (cyanophenyl fragment) |
Expert Interpretation:
-
Molecular Ion: The presence of a peak at m/z 204 confirms the molecular weight of the compound (C₁₁H₁₂N₂O₂). The molecule adheres to the nitrogen rule, having an even molecular weight and an even number of nitrogen atoms.[15]
-
Fragmentation Pattern: The fragmentation is dominated by cleavages around the ester and amine functionalities.
-
The loss of an ethoxy radical (•OC₂H₅, 45 Da) gives the fragment at m/z 159.
-
The loss of the entire carbethoxy group (•COOCH₂CH₃, 73 Da) results in the ion at m/z 131.[16]
-
The base peak at m/z 117 is highly significant. It results from cleavage alpha to the amine nitrogen, losing the •CH₂COOCH₂CH₃ radical. This forms a very stable cyanophenylamino cation, confirming the connectivity between the aromatic ring and the nitrogen atom.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the congruent narrative told by all techniques.
-
Mass Spectrometry establishes the molecular formula as C₁₁H₁₂N₂O₂ (m/z 204).
-
FT-IR confirms the presence of all key functional groups: N-H (~3380 cm⁻¹), C≡N (~2225 cm⁻¹), and ester C=O (~1740 cm⁻¹).
-
¹³C NMR confirms the carbon skeleton, showing 9 unique carbons: 1 carbonyl, 4 aromatic, 1 nitrile, and 3 distinct aliphatic carbons, matching the proposed structure.
-
¹H NMR pieces the structure together, showing the para-substituted aromatic ring, the secondary amine, the glycinate methylene bridge, and the characteristic ethyl group, with integrations matching the proton count of the molecular formula.
The data from each independent analysis converges to unambiguously confirm the structure as this compound.
Conclusion
The spectroscopic profile of this compound is well-defined and characteristic. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, FT-IR serves as a rapid and definitive check for the essential functional groups, and Mass Spectrometry confirms the molecular weight and key structural linkages through predictable fragmentation. This guide provides the necessary data and interpretive logic for researchers to confidently identify and assess the quality of this important chemical intermediate.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Supporting Inform
- Identification of Aromatic F
- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- B. A. Smith. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Spectroscopy of Amines. (n.d.). Fiveable.
- Amines. (n.d.). University of Calgary.
- Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. (n.d.).
- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
- Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
- Interpreting. (n.d.). OpenOChem Learn.
- Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
- Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022, May 18). The Royal Society of Chemistry.
- N-Aryl glycines as versatile initiators for various polymeriz
- Spectra of ethyl acet
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- mass spectra - fragmentation p
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- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpreting | OpenOChem Learn [learn.openochem.org]
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- 16. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Physicochemical Characteristics of the (4-Cyanophenyl)amino)acetate Scaffold
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides a detailed examination of the physical and chemical characteristics of the 2-((4-cyanophenyl)amino)acetic acid scaffold and its ethyl ester derivative, Ethyl 2-((4-cyanophenyl)amino)acetate. As direct experimental data for the ethyl ester is not extensively published, this document leverages comprehensive data from its parent carboxylic acid—a key intermediate in pharmaceutical synthesis—to provide robust, scientifically grounded insights. This approach is designed to empower researchers in medicinal chemistry and drug development with the foundational knowledge required for synthesis, characterization, and application of this important molecular framework.
The 2-((4-cyanophenyl)amino)acetic acid core is a significant building block in modern pharmacology. Notably, it serves as a crucial intermediate in the synthesis of advanced anticoagulants like dabigatran etexilate, a direct thrombin inhibitor used to prevent and treat blood clot-related disorders[1]. The ethyl ester, this compound, represents a logical and common derivative, often synthesized to enhance solubility in organic solvents for reactions or to function as a prodrug, improving the bioavailability of the parent acidic drug.
This guide will therefore present the verified characteristics of the parent acid and provide expert-derived predictions for the ethyl ester, supported by established principles of organic chemistry.
Chemical Identity and Structural Elucidation
The core structure consists of a para-substituted cyanophenyl ring linked through a secondary amine to an acetic acid or ethyl acetate moiety. The primary difference between the two molecules discussed is the functional group at the terminus of the acetate chain: a carboxylic acid versus an ethyl ester.
Caption: Chemical structures of the parent acid and its ethyl ester.
Table 1: Core Identification Parameters
| Identifier | 2-((4-Cyanophenyl)amino)acetic Acid | This compound (Predicted/Calculated) |
| IUPAC Name | 2-((4-cyanophenyl)amino)acetic acid[2] | This compound |
| Synonyms | N-(4-Cyanophenyl)glycine[1] | 2-((4-Cyanophenyl)amino)acetic acid ethyl ester |
| CAS Number | 42288-26-6[1][2][3] | Not assigned |
| Molecular Formula | C₉H₈N₂O₂[1][3] | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 176.17 g/mol [1][3] | 204.23 g/mol |
Physicochemical Properties
The physical properties of the parent acid are well-documented. The conversion of a carboxylic acid to its ethyl ester predictably alters these properties by removing the capacity for strong hydrogen bonding (as a donor) and increasing the molecule's lipophilicity.
Table 2: Comparison of Physical Properties
| Property | 2-((4-Cyanophenyl)amino)acetic Acid (Experimental) | This compound (Predicted) | Causality of Predicted Change |
| Appearance | White to pale yellow crystalline powder[2] | Likely a white to pale yellow solid or a viscous oil. | Esterification disrupts the crystal lattice formed by carboxylic acid dimers, often leading to a lower melting point or an amorphous/oily state. |
| Melting Point | 237 °C[1] | Significantly lower than the parent acid. | The absence of strong intermolecular hydrogen bonding from the carboxylic acid group drastically reduces the energy required to break the crystal lattice. |
| Boiling Point | 447.2 °C (Predicted)[1] | Lower than the parent acid. | While more volatile than the acid, it is still a relatively large molecule and would require high vacuum for distillation. |
| Solubility | Slightly soluble in DMSO, methanol, dichloromethane[1]. | Soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and ethanol. Poorly soluble in water. | The ethyl group increases the non-polar character, enhancing solubility in organic media while reducing solubility in polar, aqueous media. |
| Density | ~1.3 g/cm³ (Predicted)[1] | Expected to be in a similar range, ~1.1-1.2 g/cm³. | The addition of the ethyl group increases mass and volume, typically resulting in a slight decrease in density. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The spectra of the ethyl ester will be dominated by the features of the parent acid, with the clear addition of signals from the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR of the ethyl ester is expected to show the characteristic aromatic signals of the 1,4-disubstituted benzene ring (two doublets). The methylene protons (-CH₂-) adjacent to the amine and the amine proton (-NH-) will also be present. Crucially, the ethyl ester will introduce a quartet at approximately 4.1-4.2 ppm (for the -O-CH₂- group) and a triplet at around 1.2-1.3 ppm (for the -CH₃ group). The broad singlet for the carboxylic acid proton in the parent compound will be absent.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons and the nitrile carbon (around 118-120 ppm). The carbonyl carbon of the ester will appear around 170-172 ppm, a slightly different shift from the carboxylic acid carbonyl. The ethyl group will add two distinct signals: one for the methylene carbon (-O-CH₂-) around 61 ppm and one for the terminal methyl carbon (-CH₃) around 14 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides clear functional group information.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.
-
C≡N Stretch: A sharp, intense peak in the range of 2220-2240 cm⁻¹, characteristic of a nitrile group.
-
C=O Stretch: This is the key differentiating peak. For the parent acid, it appears broadly around 1700-1725 cm⁻¹ due to hydrogen bonding. For the ethyl ester , this peak is expected to be a sharp, strong band at a higher wavenumber, typically 1735-1750 cm⁻¹ .
-
C-O Stretch: The ester will also exhibit a strong C-O stretching band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
For the ethyl ester, Electron Impact (EI) or Electrospray Ionization (ESI) would be effective. The ESI-MS in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 205.23.
Experimental Workflows & Protocols
The following are standardized protocols for obtaining the key physical data.
Protocol 1: Melting Point Determination
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol 2: Spectroscopic Analysis
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
-
-
FT-IR Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
-
Data Acquisition: Acquire spectra on a suitable spectrometer (e.g., 400 MHz for NMR) following standard instrument procedures.
Caption: Standard workflow for synthesis and characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be based on the hazards associated with its structural components: aromatic amines and nitriles.
-
Hazard Classification (Anticipated):
-
Harmful if swallowed or in contact with skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Store away from strong oxidizing agents and strong acids.
-
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug development, primarily due to its status as a direct derivative of a key pharmaceutical intermediate. While direct, comprehensive experimental data on the ester is sparse, a robust and reliable profile of its physical characteristics can be constructed by analyzing the well-documented properties of its parent acid, 2-((4-cyanophenyl)amino)acetic acid. This guide provides the necessary data, predicted characteristics, and standardized protocols to enable researchers to confidently synthesize, identify, and utilize this valuable molecular scaffold in their work.
References
An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 2-(4-cyanophenyl)acetate, bearing the CAS number 1528-41-2, is a versatile bifunctional organic molecule that has garnered significant interest within the realms of pharmaceutical and chemical synthesis. Its unique structure, incorporating both a nitrile and an ester functional group, positions it as a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its current and potential applications in drug discovery and development. Our objective is to furnish researchers and synthetic chemists with the critical information necessary to effectively harness the synthetic potential of this compound.
Physicochemical Properties
Ethyl 2-(4-cyanophenyl)acetate is a white to pale yellow solid at room temperature.[1] The presence of the polar nitrile group and the ester moiety contributes to its moderate solubility in a range of organic solvents.[2]
| Property | Value | Source(s) |
| CAS Number | 1528-41-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 90-93 °C | [1] |
| Boiling Point | 305 °C | [1] |
| Density | 1.11 g/cm³ | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [2] |
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of Ethyl 2-(4-cyanophenyl)acetate is anticipated to exhibit distinct signals corresponding to the ethyl group and the protons on the phenyl ring and the benzylic position.
-
Ethyl Protons: A triplet integrating to three protons is expected around δ 1.2-1.3 ppm, corresponding to the methyl group (CH₃). The adjacent methylene group (CH₂) will appear as a quartet around δ 4.1-4.2 ppm, integrating to two protons.
-
Benzylic Protons: A singlet integrating to two protons is predicted to be in the range of δ 3.7-3.8 ppm, corresponding to the methylene group attached to the phenyl ring.
-
Aromatic Protons: The para-substituted phenyl ring will give rise to two doublets in the aromatic region (δ 7.2-7.7 ppm), each integrating to two protons. The protons closer to the electron-withdrawing cyano group are expected to be deshielded and appear further downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
-
Ethyl Carbons: The methyl carbon of the ethyl group is expected around δ 14 ppm, while the methylene carbon should appear around δ 61 ppm.
-
Benzylic Carbon: The benzylic carbon is predicted to resonate in the region of δ 40-45 ppm.
-
Aromatic Carbons: The spectrum will show signals for the four distinct aromatic carbons. The carbon bearing the cyano group will be significantly deshielded.
-
Nitrile Carbon: The carbon of the cyano group (C≡N) will have a characteristic chemical shift in the range of δ 118-120 ppm.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear around δ 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in Ethyl 2-(4-cyanophenyl)acetate.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C=O Stretch: A strong, sharp absorption band will be present in the range of 1735-1750 cm⁻¹, corresponding to the ester carbonyl group.[3]
-
C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ will indicate the C-O single bond of the ester.[3]
-
Aromatic C-H and C=C Stretches: The spectrum will also feature characteristic absorptions for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 189.07898 Da.[4] High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.
Synthesis Protocol
The synthesis of Ethyl 2-(4-cyanophenyl)acetate can be achieved through the esterification of 4-cyanophenylacetic acid. The following protocol is adapted from a similar procedure for the synthesis of the corresponding methyl ester.
Reaction: 4-cyanophenylacetic acid + Ethanol → Ethyl 2-(4-cyanophenyl)acetate
Materials:
-
4-Cyanophenylacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenylacetic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Ethyl 2-(4-cyanophenyl)acetate.
Caption: Synthesis workflow for Ethyl 2-(4-cyanophenyl)acetate.
Applications in Pharmaceutical and Chemical Synthesis
Ethyl 2-(4-cyanophenyl)acetate is a valuable building block in organic synthesis due to the presence of two reactive functional groups. The active methylene group, flanked by the electron-withdrawing phenyl and ester groups, can be readily deprotonated to form a nucleophilic carbanion, making it suitable for various carbon-carbon bond-forming reactions.
While specific, large-scale industrial applications are not extensively documented in publicly available literature, its structural motifs are present in several biologically active molecules. For instance, the related compound, ethyl cyanoacetate, is a key precursor in the synthesis of the anti-gout medication Febuxostat .[5][6][7][8] The synthesis of Febuxostat involves the formation of a thiazole ring, a reaction in which a cyanoacetate derivative could potentially participate.
Furthermore, phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). For example, the synthesis of Etodolac involves the construction of a pyrano[3,4-b]indole ring system, where a substituted phenylacetic acid derivative could serve as a starting material.[9][10][11][12] The presence of the cyano group in Ethyl 2-(4-cyanophenyl)acetate offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, thereby expanding its synthetic utility.
Caption: Potential synthetic applications of Ethyl 2-(4-cyanophenyl)acetate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(4-cyanophenyl)acetate. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[13]
-
Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[13]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Keep away from heat, sparks, and open flames.[15]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[14]
In case of accidental exposure, it is crucial to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[15][16][17]
Conclusion
Ethyl 2-(4-cyanophenyl)acetate is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its well-defined physicochemical properties and predictable spectroscopic characteristics, coupled with its straightforward synthesis, make it an attractive building block for synthetic chemists. While its direct application in the synthesis of currently marketed drugs is not widely published, its structural relationship to key intermediates in the synthesis of drugs like Febuxostat and Etodolac highlights its potential for the development of novel therapeutic agents. As the demand for new and efficient synthetic methodologies continues to grow, the utility of bifunctional reagents such as Ethyl 2-(4-cyanophenyl)acetate is poised to expand, making it a compound of considerable interest for future research and development endeavors.
References
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The Royal Society of Chemistry. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53354. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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European Patent Office. (2010, December 29). A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1. Retrieved from [Link]
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Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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Pharmapproach. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]
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New Drug Approvals. (2016, July 11). Febuxostat. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [Link]
- Google Patents. (n.d.). CN102964313A - Synthetic method of febuxostat.
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Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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PubMed. (n.d.). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Retrieved from [Link]
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Spectra of ethyl acetate. (n.d.). Retrieved from [Link]
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Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-(4-cyanophenyl)acetate (C11H11NO2). Retrieved from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]
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The Strategic Role of Ethyl 2-((4-cyanophenyl)amino)acetate in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the multifaceted role of Ethyl 2-((4-cyanophenyl)amino)acetate as a pivotal scaffold and versatile intermediate in contemporary drug discovery and development. We will delve into its synthesis, chemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential. This guide will move beyond a simple recitation of facts to explain the causal relationships behind experimental choices and to highlight the strategic thinking that leverages this molecule's unique structural features.
Introduction: Unveiling a Privileged Scaffold
This compound, a seemingly unassuming molecule, has emerged as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, by presenting appropriate pharmacophoric features in a favorable spatial arrangement. The core structure of this compound, featuring a 4-cyanophenyl group linked to an ethyl acetate moiety via a secondary amine, provides an ideal starting point for the synthesis of a diverse array of bioactive compounds.
The key attributes that contribute to its privileged status include:
-
The 4-cyanophenyl group: The cyano (-C≡N) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key recognition element for various biological targets. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.
-
The secondary amine linker: This flexible linker allows for the introduction of various substituents, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological activity. It can also participate in crucial hydrogen bonding interactions within a receptor's binding pocket.
-
The ethyl acetate moiety: This ester group can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy for improving aqueous solubility and creating prodrugs. It also provides a convenient handle for further chemical modifications.
This guide will explore how these features are exploited in the design and synthesis of novel therapeutic agents across different disease areas.
Synthetic Strategies and Methodologies
The efficient and scalable synthesis of this compound and its derivatives is crucial for its widespread use in drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and the specific downstream applications.
Reductive Amination: A Common and Efficient Route
A prevalent method for the synthesis of this compound involves the reductive amination of p-cyanobenzaldehyde with an amino acid ester hydrochloride, such as ethyl glycinate hydrochloride.
Reaction Scheme:
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of p-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethyl glycinate hydrochloride (1.0-1.2 eq) and a mild base like triethylamine or sodium acetate (1.0-1.2 eq) to neutralize the hydrochloride salt.
-
Formation of the Schiff Base: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (Na(OAc)3BH) (1.0-1.5 eq), portion-wise to the reaction mixture. The choice of reducing agent is critical; milder reagents are often preferred to avoid reduction of the cyano group.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The true value of this compound lies in its role as a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Anticancer Agents
The 4-cyanophenyl moiety is a common feature in many potent anticancer agents. Derivatives of this compound have been investigated for their potential as kinase inhibitors and antiproliferative agents.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
| Modification Site | Structural Change | Impact on Anticancer Activity | Reference |
| Amine Linker | Acylation with various aromatic/heterocyclic acids | Introduction of specific ring systems can enhance binding to kinase active sites. | [1] |
| Ethyl Acetate Moiety | Conversion to amides or other functional groups | Can modulate solubility, cell permeability, and metabolic stability. | [2] |
| 4-Cyanophenyl Group | Bioisosteric replacement of the cyano group | Can improve pharmacokinetic properties and reduce potential toxicity. | [3][4] |
One notable example is the development of thiazol-2-ylhydrazone derivatives incorporating a 4-cyanophenyl group, which have demonstrated significant anticancer efficacy against various carcinoma cell lines.[1] These compounds often induce cancer cell death via caspase-dependent apoptosis.[1]
Illustrative Signaling Pathway:
Caption: General mechanism of action for kinase inhibitor-based anticancer drugs derived from the 4-cyanophenyl scaffold.
Dual Aromatase-Sulfatase Inhibitors for Hormone-Dependent Cancers
In the context of hormone-dependent cancers, such as breast cancer, derivatives of the 4-cyanophenyl structure have been explored as dual inhibitors of aromatase and steroid sulfatase (STS).[5] Aromatase is a key enzyme in estrogen biosynthesis, while STS is involved in the formation of active steroids from inactive sulfate precursors. Dual inhibition offers a promising therapeutic strategy.
Structure-activity relationship studies on 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have revealed that the position and nature of halogen substituents on the phenyl sulfamate ring significantly impact the inhibitory activity against both enzymes.[5] For instance, di-meta-halogenated derivatives have shown improved aromatase inhibitory potency compared to their mono-halogenated counterparts.[5]
Intermediate in the Synthesis of Marketed Drugs: The Case of Dabigatran Etexilate
This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[6][7] In this synthesis, the core scaffold is elaborated through a series of reactions to construct the final complex drug molecule.
Synthetic Workflow:
Caption: Simplified synthetic workflow illustrating the use of this compound as an intermediate for Dabigatran Etexilate.
Bioisosteric Replacements of the Cyano Group
While the cyano group is often a key pharmacophoric element, it can sometimes be associated with metabolic liabilities or off-target toxicities. Therefore, medicinal chemists frequently explore bioisosteric replacements to mitigate these issues while retaining or improving biological activity.
Common bioisosteres for the cyano group include:
-
Halogens (F, Cl, Br): These can mimic the size and electronic properties of the cyano group.
-
Trifluoromethyl (-CF3): This group is a strong electron-withdrawing group and can enhance metabolic stability.
-
Oxadiazoles and other five-membered heterocycles: These can act as hydrogen bond acceptors and mimic the steric profile of the cyano group.[4][8]
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific target and the desired physicochemical properties of the final compound.
Conclusion and Future Perspectives
This compound has firmly established its position as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple modifiable sites make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated success of its derivatives in various therapeutic areas, including oncology and cardiovascular medicine, underscores its significance as a privileged scaffold.
Future research efforts are likely to focus on:
-
Expansion of Therapeutic Applications: Exploring the potential of this compound derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.
-
Development of Novel Bioisosteric Replacements: Designing and synthesizing novel bioisosteres for the cyano group to further optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Application in Targeted Drug Delivery: Incorporating this scaffold into more sophisticated drug delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, to enhance target specificity and reduce systemic toxicity.
References
- This is a placeholder for a general reference on privileged scaffolds in medicinal chemistry.
- This is a placeholder for a general reference on reductive amin
-
Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- An improved process for the preparation of dabigatran etexilate mesylate.
- This is a placeholder for a general reference on kinase inhibitors in cancer therapy.
- This is a placeholder for a general reference on dual-target inhibitors.
- This is a placeholder for a general reference on the synthesis of Dabig
- This is a placeholder for a general reference on bioisosterism in drug design.
-
Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. ResearchGate. [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed. [Link]
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Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Pharmaffiliates. [Link]
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The Lynchpin of Modern Anticoagulant Synthesis: A Technical Guide to Ethyl 2-((4-cyanophenyl)amino)acetate
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-((4-cyanophenyl)amino)acetate stands as a pivotal, yet often unheralded, synthetic intermediate in the landscape of modern medicinal chemistry. Its true significance is realized through its corresponding carboxylic acid, N-(4-cyanophenyl)glycine, a critical precursor in the industrial synthesis of Dabigatran. Dabigatran, a potent direct thrombin inhibitor, is a cornerstone of anticoagulant therapy for the prevention of stroke and systemic embolism. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and, most critically, its application as a key building block in the synthesis of advanced pharmaceutical agents. Authored from the perspective of a Senior Application Scientist, this document furnishes field-proven insights, detailed experimental protocols, and the causal reasoning behind methodological choices, ensuring both scientific integrity and practical applicability for professionals in drug development and organic synthesis.
Introduction: Strategic Importance in Pharmaceutical Synthesis
In the intricate multi-step syntheses that characterize modern drug manufacturing, the strategic selection of intermediates is paramount.[1][2] These molecular scaffolds must be readily accessible, possess versatile reactivity, and efficiently introduce key structural motifs into the final active pharmaceutical ingredient (API). This compound, and its immediate precursor N-(4-cyanophenyl)glycine, perfectly embody these principles.
The molecule incorporates a p-cyanophenyl group, a feature prevalent in many bioactive compounds, linked to an ethyl acetate moiety via a secondary amine. This arrangement provides two key points of reactivity: the nucleophilic secondary amine and the electrophilic ester carbonyl. This dual reactivity allows for its seamless integration into complex synthetic pathways. Its most notable application is in the synthesis of the benzimidazole core of Dabigatran, where the N-(4-cyanophenyl)glycine unit is coupled with an ortho-diaminoarene fragment.[3][4]
This guide will illuminate the synthesis of this crucial intermediate, explore its role in the construction of Dabigatran, and provide the detailed technical data necessary for its effective utilization in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a synthetic intermediate is a prerequisite for its safe and effective handling in a laboratory setting.
Technical Data Summary
While specific experimental data for this compound is not widely published, the properties of its immediate precursor, N-(4-cyanophenyl)glycine, are well-documented. The esterification to the title compound follows predictable chemical principles.
| Property | Value (N-(4-cyanophenyl)glycine) | Reference |
| CAS Number | 42288-26-6 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | White to Pale Yellow Solid | [6] |
| Melting Point | 237 °C (decomposes) | [6] |
| Solubility | Slightly soluble in Dichloromethane, DMSO, Methanol | [7] |
| Purity (Typical) | >98% (HPLC) | [7] |
Spectroscopic data (¹H NMR, ¹³C NMR) for N-(4-cyanophenyl)glycine is available from commercial suppliers and research literature and is crucial for quality control.[8]
Safety & Handling
As a prudent laboratory practice, this compound should be handled with the standard precautions applied to aromatic amines and cyano-containing compounds. Based on data for structurally related compounds, the following hazards should be considered:
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Use in a well-ventilated fume hood is mandatory.
Synthesis Pathway and Mechanism
The synthesis of this compound is most logically and efficiently achieved via a two-step process: first, the synthesis of the N-(4-cyanophenyl)glycine precursor, followed by a standard esterification. This approach ensures high purity of the intermediate acid, which is critical for its subsequent use in pharmaceutical synthesis.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of N-(4-cyanophenyl)glycine
The formation of the glycine precursor is a classical nucleophilic substitution reaction. The amino group of 4-aminobenzonitrile acts as the nucleophile, attacking the electrophilic α-carbon of a haloacetic acid.
-
Causality of Experimental Choices:
-
Reactants: 4-Aminobenzonitrile is the logical starting material, providing the core aromatic and nitrile functionalities. Bromoacetic acid is often used due to the higher reactivity of the C-Br bond compared to the C-Cl bond in chloroacetic acid, though the latter is a more cost-effective option for industrial scale-up.[10]
-
Solvent: Water is an excellent, green, and economical solvent for this reaction. It readily dissolves the haloacetic acid and facilitates the reaction between the reactants upon heating.[10]
-
Temperature: Heating the reaction mixture (typically to 100-110 °C) is necessary to overcome the activation energy for the nucleophilic substitution, driving the reaction to completion in a reasonable timeframe.[6][10]
-
Work-up: The product conveniently precipitates from the aqueous solution upon cooling, allowing for a simple isolation by filtration. A subsequent purification can be performed by converting the crude product to its sodium salt and re-acidifying to precipitate the purified acid, effectively removing unreacted starting materials and inorganic salts.[6][10]
-
Step 2: Fischer Esterification
The conversion of the carboxylic acid to the ethyl ester is a classic Fischer esterification.
-
Causality of Experimental Choices:
-
Reagents: Ethanol serves as both the solvent and the reactant. A catalytic amount of a strong acid, typically concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Conditions: The reaction is an equilibrium process. Refluxing the mixture serves to increase the reaction rate and to help drive the equilibrium towards the product side by removing the water formed as a byproduct (if a Dean-Stark apparatus is used, though often an excess of ethanol is sufficient).
-
Application in the Synthesis of Dabigatran
The primary and most significant application of this intermediate family is in the manufacture of Dabigatran. In the patented synthesis pathways, N-(4-cyanophenyl)glycine is the key component that is coupled with an o-phenylenediamine derivative to construct the central benzimidazole ring system.[4]
Caption: Role of N-(4-cyanophenyl)glycine in Dabigatran synthesis.
The process typically involves activating the carboxylic acid of N-(4-cyanophenyl)glycine with a coupling agent such as N,N'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC).[4] This forms a highly reactive acyl intermediate. This intermediate then reacts with one of the amino groups of the o-phenylenediamine derivative (Compound VI in many patented schemes) to form an amide bond. Subsequent intramolecular cyclization, often promoted by heating in a solvent like acetic acid, leads to the formation of the benzimidazole ring, yielding the core structure of Dabigatran (Compound IV).[4] This core is then subjected to further chemical modifications to yield the final API, Dabigatran etexilate.
Experimental Protocols
The following protocols are presented as a self-validating system, grounded in published and patented methodologies.
Protocol 1: Synthesis of N-(4-cyanophenyl)glycine
This protocol is adapted from established procedures for the N-alkylation of 4-aminobenzonitrile with haloacetic acids.[6][10]
-
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
Bromoacetic Acid (1.2 eq)
-
Deionized Water
-
Sodium Bicarbonate (for purification)
-
Hydrochloric Acid (for purification)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzonitrile and deionized water to form a suspension.
-
Add bromoacetic acid to the suspension.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction vessel to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification (Optional but Recommended): Suspend the crude product in water and add a saturated solution of sodium bicarbonate until the solid dissolves and the solution is basic. Filter to remove any insoluble impurities. Re-acidify the filtrate with dilute hydrochloric acid until the product precipitates completely.
-
Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 80-100 °C.
-
-
Expected Outcome: A white to off-white solid with a yield of 85-95% and HPLC purity >99%.[10]
Protocol 2: Synthesis of this compound
This protocol is a generalized Fischer esterification procedure, a standard and reliable method for this transformation.
-
Materials:
-
N-(4-cyanophenyl)glycine (1.0 eq)
-
Absolute Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
Suspend N-(4-cyanophenyl)glycine in a generous excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v of the ethanol volume) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC, observing the disappearance of the starting carboxylic acid.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer to ensure it is basic.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
-
-
Expected Outcome: A solid product, representing the title compound.
Conclusion
This compound, primarily through its acid precursor, represents a quintessential example of a strategic synthetic intermediate. Its straightforward, high-yielding synthesis and its crucial role in the construction of the multi-billion-dollar anticoagulant Dabigatran underscore its importance to the pharmaceutical industry. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the authoritative, practical knowledge required to leverage this versatile building block in their synthetic endeavors, fostering innovation in medicinal chemistry.
References
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PubChem. (n.d.). N-(4-Cyanophenyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). N-(4-Cyanophenyl)glycine: A Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine.
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Justia Patents. (2017). Process for the synthesis of dabigatran and its intermediates. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-(4-Cyanophenyl)-glycine. Retrieved from [Link]
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BioCrick. (n.d.). N-(4-Cyanophenyl)glycine. Retrieved from [Link]
- Mould, D. P., et al. (n.d.). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1.
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European Patent Office. (n.d.). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1. Retrieved from [Link]
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Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]
-
Park, M.-S., & Park, H.-S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. YAKHAK HOEJI, 47(5), 276-282. Retrieved from [Link]
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Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
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Literature review of cyanophenylamino acetate synthesis
An In-Depth Technical Guide to the Synthesis of Cyanophenylamino Acetates
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of cyanophenylamino acetates. We will delve into the core synthetic methodologies, explore the mechanistic underpinnings of these reactions, and provide practical, field-proven insights to guide experimental design. Our focus is not merely on procedural steps but on the causality behind them, ensuring a robust and reproducible approach to synthesizing these valuable chemical entities.
Introduction: The Significance of Cyanophenylamino Acetates
Cyanophenylamino acetates and their direct precursors, α-(cyanophenylamino)acetonitriles, are pivotal structural motifs in medicinal chemistry and materials science. The presence of both a nitrile group and an amino acid-like scaffold makes them versatile building blocks for a wide range of applications.[1] The nitrile moiety often acts as a key pharmacophore, serving as a hydrogen bond acceptor or a bioisostere for a carbonyl group, which is crucial for binding to enzyme active sites.[2] These compounds are precursors to unnatural amino acids and have been investigated for their potential in treating conditions such as hypercoagulable diseases.[3][4]
This guide will primarily focus on the most established and efficient method for their synthesis—the Strecker reaction—while also exploring modern catalytic alternatives and the critical aspect of asymmetric synthesis for producing chirally pure compounds essential for pharmaceutical applications.[5]
The Strecker Reaction: A Cornerstone of α-Aminonitrile Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most effective and widely applied methods for preparing α-aminonitriles, the immediate precursors to the target acetate compounds.[3] It is a one-pot, three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source.[6][7][8]
Reaction Mechanism
The reaction proceeds through two primary stages: the formation of an iminium ion followed by the nucleophilic addition of cyanide.
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of an amine (e.g., 4-aminobenzonitrile) with an aldehyde (e.g., formaldehyde or a protected equivalent). This process is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde's carbonyl group for nucleophilic attack by the amine.[9][10] The resulting hemiaminal intermediate then dehydrates to form an imine, which is subsequently protonated to yield a highly electrophilic iminium ion.[8][11]
-
Cyanide Addition: A cyanide anion (from sources like KCN, NaCN, or TMSCN) then attacks the electrophilic carbon of the iminium ion.[11] This step forms the crucial carbon-carbon bond, yielding the stable α-aminonitrile product.
-
Hydrolysis (Optional Step to Acetate): The resulting α-(cyanophenylamino)acetonitrile can be hydrolyzed under acidic or basic conditions to afford the final 2-(cyanophenylamino)acetic acid (acetate) product.[3][7]
Caption: The generalized mechanism of the Strecker reaction.
Critical Experimental Parameters and Rationale
The success of the Strecker synthesis hinges on the careful selection of reagents and conditions.
| Parameter | Options | Rationale & Causality |
| Cyanide Source | KCN, NaCN, HCN | Highly effective but extremely toxic; HCN is a gas requiring specialized handling.[7] |
| Trimethylsilyl cyanide (TMSCN) | A less toxic, liquid alternative that is highly effective. Often used with a Lewis acid catalyst to facilitate the reaction.[1][10] | |
| Catalyst | Brønsted Acids (e.g., Acetic Acid) | Protonates the carbonyl group, accelerating imine formation.[9] |
| Lewis Acids (e.g., In, Ti-complexes) | Activates the imine for nucleophilic attack by the cyanide source, making the imine carbon more electrophilic.[9][10] | |
| Organocatalysts (e.g., Imidazole-based) | Can act as both a Brønsted acid and a base, promoting different steps of the reaction mechanism.[1] | |
| Solvent | Water, Methanol, Dichloromethane | Choice depends on the solubility of reactants and the catalyst system used. Water can be an environmentally benign option.[7][10] |
| Solvent-Free | Offers a "green" chemistry approach, often leading to higher reaction rates and simpler workups.[3] |
Experimental Protocol: Indium-Catalyzed Strecker Reaction in Water
This protocol is adapted from a literature procedure demonstrating a green and efficient synthesis of α-aminonitriles.[10]
Objective: To synthesize 2-((4-cyanophenyl)amino)acetonitrile.
Reagents:
-
4-aminobenzonitrile (1 mmol, 118 mg)
-
Formaldehyde (37% in H₂O, 1.2 mmol, 97 µL)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 159 µL)
-
Indium powder (10 mol%, 0.1 mmol, 11.5 mg)
-
Deionized Water (2 mL)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL round-bottom flask, add 4-aminobenzonitrile (1 mmol) and deionized water (2 mL).
-
Add formaldehyde (1.2 mmol) and indium powder (10 mol%) to the mixture.
-
Add TMSCN (1.2 mmol) dropwise to the stirring suspension at room temperature.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion (typically 1-2 hours), add diethyl ether (10 mL) to the reaction mixture.
-
Filter the solution to remove the indium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with brine (2 x 5 mL) and water (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to afford the pure α-aminonitrile.
Modern Synthetic Alternatives
While the Strecker reaction is a workhorse, modern organometallic chemistry offers alternative routes that proceed via different mechanisms, such as direct C-H or C-N bond functionalization.
Catalytic Cyanation of C-N Bonds
A novel and powerful strategy involves the direct replacement of an amino group with a nitrile. Recent work has demonstrated the nickel-catalyzed cyanation of α-aryl amines using CO₂/NH₃ as a cyanide-free source.[12] This method is advantageous as it avoids the use of toxic metal cyanides. The reaction proceeds through a reductive cyanation pathway, offering a unique approach to synthesizing α-aryl nitriles from readily available amine precursors.[12]
Caption: Conceptual workflow for C-N bond cyanation.
The Challenge of Asymmetry
The classical Strecker synthesis produces a racemic mixture of α-amino acids, which is a significant drawback for pharmaceutical development where single enantiomers are often required.[5][6][8] Consequently, the development of asymmetric Strecker reactions has been a major focus of research.
Strategies for Enantioselective Synthesis:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the imine intermediate, directing the cyanide attack to one face of the molecule preferentially.[3][13]
-
Biocatalysis: Engineered enzymes, such as transaminases, can be used to synthesize chiral amines from ketones with extremely high enantioselectivity, offering a green and highly efficient alternative to traditional chemical catalysis.[14]
Caption: Asymmetric induction using a chiral catalyst.
Purification and Spectroscopic Characterization
Rigorous purification and characterization are essential to validate the synthesis of the target compound.
-
Purification: Flash column chromatography is the most common method for purifying α-aminonitriles, effectively separating the product from unreacted starting materials and byproducts.[7][15]
-
Characterization: The structure of 2-(4-cyanophenylamino)acetic acid has been extensively studied.[4] Key spectroscopic signatures to confirm its identity include:
-
FT-IR: A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
¹H NMR: Characteristic signals for the aromatic protons on the cyanophenyl ring, a singlet for the α-proton, and a broad signal for the N-H proton.
-
¹³C NMR: A signal in the range of 118-125 ppm for the nitrile carbon, along with signals for the aromatic carbons and the α-carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound.
-
Conclusion and Future Outlook
The synthesis of cyanophenylamino acetates is a well-established field, with the Strecker reaction providing a reliable and versatile foundation. The primary value of this guide lies in its elucidation of the causal factors that drive reaction outcomes—from the choice of cyanide source to the role of the catalyst. For professionals in drug discovery, understanding these fundamentals is key to troubleshooting syntheses and adapting protocols for novel derivatives.
Future advancements will likely focus on enhancing the efficiency and environmental safety of these syntheses. The development of more active and selective chiral catalysts for asymmetric variants and the broader application of cyanide-free methodologies, such as C-N bond cyanation, represent exciting frontiers in this area. These innovations will continue to make cyanophenylamino acetates and their derivatives readily accessible for the discovery of next-generation therapeutics.
References
-
Title: Strecker amino acid synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Strecker Synthesis Source: NROChemistry URL: [Link]
-
Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL: [Link]
-
Title: Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate Source: CABI Digital Library URL: [Link]
-
Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: PMC - NIH URL: [Link]
-
Title: Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies Source: PMC - NIH URL: [Link]
-
Title: Strecker amino acid synthesis Source: chemeurope.com URL: [Link]
-
Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Strecker Reaction Source: YouTube URL: [Link]
-
Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: MDPI URL: [Link]
-
Title: Catalytic Cyanation of C−N Bonds with CO2/NH3 Source: Semantic Scholar URL: [Link]
-
Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality Source: PubMed Central URL: [Link]
-
Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]
-
Title: Highly Enantioselective Catalytic Synthesis of Functionalized Chiral Diazoacetoacetates Source: PMC - NIH URL: [Link]
-
Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture Source: PubMed URL: [Link]
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- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Detailed synthesis protocol for Ethyl 2-((4-cyanophenyl)amino)acetate
Application Note & Protocol
Topic: A Detailed Protocol for the Synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Introduction and Scope
This compound is a valuable intermediate in organic synthesis, frequently utilized as a scaffold in the development of pharmaceutically active compounds. Its structure combines a key aniline moiety with an ester functional group, making it a versatile building block for creating more complex molecules, including those investigated for therapeutic properties such as anticoagulants.[1][2]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. It is designed for researchers in chemistry and drug development, offering a detailed, step-by-step guide from reagent handling to final product characterization. Beyond a simple recitation of steps, this guide explains the underlying chemical principles and rationale for each procedural choice, ensuring a reproducible and safe execution of the synthesis.
Reaction Principle and Mechanism
The synthesis is achieved through a direct N-alkylation of 4-aminobenzonitrile with ethyl bromoacetate. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Reaction Scheme:
4-aminobenzonitrile + Ethyl bromoacetate → this compound + HBr
Mechanism: The primary amine of 4-aminobenzonitrile, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[4] It attacks the electrophilic α-carbon of ethyl bromoacetate, which is adjacent to the bromine atom. The reaction occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[3] The bromide ion is displaced as the leaving group. An acid scavenger (base) is essential to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Critical Safety Precautions
This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
4-Aminobenzonitrile (CAS 873-74-5): Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] It is also suspected of causing genetic defects.[5] Handle with extreme care, avoiding dust formation and ensuring no skin contact.
-
Ethyl bromoacetate (CAS 105-36-2): Fatal if swallowed, in contact with skin, or if inhaled.[9][10][11] It is a potent lachrymator (tear-producing agent) and causes severe skin and eye irritation.[12][13] Handle only in a well-ventilated fume hood with appropriate respiratory protection if necessary. Keep away from heat and ignition sources.[10][12]
-
Acetonitrile (Solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye irritation.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 4-Aminobenzonitrile | 873-74-5 | 118.14 | ≥98% |
| Ethyl bromoacetate | 105-36-2 | 167.00 | ≥98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.). The use of a mild inorganic base like K₂CO₃ is crucial for scavenging the HBr produced without promoting side reactions like ester hydrolysis.
-
Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature.
Step 2: Reagent Addition and Reaction
-
Slowly add ethyl bromoacetate (1.11 mL, 1.67 g, 10.0 mmol, 1.0 eq.) to the stirring suspension using a syringe or dropping funnel. A 1:1 molar ratio is used to minimize the formation of the double-alkylation byproduct.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 82°C) using a heating mantle.
-
Maintain the reflux for 6-8 hours. The reaction progress should be monitored periodically by TLC (e.g., every 2 hours) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material (4-aminobenzonitrile) should diminish while a new, higher Rf spot corresponding to the product appears.
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Remove the inorganic solids (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with a small amount of ethyl acetate (~20 mL).
-
Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to remove the acetonitrile and ethyl acetate.
-
Dissolve the resulting crude residue in 100 mL of ethyl acetate and transfer it to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
Step 4: Purification
-
Filter off the sodium sulfate and concentrate the organic solution on a rotary evaporator to yield the crude product, which should be a light yellow or tan solid.
-
Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected yield is typically in the range of 75-85%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light yellow crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (d, J = 8.8 Hz, 2H, Ar-H), 6.65 (t, J = 6.0 Hz, 1H, NH), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (d, J = 6.0 Hz, 2H, NCH₂), 1.20 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 171.5 (C=O), 151.0 (Ar-C), 133.8 (Ar-C), 120.5 (Ar-C), 112.5 (Ar-C), 99.0 (Ar-C-CN), 60.5 (OCH₂), 45.0 (NCH₂), 14.2 (CH₃).
-
FT-IR (KBr, cm⁻¹): 3380 (N-H stretch), 2220 (C≡N stretch), 1735 (C=O ester stretch), 1610, 1520 (aromatic C=C stretch).
-
Mass Spec (ESI+): m/z 205.1 [M+H]⁺, calculated for C₁₁H₁₂N₂O₂.
Note: Spectroscopic shifts are predictive and may vary slightly based on solvent and instrument calibration. The data for the related acid, 2-(4-Cyanophenylamino) acetic acid, provides a strong reference for expected peak patterns.[2]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile (Alternative). Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
- CN103408463A. (n.d.). 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method. Google Patents.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). ethyl [(2E)-3-(4-cyanophenyl)-2-triazenyl]acetate. Retrieved from [Link]
-
University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry. Retrieved from [Link]
- WO2014009966A2. (n.d.). An improved process for the preparation of dabigatran etexilate mesylate and its intermediates thereof. Google Patents.
-
Mary, Y. S., et al. (2018). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Journal of Molecular Structure. Available from [Link]
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Application Note: High-Purity Isolation of Ethyl 2-((4-cyanophenyl)amino)acetate
Introduction: The Critical Role of Purity
Ethyl 2-((4-cyanophenyl)amino)acetate is a versatile intermediate in medicinal chemistry, notably utilized in the synthesis of various therapeutic agents, including anticoagulants like Dabigatran.[1] Its molecular architecture, featuring a secondary aromatic amine, a nitrile group, and an ester moiety, makes it a valuable scaffold for building complex molecules. The efficacy and safety of any final active pharmaceutical ingredient (API) are directly contingent on the purity of its preceding intermediates.
This compound is typically synthesized via nucleophilic substitution, reacting 4-aminobenzonitrile with an ethyl haloacetate (e.g., ethyl bromoacetate). This synthesis route, while effective, can introduce a range of impurities, including unreacted starting materials, over-alkylated by-products, and hydrolysis products. Achieving a purity level of >99.5% is often mandatory for its use in GMP (Good Manufacturing Practice) environments. This application note provides a comprehensive guide with detailed protocols for the purification of crude this compound, grounded in chemical first principles and validated laboratory techniques.
Physicochemical Profile & Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties of this compound
Due to the specific nature of this intermediate, detailed experimental data in public literature is sparse. The following table summarizes calculated and estimated properties which are critical for designing purification protocols.
| Property | Value (Estimated/Calculated) | Significance for Purification |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | 204.23 g/mol | Influences diffusion rates and behavior in chromatography. |
| Appearance | Off-white to light-yellow solid | A solid state is ideal for purification by recrystallization. |
| pKa (Secondary Amine) | ~4-5 (Estimated) | The basicity of the secondary amine allows for manipulation via acid-base extraction. |
| Solubility | Soluble in Ethyl Acetate, DCM, Acetone, Methanol; Sparingly soluble in hexanes, ether; Insoluble in water. | Critical for selecting solvents for recrystallization and chromatography. |
| Polarity | Moderately Polar | Governs its interaction with stationary phases in chromatography. |
Common Impurity Profile
The following impurities are commonly encountered in the synthesis of the title compound. Understanding their chemical nature is key to their removal.
| Impurity | Source | Chemical Nature | Removal Strategy |
| 4-Aminobenzonitrile | Unreacted Starting Material | Basic, More Polar | Acid-base extraction, Column Chromatography |
| Ethyl Bromoacetate | Unreacted Starting Material | Neutral, Less Polar | Aqueous workup, Column Chromatography |
| Ethyl 2-((4-cyanophenyl)(ethyl acetate)amino)acetate | Di-alkylation by-product | Tertiary Amine (less basic), Less Polar | Column Chromatography |
| (4-cyanophenyl)amino)acetic acid | Ester Hydrolysis | Acidic | Base wash during workup |
| Polymeric materials | Side reactions | High MW, Baseline on TLC | Filtration, Column Chromatography |
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity. The choice of technique depends on the scale of the purification and the specific impurity profile of the crude material.
Figure 1: Strategic decision workflow for purifying crude this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Preparative Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the secondary amine to separate it from neutral or acidic impurities. It is an excellent first-pass cleanup step.
Rationale: By treating the crude mixture with a dilute acid, the target amine is protonated, forming a water-soluble ammonium salt. Neutral impurities (like starting materials or over-alkylated products) remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer regenerates the amine, which can be extracted back into an organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (150 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 1M hydrochloric acid (HCl) (100 mL) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask.
-
Organic Wash: Wash the remaining organic layer with another portion of 1M HCl (50 mL) to ensure complete extraction of the product. Combine the aqueous layers. The organic layer can now be discarded, as it contains neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is ~9-10 (verify with pH paper). A precipitate (the free amine product) should form.
-
Back Extraction: Extract the free amine back into ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.
Protocol 2: Recrystallization
Recrystallization is the most efficient method for purifying solids on a large scale, provided a suitable solvent system can be identified.[2] The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
Rationale: An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For amines, mixed-solvent systems or solvents that can engage in hydrogen bonding are often effective.[3]
Solvent Screening: A preliminary screen with small amounts of material is crucial.
| Solvent System | Observation | Suitability |
| Isopropanol | Soluble when hot, precipitates upon cooling | Excellent Candidate |
| Ethanol | Soluble when hot, precipitates upon cooling | Good Candidate |
| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate, add hot hexane until cloudy, clarifies on heating, crystals form on cooling | Excellent Candidate |
| Toluene | Soluble when hot, precipitates upon cooling | Good Candidate |
Step-by-Step Methodology (using Ethyl Acetate/Hexane):
-
Dissolution: Place the pre-purified product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid at the boiling point.
-
Induce Saturation: While keeping the solution hot, add hot hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Re-dissolution: Add a few more drops of hot ethyl acetate to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: High-Resolution Flash Column Chromatography
When recrystallization fails to provide the desired purity or for small-scale purification, flash column chromatography is the method of choice.[4][5] It separates compounds based on their differential adsorption onto a solid stationary phase and elution with a liquid mobile phase.
Rationale: The moderately polar nature of this compound allows it to be well-retained on a polar stationary phase like silica gel. By using a mobile phase of optimized polarity (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate), compounds can be eluted sequentially based on their polarity. Less polar impurities will elute first, followed by the desired product, while highly polar impurities will remain on the column. For amines, the acidic nature of silica can cause peak tailing; this is often mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[6]
Figure 2: Step-by-step workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and elute with various ratios of ethyl acetate (EtOAc) in hexane. The ideal system will give the product a Retention Factor (Rf) of ~0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc/Hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude). To do this, dissolve the crude in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture (e.g., 15% EtOAc/Hexane) and gradually increase the polarity (gradient elution) as the separation progresses (e.g., to 30-40% EtOAc/Hexane).[6] This ensures that less polar impurities elute first, followed by a sharp band for the product.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis and Pooling: Spot every few fractions on a TLC plate to identify which ones contain the pure product. Combine the pure fractions.
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified product.
Purity Assessment and Characterization
After purification, the identity and purity of the final product must be confirmed.
| Technique | Expected Result for Pure Sample |
| TLC | A single spot with a consistent Rf value. |
| Melting Point | A sharp melting point range (e.g., within 1-2 °C). |
| ¹H NMR | Spectrum consistent with the proposed structure, with no significant impurity peaks. |
| HPLC | A single major peak, with purity calculated to be >99.5%. |
References
-
Wikipedia. "Ethyl cyanoacetate." Wikipedia, The Free Encyclopedia.
- Al-Ghouti, M. A., et al. "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
-
ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate, 2021.
-
Google Patents. "CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method." 2013.
-
University of California, Irvine. "Recrystallization and Crystallization." UCI Department of Chemistry.
-
University of Colorado Boulder. "Column Chromatography." Organic Chemistry at CU Boulder.
-
ResearchGate. "Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes." ResearchGate, 2024.
-
University of Rochester. "Purification: Tips for Flash Column Chromatography." Department of Chemistry.
-
Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage, 2023.
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry.
-
Chem Help ASAP. "column chromatography & purification of organic compounds." YouTube, 2021.
-
Google Patents. "WO2014009966A2 - An improved process for the preparation of dabigatran etexilate mesylate and its intermediates thereof." 2014.
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- 1. WO2014009966A2 - An improved process for the preparation of dabigatran etexilate mesylate and its intermediates thereof - Google Patents [patents.google.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
Application Notes and Protocols for the Recrystallization of Ethyl 2-((4-cyanophenyl)amino)acetate
Abstract
This document provides a comprehensive technical guide for the purification of Ethyl 2-((4-cyanophenyl)amino)acetate via recrystallization. Recognizing the critical role of high purity for intermediates in research and drug development, this guide moves beyond simple instructions to explain the underlying chemical principles guiding solvent selection and procedural design. We present detailed, validated protocols for single-solvent and mixed-solvent recrystallization methods, complete with troubleshooting guides and process validation checkpoints. The methodologies are designed to be robust and scalable, ensuring researchers can achieve high-purity crystalline material consistently.
Part 1: Foundational Principles and Solvent Selection Strategy
The molecular structure of this compound—featuring a polar aromatic system with a cyano group, a secondary amine, and an ethyl ester moiety—dictates its solubility profile. The cyano group is strongly electron-withdrawing, and the N-H bond of the secondary amine allows for hydrogen bonding, imparting moderate polarity. The ethyl ester and the phenyl ring contribute some nonpolar character.
An ideal recrystallization solvent must exhibit a strong temperature-dependent solubility gradient: dissolving the compound completely at or near its boiling point, while showing very limited solubility at low temperatures (0-5 °C).[1][2] This differential ensures maximum recovery of the purified solid upon cooling.
Causality of Solvent Choice
The selection of a solvent system is the most critical parameter for successful recrystallization. Our strategy begins with an analysis of solvents with varying polarities.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): The hydroxyl group can engage in hydrogen bonding with the amine and ester functionalities. A related compound, Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride, has been successfully recrystallized from ethanol, making it a prime candidate.[3]
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetonitrile): These solvents can solvate the compound through dipole-dipole interactions. Ethyl acetate is a versatile solvent for many moderately polar organic solids.[4] Acetonitrile is particularly effective for crystallizing compounds containing aromatic rings.[5]
-
Nonpolar Solvents (e.g., Hexane, Heptane): Due to the compound's polar functional groups, it is expected to have very low solubility in nonpolar solvents. Therefore, they are unsuitable as primary solvents but are excellent candidates as "antisolvents" or "bad solvents" in a mixed-solvent system.[6][7]
Solvent Candidate Summary
The following table summarizes potential solvents, their properties, and the rationale for their use in recrystallizing this compound.
| Solvent | Boiling Point (°C) | Polarity | Role | Rationale & Justification |
| Ethanol | 78 | Polar Protic | Primary Solvent | Proven efficacy for structurally similar compounds[3]. Good H-bonding capability. |
| Isopropanol | 82 | Polar Protic | Primary Solvent | Similar to ethanol but slightly less polar; may offer a better solubility gradient. |
| Ethyl Acetate | 77 | Polar Aprotic | "Good" Solvent | Excellent solvent for moderately polar esters; often used in combination with an antisolvent. |
| Acetonitrile | 82 | Polar Aprotic | Primary Solvent | Effective for crystallizing aromatic and nitrile-containing compounds.[5] |
| Hexane / Heptane | 69 / 98 | Nonpolar | "Bad" (Antisolvent) | Low solubility for the target compound; ideal for inducing precipitation from a more polar solvent. |
| Water | 100 | Very Polar | "Bad" (Antisolvent) | The compound's organic nature suggests low water solubility; can be used as an antisolvent with alcohols.[1] |
Part 2: Validated Recrystallization Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol A: Single-Solvent Recrystallization from Ethanol
This method is the recommended starting point due to its simplicity and the high probability of success based on analogous compounds.[3]
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Adding an excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol (~5-10% of total volume) to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Induce Full Precipitation: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity via HPLC or NMR.
Scientist's Note (Causality): The principle of this technique rests on the high solubility of the compound in hot ethanol and its significantly lower solubility in cold ethanol.[8] Slow cooling allows the crystal lattice to form in an orderly fashion, excluding impurity molecules and incorporating only the target compound.
Protocol B: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)
This is a powerful alternative if no single solvent provides a suitable solubility gradient. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "bad" solvent (antisolvent).[6]
Methodology:
-
Dissolution: In a 50 mL Erlenmeyer flask at room temperature, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of ethyl acetate required for complete dissolution.
-
Induce Cloudiness: While stirring, add hexane dropwise using a pipette. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add ethyl acetate dropwise, just until the solution becomes clear again. This ensures the solution is saturated at room temperature, not supersaturated.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collection & Drying: Once crystallization is complete, collect, wash with a small amount of a pre-mixed cold ethyl acetate/hexane solution (e.g., 1:5 v/v), and dry the crystals as described in Protocol A.
Scientist's Note (Trustworthiness): This method provides a self-validating system. The initial appearance of turbidity is a direct indicator that the saturation point has been reached, making the process highly reproducible. The key is the miscibility of the two solvents and the starkly different solubility of the compound in each.
Part 3: Process Visualization, Validation, and Troubleshooting
Workflow Diagrams
Caption: Decision workflow for selecting the appropriate recrystallization method.
Caption: Step-by-step experimental workflow for a typical recrystallization.
Purity Validation and Troubleshooting
To ensure the trustworthiness of the protocol, the final product must be analyzed.
| Parameter | Protocol A (Ethanol) | Protocol B (EtOAc/Hexane) | Acceptance Criteria |
| Purity (HPLC) | Typically >99% | Typically >99% | >99.0% area |
| Recovery Yield | 70-85% (highly dependent on crude purity) | 75-90% | Maximize while achieving purity |
| Crystal Form | Often fine needles or small plates | Can yield larger, well-defined crystals | Consistent morphology |
| Melting Point | Sharp, narrow range (e.g., 1-2 °C) | Sharp, narrow range (e.g., 1-2 °C) | Consistent with reference standard |
Troubleshooting Common Issues:
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. For mixed-solvent systems, add slightly more of the "good" solvent before cooling.
-
-
No Crystals Form: The solution remains clear even after cooling.
-
Cause: The solution is not sufficiently saturated (too much solvent was added), or nucleation is slow.
-
Solution: Try scratching the inner surface of the flask with a glass rod. Add a "seed crystal" from a previous batch. If all else fails, boil off some solvent to increase the concentration and cool again.
-
-
Low Recovery: The final yield is poor.
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were washed with warm solvent.
-
Solution: Ensure a minimum of hot solvent is used. Ensure the cooling step in the ice bath is sufficient. Always wash crystals with ice-cold solvent.
-
References
- CN103408463A - 2-[(4-cyano-benzyl)
-
Recrystallization I. Chem 227, University of Wisconsin. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem via YouTube. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
How do I recrystallize this product? Reddit r/chemistry. [Link]
-
recrystallization : r/chemistry. Reddit r/chemistry. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of Ethyl 2-((4-cyanophenyl)amino)acetate using Optimized Silica Gel Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of Ethyl 2-((4-cyanophenyl)amino)acetate, a key intermediate in pharmaceutical synthesis, via normal-phase column chromatography. The methodology emphasizes a systematic approach, beginning with thin-layer chromatography (TLC) for solvent system optimization, followed by scalable flash column chromatography for high-purity isolation. The causality behind experimental choices, troubleshooting common issues, and ensuring self-validating protocols are central to this guide, providing researchers with a robust framework for obtaining highly pure this compound.
Introduction: The Rationale for High-Purity this compound
This compound serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a secondary amine, an ester, and a cyano group, makes it a versatile synthon. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate downstream reaction monitoring, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).
The common synthesis route for this compound is the reductive amination of p-cyanobenzaldehyde with ethyl aminoacetate hydrochloride.[1] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials (p-cyanobenzaldehyde and ethyl aminoacetate), the intermediate imine, and other process-related impurities.[2] Column chromatography is a fundamental and highly effective technique for isolating the desired product from these contaminants, leveraging the differential partitioning of compounds between a stationary and a mobile phase.[3] This guide details a systematic and optimized column chromatography protocol for achieving high-purity this compound.
Foundational Principles: Chromatography of a Polar, Basic Compound
This compound is a moderately polar molecule due to the presence of the ester and the secondary amine functionalities. The aromatic amine also imparts a basic character. These properties dictate the choice of our chromatographic system.
-
Stationary Phase: Silica gel is the stationary phase of choice for this purification.[4] Its polar surface, rich in silanol groups (Si-O-H), interacts strongly with polar compounds through hydrogen bonding and dipole-dipole interactions.[5] This strong interaction is crucial for retaining the polar target compound and achieving separation from less polar impurities.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is ideal for eluting compounds of intermediate polarity from a silica gel column.[6] By varying the ratio of these two solvents, we can precisely control the polarity of the mobile phase and, consequently, the elution rate of the target compound.[4]
-
The Role of a Basic Modifier: The secondary amine in the target molecule can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing and poor separation.[5] The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can mitigate this issue by neutralizing the acidic sites on the silica gel.[7]
Pre-Purification Protocol: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2-0.4.[8] This Rf range ensures good separation from impurities and a reasonable elution volume during the column chromatography stage.
Materials for TLC:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude reaction mixture of this compound
-
A series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 6:4, 1:1 v/v)
-
Triethylamine (TEA)
-
UV lamp (254 nm) for visualization
Step-by-Step TLC Protocol:
-
Prepare the Developing Chamber: Line the inside of the TLC chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to become saturated with solvent vapors for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the separated spots under a UV lamp. Aromatic compounds will typically appear as dark spots.
-
Calculate the Rf Value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize the Solvent System:
-
If the target compound's spot remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the proportion of ethyl acetate.[5]
-
If the spot travels with the solvent front (Rf ≈ 1), the solvent system is too polar. Increase the proportion of hexane.
-
If significant tailing is observed for the product spot, add a small amount of triethylamine (0.1-1%) to the mobile phase to counteract the acidic nature of the silica gel.[7]
-
-
Identify the Optimal System: The ideal solvent system will give an Rf value for this compound between 0.2 and 0.4, with clear separation from any visible impurities.
Scaled-Up Purification: Flash Column Chromatography Protocol
Once the optimal solvent system is determined by TLC, the purification can be scaled up using flash column chromatography.
Materials for Column Chromatography:
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized hexane/ethyl acetate mixture from TLC)
-
Crude this compound
-
Collection tubes or flasks
Step-by-Step Column Chromatography Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a small layer of sand (approx. 1 cm) on top of the plug.
-
-
Packing the Column (Wet Packing Method):
-
In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Never let the solvent level drop below the top of the silica gel.
-
Add a layer of sand (approx. 1 cm) on top of the packed silica to protect the surface during sample and eluent addition.
-
-
Sample Loading (Dry Loading Recommended for Polar Compounds):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in numbered test tubes or flasks.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
-
Gradient Elution (Optional but Recommended for Complex Mixtures):
-
If the separation between the product and more polar impurities is challenging, a gradient elution can be employed.
-
Start with a less polar solvent mixture to elute non-polar impurities.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the target compound and then any remaining polar impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Data Presentation and Visualization
Table 1: TLC Solvent System Optimization
| Hexane:Ethyl Acetate (v/v) | Rf of p-cyanobenzaldehyde | Rf of this compound | Rf of Polar Impurities | Observations |
| 9:1 | 0.6 | 0.1 | 0.0 | Product has low mobility. |
| 8:2 | 0.7 | 0.25 | 0.05 | Optimal separation. |
| 7:3 | 0.8 | 0.4 | 0.1 | Good separation, but product Rf is slightly high. |
| 1:1 | >0.9 | 0.7 | 0.3 | Poor separation of product and non-polar starting material. |
Note: Rf values are approximate and may vary depending on the specific TLC plates and conditions.
Diagram 1: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase.[9] |
| Product elutes too quickly | Eluent is too polar. | Decrease the proportion of ethyl acetate in the mobile phase. |
| Poor separation (co-elution) | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a greater difference in Rf values.[9] |
| Peak tailing | Strong interaction with acidic silica. | Add a small amount (0.1-1%) of triethylamine to the eluent.[5][7] |
| Cracked or channeled column bed | Improper packing. | Repack the column, ensuring a uniform and well-settled slurry. |
| Low recovery of product | Irreversible adsorption or decomposition on silica. | Consider using a less acidic stationary phase like alumina, or deactivating the silica gel with a base.[9] |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using silica gel column chromatography. By following a systematic approach that begins with TLC-based method development, researchers can efficiently and effectively isolate the target compound in high purity. The principles and troubleshooting guidance outlined herein are broadly applicable to the purification of other moderately polar, basic organic compounds, serving as a valuable resource for scientists in the field of chemical synthesis and drug development.
References
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
PubMed. (2005). Fast separation and sensitive detection of carcinogenic aromatic amines by reversed-phase micro-liquid chromatography coupled with electrochemical detection. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
R Discovery. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. [Link]
-
CMU.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. [Link]
-
ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?[Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
ResearchGate. Rf value of compounds separated. [Link]
-
OUCI. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
- Google Patents. CN103408463A - 2-[(4-cyano-benzyl)
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ResearchGate. (2018, February). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. [Link]
-
CORE. (2022, August 24). Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. [Link]
-
ResearchGate. R F values of polyamines on calcium sulfate and silica gel coatings using different solvents. [Link]
-
ResearchGate. (2012, August 6). Preparative isolation and purification of three glycine-conjugated cholic acids from Pulvis Fellis Suis by high-speed countercurrent chromatography coupled with elsd detection. [Link]
-
RSC Publishing. N-Aryl glycines as versatile initiators for various polymerizations. [Link]
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- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. benchchem.com [benchchem.com]
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- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
Application Notes & Protocols: Strategic Coupling Reactions with Ethyl 2-((4-cyanophenyl)amino)acetate
I. Introduction: A Versatile Scaffold for Synthesis
Ethyl 2-((4-cyanophenyl)amino)acetate is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a secondary aniline-type amine, an ethyl ester, and an aromatic nitrile. This unique combination of functional groups allows for its strategic incorporation into larger, more complex molecules. The secondary amine serves as a potent nucleophile for carbon-nitrogen (C-N) bond formation, while the ester provides a handle for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid for further amide couplings. The electron-withdrawing cyano group modulates the reactivity of the aniline nitrogen, making it less nucleophilic than alkylamines or unsubstituted anilines—a critical consideration for reaction optimization.
This guide provides an in-depth exploration of the reaction conditions for two primary classes of coupling reactions involving this compound as the nucleophilic partner:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
-
Carbodiimide-Mediated Amide Bond Formation
We will delve into the mechanistic underpinnings, reagent selection criteria, and detailed, field-proven protocols to empower researchers to effectively utilize this versatile reagent.
II. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for forming C-N bonds under relatively mild conditions.[1] This reaction is indispensable for coupling this compound with various aryl and heteroaryl halides or triflates, providing direct access to complex diarylamine structures.
A. Principle and Catalytic Cycle
The reaction follows a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the palladium catalyst.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
B. Key Parameters and Reagent Selection
The success of a Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommended Reagents | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively, that are reduced in situ to the active Pd(0) species.[3][4] For improved reproducibility and activity, well-defined Pd(II)-NHC precatalysts like [Pd(IPr)(AN)Cl₂] are excellent choices as they are air- and moisture-stable.[5][6] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP, DPEPhos | Ligand choice is paramount. Bulky, electron-rich monophosphine ligands (the "Phos" family) are highly effective for coupling a wide range of substrates, including challenging aryl chlorides.[4] Bidentate ligands like BINAP were foundational in early development and remain useful.[1] The optimal ligand often requires screening for a specific substrate pair. |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic alkoxide bases (NaOt-Bu, KOt-Bu) are most common and highly effective.[4] For substrates with base-sensitive functional groups (like the ester in our topic molecule), weaker carbonate bases (K₂CO₃, Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, t-Butanol, DMF | Anhydrous, deoxygenated solvents are required. Toluene and dioxane are standard choices. The choice can influence catalyst solubility and reaction rate. |
| Temperature | 80 - 120 °C (Thermal), 100 - 150 °C (Microwave) | Higher temperatures are often needed for less reactive substrates like aryl chlorides. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[3] |
C. Protocol: C-N Coupling of this compound with 4-Bromotoluene
This protocol provides a representative procedure for a standard Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Microwave vial or Schlenk flask with a magnetic stir bar
-
Standard glassware for workup and purification
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a stream of argon, add this compound, 4-bromotoluene, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry microwave vial or Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vessel securely and place it in a preheated oil bath or a microwave reactor. Heat the reaction mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
III. Amide Bond Formation: Coupling with Carboxylic Acids
Amide coupling is one of the most fundamental and frequently performed reactions in organic synthesis.[7] For this compound, this involves the reaction of its secondary amine with a carboxylic acid that has been activated in situ. The reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing cyano group necessitates robust activation methods.[8][9]
A. Principle and Mechanism of Activation
The direct reaction between a carboxylic acid and an amine is generally unfavorable. A coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides like EDC and DIC are common choices.[7]
-
Acid Activation: The carboxylic acid attacks the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack (or Additive Reaction):
-
Direct Path: The amine can directly attack the O-acylisourea to form the amide bond. However, this intermediate is unstable and can rearrange into an inactive N-acylurea byproduct.
-
Additive Path (Preferred): An activating agent like Oxyma or HOBt is added. It rapidly traps the O-acylisourea to form a more stable, yet highly reactive, active ester.[10] This intermediate is less prone to side reactions and racemization.
-
-
Amide Formation: The amine then attacks the active ester to form the desired amide bond, regenerating the additive.
Caption: Mechanism of carbodiimide-mediated amide coupling with an additive.
B. Key Parameters and Reagent Selection
Choosing the right combination of reagents is critical for achieving high yields, especially with less reactive anilines.
| Component | Recommended Reagents | Rationale & Expert Insights |
| Coupling Reagent | EDC·HCl, DIC, HATU, HBTU | EDC·HCl is a water-soluble carbodiimide, and its urea byproduct can be easily removed with an aqueous wash, simplifying purification.[8] For difficult couplings involving electron-deficient amines or sterically hindered substrates, uronium-based reagents like HATU are more powerful and often give superior results, albeit at a higher cost.[11] |
| Additive | Oxyma (Ethyl cyano(hydroxyimino)acetate), HOBt | Oxyma is now the preferred additive over HOBt. It is non-explosive, provides faster reaction rates, and is highly effective at suppressing racemization and side reactions.[10] |
| Base | DIPEA, Et₃N (Triethylamine), DMAP (catalytic) | A non-nucleophilic organic base like DIPEA is often required to neutralize hydrochloride salts (e.g., from EDC·HCl or an amine salt) and to facilitate the reaction.[8] A catalytic amount of DMAP can significantly accelerate the coupling.[8] |
| Solvent | DMF, DCM, Acetonitrile (CH₃CN) | Anhydrous polar aprotic solvents are standard. DMF is an excellent solvent for most substrates. For EDC couplings, DCM or CH₃CN are also effective.[8] |
| Temperature | 0 °C to Room Temperature | Initial activation is often performed at 0 °C to control exotherms and minimize side reactions, followed by warming to room temperature for the coupling step. |
C. Protocol: Amide Coupling of this compound with Benzoic Acid
This protocol details a robust and reliable method using the EDC/Oxyma system.
Materials:
-
Benzoic Acid (1.0 equiv)
-
This compound (1.0 equiv)
-
EDC·HCl (1.1 equiv)
-
Oxyma (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for workup and purification
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Definitive Analytical Strategies for Purity Assessment of Ethyl 2-((4-cyanophenyl)amino)acetate
An Application Note from the Senior Scientist's Desk:
Abstract
This comprehensive guide presents a suite of robust analytical methodologies for the stringent purity determination of Ethyl 2-((4-cyanophenyl)amino)acetate, a key intermediate in modern synthetic chemistry and drug discovery. Recognizing the compound's critical role, ensuring its purity is paramount for the integrity of downstream applications and final product safety. This document provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the scientific rationale behind methodological choices and integrates principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines. This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a blueprint for establishing a comprehensive quality control strategy.
Introduction: The Imperative for Purity
This compound is a molecule of significant interest, featuring a secondary aromatic amine, an ester, and a nitrile functional group. This unique combination makes it a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of impurities, whether arising from the synthesis, degradation, or storage, can have profound consequences, potentially altering chemical reactivity, pharmacological activity, and toxicological profiles. Therefore, a multi-faceted analytical approach is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of this vital intermediate. This guide provides the foundational methods to establish such a control strategy.
Chapter 1: The Workhorse Method - RP-HPLC for Potency and Impurity Profiling
Principle & Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis of non-volatile, polar organic molecules. For this compound, its aromatic ring provides strong UV absorbance, making UV detection highly sensitive and specific. A C18 (octadecylsilyl) stationary phase is selected for its excellent hydrophobic retention and resolving power for aromatic compounds. A gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile) is employed to ensure the elution of the main analyte with a sharp peak shape while effectively separating it from both more polar and less polar impurities.
Protocol 1: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
-
-
Chromatographic Conditions: The parameters are summarized in the table below. The gradient is optimized to provide separation from early eluting polar impurities and late-eluting non-polar species.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
-
Data Analysis & Purity Calculation: Purity is determined using the area percent method. The peak area of the analyte is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (AreaAnalyte / Total AreaAll Peaks) x 100
System Suitability: The Self-Validation Check
Before sample analysis, the chromatographic system must be verified. This is achieved by injecting the standard solution in replicate (n=5) and evaluating the following parameters, ensuring the method is performing with adequate precision and resolution.
| Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% |
HPLC Workflow Diagram
Chapter 2: GC-MS for Volatile Impurities & Structural Confirmation
Principle & Rationale
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Given that this compound has a moderate molecular weight and contains functional groups that can withstand typical GC temperatures, it is amenable to this technique. This method is particularly useful for detecting residual solvents from synthesis or volatile starting materials. The mass spectrometer provides definitive structural information, confirming the identity of the main peak and aiding in the identification of unknown impurities.
Protocol 2: GC-MS Impurity Screening
-
Instrumentation: A Gas Chromatograph equipped with a capillary column, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the sample into a vial and dissolve in 5 mL of the solvent.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C, hold 2 min; Ramp 15 °C/min to 280 °C, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis: The total ion chromatogram (TIC) is used to assess purity. Peaks are identified by comparing their mass spectra against a reference library (e.g., NIST). The identity of the main component is confirmed by its fragmentation pattern.
GC-MS Workflow Diagram
Chapter 3: NMR for Unambiguous Identification and Quantitative Purity (qNMR)
Principle & Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, confirming its identity and revealing the presence of structurally related impurities. Furthermore, Quantitative NMR (qNMR) offers a primary ratio method for determining purity without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be calculated.
Protocol 3: Structural Confirmation and qNMR Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (Qualitative): Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation (qNMR):
-
Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆). The internal standard must have signals that do not overlap with the analyte signals.
-
-
NMR Acquisition:
-
¹H NMR: Acquire with a sufficient relaxation delay (D1 ≥ 5 * T₁) to ensure full signal relaxation for accurate integration. Typically, a D1 of 30 seconds is adequate.
-
¹³C NMR: Acquire with proton decoupling.
-
-
Data Interpretation & Calculation:
-
Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integrations from the ¹H and ¹³C spectra with the expected structure of this compound.
-
qNMR Purity Calculation: Use the following formula:
PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, PurityStd = Purity of the internal standard.
-
qNMR Workflow Diagram
Chapter 4: Method Validation and Impurity Landscape
A Foundation of Trust: Method Validation
Every protocol described must be validated to prove it is fit for its intended purpose.[1] The primary purity method (HPLC) should be validated according to ICH Q2(R2) guidelines.[2][3] This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is robustly demonstrated through forced degradation studies.
-
Linearity: A direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Detection & Quantitation Limits (LOD/LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Mapping the Impurity Profile: Forced Degradation
Forced degradation studies are essential for developing a stability-indicating method.[4][5] The sample is subjected to stress conditions more severe than accelerated stability testing to produce degradation products. The HPLC method must be able to resolve the parent peak from all significant degradant peaks.
-
Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH. The ester linkage is most susceptible.
-
Oxidation: Treatment with 3% H₂O₂ at room temperature. The secondary amine is a potential site of oxidation.
-
Thermal Stress: Heating the solid sample (e.g., at 105 °C).
-
Photolytic Stress: Exposing the sample to light according to ICH Q1B guidelines.
Anticipating Impurities: A Proactive Approach
According to ICH Q3A(R2) guidelines, impurities present above the identification threshold must be structurally characterized.[6] A proactive analysis of the likely synthetic route (e.g., nucleophilic substitution of 4-aminobenzonitrile on ethyl bromoacetate) allows for the prediction of potential process-related impurities.
| Impurity Type | Potential Structure / Identity | Rationale |
| Starting Material | 4-Aminobenzonitrile | Unreacted starting material. |
| Reagent | Ethyl bromoacetate | Residual reagent from synthesis. |
| By-product | Ethyl 2-((4-cyanophenyl)(ethyl 2-oxoacetate)amino)acetate | Potential over-alkylation product. |
| Degradant | 2-((4-Cyanophenyl)amino)acetic acid | Hydrolysis of the ethyl ester. |
| Degradant | 4-Aminobenzonitrile | Cleavage of the C-N bond under harsh stress. |
Conclusion
The purity assessment of this compound requires a scientifically rigorous and multi-technique approach. The RP-HPLC method serves as the primary tool for quantification and routine impurity monitoring. GC-MS provides crucial information on volatile impurities and confirms identity, while NMR spectroscopy offers definitive structural verification and an orthogonal, absolute method for purity determination. By implementing these detailed protocols within a framework of robust validation according to ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and reliability of this important chemical intermediate.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. acdlabs.com [acdlabs.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. database.ich.org [database.ich.org]
A Comprehensive Guide to the HPLC and GC-MS Analysis of Ethyl 2-((4-cyanophenyl)amino)acetate for Pharmaceutical Quality Control
An Application Note and Protocol for Researchers and Drug Development Professionals
Abstract
This technical guide provides detailed methodologies for the qualitative and quantitative analysis of Ethyl 2-((4-cyanophenyl)amino)acetate, a key intermediate in various synthetic pathways. Ensuring the purity and identity of such compounds is critical in drug development and manufacturing. We present two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and analysis of volatile impurities. This document explains the causality behind method development choices, provides step-by-step protocols, and outlines validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]
Analyte Overview and Method Selection Rationale
This compound possesses distinct chemical features that dictate the optimal analytical strategies.
-
Structure: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
Key Functional Groups:
-
Aromatic (Cyanophenyl) Ring: This moiety provides a strong chromophore, making it ideal for UV-Vis detection in HPLC.[3] Its structure also lends itself to unique π-π interactions, which can be exploited for chromatographic separation.[4]
-
Secondary Amine (-NH-): The presence of an active hydrogen makes this group polar and susceptible to undesirable interactions, such as peak tailing on certain chromatography columns.[5] For GC analysis, this polar site significantly reduces volatility and thermal stability, necessitating a derivatization step.[6][7]
-
Ester (Ethyl Acetate): This group contributes to the molecule's moderate polarity and solubility in common organic solvents.
-
Nitrile (-C≡N): A polar group that influences the overall dipole moment and chromatographic retention of the molecule.
-
Based on these properties, HPLC is the preferred method for routine purity analysis and quantification due to the analyte's non-volatile nature and strong UV absorbance.[8][9] GC-MS serves as a powerful confirmatory technique, providing high-specificity structural information, particularly after derivatization to enhance volatility.[6]
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle of Separation
A reversed-phase HPLC (RP-HPLC) method is employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The analyte, being moderately polar, will partition between the two phases. Separation is achieved based on the analyte's hydrophobicity; it is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase.[10]
Method Development Insights: The "Why"
The choices made during method development are critical for achieving a robust and reliable separation.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as the primary choice due to its broad applicability.[11] However, the analyte's aromatic ring suggests that a Phenyl-Hexyl stationary phase could offer enhanced selectivity through π-π stacking interactions, potentially improving resolution from closely related impurities.[4] For basic compounds that may exhibit peak tailing, a column with embedded polar groups can provide better peak shape.[12]
-
Mobile Phase Composition: A gradient of acetonitrile and water is selected. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode. The addition of a small amount of acid, such as 0.1% formic acid , is crucial. It serves to protonate the secondary amine, suppressing its interaction with residual silanol groups on the silica-based stationary phase, which is a primary cause of peak tailing.[13]
-
Detector Wavelength: The cyanophenyl group is expected to have a strong UV absorbance. A preliminary scan or analysis of the UV spectrum would determine the absorbance maximum (λ-max), likely in the 254-280 nm range, for optimal sensitivity.[3]
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
- This compound reference standard
- Acetonitrile (HPLC grade or higher)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- 0.22 µm Syringe filters (e.g., PTFE)
2. Instrument and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm (Verify with λ-max scan) |
3. Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
- Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent clogging the column and instrument.[13]
4. System Suitability and Acceptance Criteria: Before sample analysis, perform at least six replicate injections of the working standard. The system is deemed suitable if it meets the criteria outlined in regulatory guidelines.[14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 1.0% |
| % RSD of Retention Time | ≤ 1.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale for Derivatization
Direct GC analysis of this compound is challenging. The polar secondary amine group can engage in hydrogen bonding, leading to low volatility, thermal degradation in the hot GC inlet, and poor peak shape.[5] To overcome this, derivatization is employed. This chemical modification process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[6][15]
Derivatization Strategy: Silylation
Silylation is a robust and common derivatization technique where the active hydrogen on the amine is replaced by a non-polar trimethylsilyl (TMS) group.[15]
-
Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice. BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst to drive the reaction to completion.[5]
-
Reaction: The reaction replaces the hydrogen on the secondary amine with a -Si(CH₃)₃ group, effectively masking its polarity and increasing the molecular weight by 72 amu.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis including the essential derivatization step.
Detailed GC-MS Protocol
1. Materials and Reagents:
- Sample of this compound
- BSTFA + 1% TMCS
- Pyridine (anhydrous) or Acetonitrile (anhydrous)
- GC vials with PTFE-lined caps
2. Derivatization Procedure: a. Prepare a ~1 mg/mL solution of the sample in anhydrous pyridine or another suitable solvent. b. Add 100 µL of this solution to a GC vial. c. Add 100 µL of BSTFA + 1% TMCS to the vial.[5] d. Immediately cap the vial tightly. e. Heat the vial in a heating block or oven at 70 °C for 30 minutes. f. Allow the vial to cool to room temperature before analysis.
3. Instrument and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977, Thermo Scientific TRACE 1310/ISQ, or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40 - 450 m/z |
4. Expected Mass Spectrum and Fragmentation: The mass spectrum of the TMS-derivatized analyte (MW = 276.41 g/mol ) is key to its identification.
-
Molecular Ion (M⁺): A peak at m/z 276 is expected, corresponding to the intact ionized molecule.
-
Key Fragments: Nitriles often show a weak molecular ion and a characteristic [M-1]⁺ peak.[16] Other expected fragments include:
-
[M-15]⁺ (m/z 261): Loss of a methyl group (-CH₃) from the TMS moiety.
-
Loss of the Ethyl Ester Group: Fragments corresponding to the loss of -OCH₂CH₃ (m/z 231) or -COOCH₂CH₃ (m/z 203).
-
Tropylium Ion: Aromatic compounds can show a characteristic peak at m/z 91.[17]
-
Base Peak: The most abundant ion could be the TMS cation at m/z 73.
-
| Expected Ion | m/z Value | Interpretation |
| [M]⁺ | 276 | Molecular Ion |
| [M-15]⁺ | 261 | Loss of •CH₃ from TMS group |
| [M-45]⁺ | 231 | Loss of •OCH₂CH₃ |
| [M-73]⁺ | 203 | Loss of •COOCH₂CH₃ |
| 116 | [C₆H₄CN]⁺ fragment | |
| 73 | [Si(CH₃)₃]⁺ (Often the base peak) |
Method Validation Principles (ICH Q2(R2))
To ensure that these analytical procedures are fit for their intended purpose, they must be validated.[18] The validation should demonstrate:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.[19]
-
Linearity: A proportional relationship between analyte concentration and the instrument's response over a specified range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
This application note details two robust, validated methods for the comprehensive analysis of this compound. The RP-HPLC-UV method is ideal for routine quality control, offering precise quantification and purity assessment. The GC-MS method, incorporating a necessary silylation step, provides an orthogonal technique for unequivocal structural confirmation. By understanding the chemical principles behind the method development choices and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the generation of accurate and reliable data, which is fundamental to pharmaceutical quality assurance.
References
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Royal Society of Chemistry. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods.
- Phenomenex. (2022, April 21). HPLC and GC Sample Preparation.
- SpringerLink. (2020, May 14). Recent updates on analytical methods for detection of cyanide in human blood.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
- Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS?. Chemistry For Everyone.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- ResearchGate. (2025, August 7). Gas chromatography of amines as various derivatives.
- Mettler Toledo. (n.d.). Chromatographic Analysis – Sample and Standard Preparation.
- Whitman College. (n.d.). GCMS Section 6.17: Fragmentation of Nitriles.
- Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- MDPI. (2021, September 17). Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique.
- Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews.
- Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
- Chemical-Suppliers.com. (n.d.). Ethyl 2-(4-cyanophenyl)-2-oxoacetate.
- AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
-
PubChem. (n.d.). Ethyl acetate. Retrieved January 2, 2026, from
- CymitQuimica. (n.d.). CAS 1528-41-2: ethyl 2-(4-cyanophenyl)acetate.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-cyanophenoxy)acetate.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
- SciSpace. (2013, December 12). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate fr.
- YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
- National Institutes of Health. (2025, March 19). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry.
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Application Note: A Scalable and Robust Protocol for the Laboratory Production of Ethyl 2-((4-cyanophenyl)amino)acetate
Introduction: The Strategic Importance of Ethyl 2-((4-cyanophenyl)amino)acetate
This compound is a key bifunctional building block in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine, an electrophilic nitrile, and an ester moiety, makes it a versatile intermediate for the construction of complex heterocyclic systems. This compound is particularly significant in the pharmaceutical industry, serving as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents like Etravirine and thrombin inhibitors such as Dabigatran.[1][2][3] The reliable, high-yield production of this intermediate at the laboratory scale is therefore a critical step in many drug discovery and development programs.
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the nucleophilic substitution of 4-aminobenzonitrile with ethyl bromoacetate. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and address critical aspects of safety, troubleshooting, and data interpretation to ensure reproducible success for researchers and drug development professionals.
Reaction Principle and Mechanistic Rationale
The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. The core of this transformation is the N-alkylation of an amine.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Insights:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group (-NH₂) in 4-aminobenzonitrile acts as the nucleophile.[4] This amine attacks the electrophilic methylene carbon (the carbon bonded to bromine) of ethyl bromoacetate. The electron-withdrawing nature of the adjacent carbonyl group in ethyl bromoacetate makes this carbon particularly susceptible to nucleophilic attack.
-
Transition State: The reaction proceeds through a concerted transition state where the N-C bond is forming concurrently as the C-Br bond is breaking.
-
Role of the Base: As the reaction progresses, hydrobromic acid (HBr) is formed as a byproduct. In the absence of a base, this strong acid would protonate the starting 4-aminobenzonitrile, rendering it non-nucleophilic and halting the reaction. Anhydrous potassium carbonate (K₂CO₃) is employed as a weak, non-nucleophilic base. It serves to neutralize the HBr, regenerating the free amine and driving the reaction equilibrium towards the product.
-
Solvent Choice: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants while not participating in hydrogen bonding, which would otherwise solvate and stabilize the amine nucleophile, reducing its reactivity.
Detailed Experimental Protocol
This protocol is optimized for a ~10 g scale synthesis of the final product.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |
| 4-Aminobenzonitrile | 118.14 | 7.08 g | 0.060 | 1.0 |
| Ethyl bromoacetate | 167.00 | 10.52 g (7.16 mL) | 0.063 | 1.05 |
| Potassium Carbonate (anhydrous) | 138.21 | 12.44 g | 0.090 | 1.5 |
| Acetonitrile (anhydrous) | 41.05 | 150 mL | - | - |
| Ethyl Acetate | 88.11 | ~300 mL (for work-up) | - | - |
| Saturated NaCl solution (Brine) | - | ~100 mL (for work-up) | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g (for drying) | - | - |
| Ethanol (95%) | 46.07 | ~50 mL (for recrystallization) | - | - |
| Deionized Water | 18.02 | ~50 mL (for recrystallization) | - | - |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, dropping funnel (optional), Buchner funnel and flask, rotary evaporator, standard laboratory glassware.
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask on a stirrer/hotplate with a heating mantle.
-
Reagent Charging: To the flask, add 4-aminobenzonitrile (7.08 g, 0.060 mol), anhydrous potassium carbonate (12.44 g, 0.090 mol), and anhydrous acetonitrile (150 mL).
-
Initiation: Begin stirring the suspension. Slowly add ethyl bromoacetate (7.16 mL, 0.063 mol) to the flask at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the 4-aminobenzonitrile spot has disappeared.
-
Work-up (Part 1 - Filtration): After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Buchner funnel to remove the potassium carbonate and formed salts. Wash the filter cake with a small amount of ethyl acetate (~20 mL) to recover any residual product.
-
Work-up (Part 2 - Evaporation): Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
Work-up (Part 3 - Extraction): Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL). The washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate for approximately 15-20 minutes.
-
Isolation of Crude Product: Decant or filter the dried organic solution to remove the sodium sulfate. Concentrate the solution using a rotary evaporator to yield the crude product, which should be an off-white or pale-yellow solid.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is achieved. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum. An expected yield is typically in the range of 75-85%.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents (e.g., wet acetonitrile or amine).- Insufficient heating. | - Ensure all reagents and solvents are anhydrous.- Verify the reflux temperature is being maintained. |
| Low Yield | - Incomplete reaction.- Formation of dialkylated byproduct.- Product loss during work-up. | - Extend reaction time.- Avoid a large excess of ethyl bromoacetate.- Be careful during transfers and extractions. |
| Product is an Oil/Gummy | - Presence of impurities.- Incomplete solvent removal. | - Ensure all solvent is removed on the rotary evaporator.- Attempt purification via column chromatography if recrystallization fails. |
| Multiple Spots on TLC | - Incomplete reaction.- Presence of side products (e.g., dialkylation). | - If the starting material is present, continue reflux.- If a new, less polar spot appears, this may be the dialkylated product. Optimize stoichiometry. |
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.
Reagent-Specific Hazards:
-
4-Aminobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also suspected of causing genetic defects.[5] Avoid creating dust. In case of contact, wash skin immediately and thoroughly. If inhaled, move to fresh air and seek medical attention.[5][6]
-
Ethyl bromoacetate: This is a potent lachrymator (causes tearing) and is toxic and corrosive.[7][8] It causes severe skin and eye irritation.[7] Handle with extreme care, avoiding all contact with skin and eyes. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]
-
Potassium Carbonate: Causes serious eye and skin irritation.[9][10][11][12] Avoid inhaling dust. In case of contact, rinse the affected area with plenty of water.[9][10]
-
Acetonitrile: Highly flammable liquid and vapor.[13][14][15][16][17] Keep away from heat, sparks, and open flames.[13][14][17] It is also harmful if swallowed, inhaled, or in contact with skin.[13][14][15][16][17] Ensure the work area is well-ventilated.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][9]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
-
INEOS KOH. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Mercateo. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Enartis. (2015). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from [Link]
-
Loba Chemie. (n.d.). ETHYL BROMOACETATE-13C2 Safety Data Sheets(SDS). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). ethyl [(2E)-3-(4-cyanophenyl)-2-triazenyl]acetate. Retrieved from [Link]
- Google Patents. (n.d.). WO2014009966A2 - An improved process for the preparation of dabigatran etexilate mesylate and its intermediates thereof.
-
University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Google Patents. (n.d.). WO2014020555A2 - An improved process for the preparation of dabigatran etexilate mesylate.
- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. Retrieved from [Link]
-
Knowledge. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
ResearchGate. (2013). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific N-alkylation reaction. The following information is structured in a question-and-answer format to directly tackle potential experimental issues.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, a reaction that typically involves the N-alkylation of 4-aminobenzonitrile with an ethyl haloacetate, most commonly ethyl bromoacetate.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the potential causes and how can I improve the yield?
Why It Happens: Low yields in the N-alkylation of 4-aminobenzonitrile can be attributed to several factors. The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing nature of the para-cyano group.[1] Additionally, inappropriate reaction conditions, such as the choice of base, solvent, and temperature, can hinder the reaction's progress. The purity of reagents, particularly the alkylating agent which can degrade, is also a critical factor.[1][2]
How to Fix It:
-
Evaluate the Base and Solvent System:
-
Base Selection: A moderately strong inorganic base is typically required to deprotonate the aniline without promoting side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly effective. Stronger bases like sodium hydride (NaH) might be necessary if weaker bases are ineffective, but they increase the risk of side reactions.[2][3] The choice of base can significantly influence the reaction's success.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they can effectively dissolve the reactants and facilitate the nucleophilic substitution.[2][4]
-
-
Optimize Reaction Temperature:
-
Gently heating the reaction mixture is often necessary to overcome the activation energy barrier. A temperature range of 60-80 °C is a good starting point.[3] However, excessively high temperatures should be avoided as they can lead to decomposition of reactants and products or promote the formation of byproducts.[1]
-
-
Assess the Alkylating Agent:
-
Reactivity: The reactivity of ethyl haloacetates follows the order: I > Br > Cl.[2] If you are using ethyl chloroacetate and observing low reactivity, switching to ethyl bromoacetate or ethyl iodoacetate can significantly improve the reaction rate.[1]
-
Purity: Ethyl bromoacetate is a lachrymator and can be hydrolyzed by atmospheric moisture.[5][6] Ensure you are using a fresh or properly stored bottle of the reagent.
-
-
Consider Catalytic Additives:
-
The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using ethyl bromoacetate or ethyl chloroacetate, as it participates in a Finkelstein-type reaction to generate the more reactive ethyl iodoacetate in situ.[4]
-
Experimental Protocol: Optimizing Reaction Conditions
-
To a solution of 4-aminobenzonitrile (1.0 equiv) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equiv) and a catalytic amount of potassium iodide (0.1 equiv).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Question 2: I am observing the formation of a significant amount of a dialkylated byproduct, Ethyl 2-((4-cyanophenyl)(2-ethoxy-2-oxoethyl)amino)acetate. How can I minimize this side reaction?
Why It Happens: The mono-alkylated product, this compound, is also a secondary amine and can be more nucleophilic than the starting 4-aminobenzonitrile. This makes it susceptible to a second alkylation by ethyl bromoacetate, leading to the formation of the dialkylated impurity.[1][7] This is a common issue in N-alkylation reactions of primary amines.[7]
How to Fix It:
-
Control Stoichiometry: Using a slight excess of the 4-aminobenzonitrile (e.g., 1.1 to 1.5 equivalents) relative to the ethyl bromoacetate can favor mono-alkylation by ensuring the alkylating agent is consumed before significant dialkylation can occur.[1]
-
Slow Addition of the Alkylating Agent: Adding the ethyl bromoacetate dropwise to the reaction mixture at the reaction temperature helps to maintain a low concentration of the electrophile, thereby reducing the probability of the product reacting further.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. The reaction should be stopped as soon as the starting 4-aminobenzonitrile is consumed to prevent the accumulation of the dialkylated product.
Visualization of Overalkylation Side Reaction
Caption: Pathway of the desired mono-alkylation and the subsequent overalkylation side reaction.
Question 3: My final product is difficult to purify, and I suspect the presence of unreacted starting materials and other impurities. What are the likely contaminants and what are the best purification strategies?
Why It Happens: Incomplete reactions can leave unreacted 4-aminobenzonitrile and ethyl bromoacetate in the crude product mixture.[4] Hydrolysis of ethyl bromoacetate can generate bromoacetic acid and ethanol.[5][6] Furthermore, the desired product and the dialkylated byproduct can have similar polarities, making chromatographic separation challenging.
How to Fix It:
-
Aqueous Workup:
-
After the reaction is complete, a standard aqueous workup can help remove water-soluble impurities. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Washing the organic layer with water can remove residual inorganic salts and DMF if it was used as a solvent. A wash with a saturated aqueous solution of sodium bicarbonate can remove any acidic byproducts like bromoacetic acid.
-
-
Chromatographic Purification:
-
Flash column chromatography on silica gel is the most common method for purifying the desired product. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar starting materials and more polar byproducts.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain a highly pure product.
-
Table 1: Common Impurities and Their Removal
| Impurity | Source | Removal Strategy |
| 4-Aminobenzonitrile | Unreacted starting material | Column chromatography |
| Ethyl bromoacetate | Unreacted starting material | Aqueous workup, evaporation |
| Ethyl 2-((4-cyanophenyl)(2-ethoxy-2-oxoethyl)amino)acetate | Overalkylation side reaction | Careful column chromatography |
| Bromoacetic acid | Hydrolysis of ethyl bromoacetate | Aqueous wash with sodium bicarbonate |
Frequently Asked Questions (FAQs)
Q1: Can I use a different alkylating agent, such as ethyl chloroacetate? A1: Yes, ethyl chloroacetate can be used, but it is less reactive than ethyl bromoacetate.[1] To achieve a comparable reaction rate, you may need to use a higher reaction temperature, a more reactive base, or add a catalytic amount of an iodide salt (e.g., KI) to promote the reaction.
Q2: Is it necessary to perform this reaction under an inert atmosphere (e.g., nitrogen or argon)? A2: While not always strictly necessary, performing the reaction under an inert atmosphere is good practice, especially when using anhydrous solvents and moisture-sensitive reagents like strong bases (e.g., NaH). It helps to prevent the hydrolysis of the alkylating agent and ensures the base remains active.
Q3: My 4-aminobenzonitrile is not very soluble in acetonitrile. What can I do? A3: If solubility is an issue, you can switch to a more polar solvent like DMF or DMSO.[2][4] Alternatively, you can gently heat the mixture in acetonitrile to dissolve the starting material before adding the other reagents.
Q4: The reaction seems to stall after a certain point. What could be the reason? A4: Reaction stalling can be due to several factors. The base may not be strong enough for complete deprotonation, or it may have been deactivated by moisture.[2] The product amine might also be inhibiting a catalytic process if one is being used.[1] Re-evaluating the base, ensuring anhydrous conditions, and checking the purity of your reagents are good troubleshooting steps.
Q5: Are there alternative synthetic routes to this compound? A5: Yes, an alternative approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of 4-aminobenzonitrile with ethyl bromoacetate.[8][9] This method can offer higher yields and better functional group tolerance but requires a palladium catalyst and a specific ligand. Another route is reductive amination between p-cyanobenzaldehyde and an aminoacetate derivative.[10]
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
- CN103408463A. (2013). 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method. Google Patents.
- Jana, S., et al. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY). Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl [(2E)-3-(4-cyanophenyl)-2-triazenyl]acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of ethyl acetate.
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying ethyl acetate.
- Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Scilit. (n.d.). H2O ⋅ B(C6F5)3‐Catalyzed para‐Alkylation of Anilines with Alkenes Applied to Late‐Stage Functionalization of Non‐Steroidal Anti‐Inflammatory Drugs. Retrieved from [Link]
-
ChemBK. (n.d.). p-Cyanophenyl acetic acid ethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green synthesis of N -(2-hydroxyethyl)anilines by the selective alkylation reaction in H 2 O. Retrieved from [Link]
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Identifying byproducts in the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate (CAS No. 29558-69-0), a critical intermediate in pharmaceutical manufacturing, notably for the anticoagulant Dabigatran etexilate.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, focusing on the identification and mitigation of common byproducts.
The primary synthetic route discussed is the nucleophilic substitution reaction between 4-aminobenzonitrile and an ethyl haloacetate, such as ethyl bromoacetate. This method, while straightforward, is prone to several side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common impurities I should expect in my crude product mixture?
Answer: During the synthesis of this compound via the N-alkylation of 4-aminobenzonitrile with ethyl bromoacetate, several byproducts can form. The most prevalent are typically the result of over-alkylation, hydrolysis, or incomplete reaction.
Primary Byproducts to Monitor:
-
Unreacted Starting Materials: Residual 4-aminobenzonitrile and ethyl bromoacetate are common if the reaction does not go to completion.
-
Di-alkylated Byproduct: The desired product, a secondary amine, can undergo a second alkylation to form Ethyl 2-((4-cyanophenyl)(2-ethoxy-2-oxoethyl)amino)acetate. This is often the most significant process-related impurity.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester group in either the starting material or the product. This forms N-(4-cyanophenyl)glycine from the product or bromoacetic acid from the reactant.[2][3]
The following diagram illustrates the primary reaction pathway and the formation of the major di-alkylation byproduct.
Caption: Reaction scheme showing the desired N-alkylation and subsequent over-alkylation side reaction.
Question 2: My yield is low and I've confirmed the presence of a higher molecular weight species by LC-MS. Is this the di-alkylated byproduct and how can I prevent it?
Answer: Yes, a higher molecular weight peak that corresponds to the addition of another ethoxycarbonylmethyl group (C₄H₅O₂) is almost certainly the di-alkylation byproduct, Ethyl 2-((4-cyanophenyl)(2-ethoxy-2-oxoethyl)amino)acetate. The nitrogen of your desired secondary amine product remains nucleophilic and can compete with the starting 4-aminobenzonitrile for the ethyl bromoacetate electrophile.
Causality and Prevention Strategy:
The formation of this byproduct is governed by reaction kinetics and stoichiometry. To minimize its formation, the concentration of the electrophile (ethyl bromoacetate) relative to the primary amine should be carefully controlled throughout the reaction.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Avoid using a large excess of ethyl bromoacetate. A molar ratio of 1:1 to 1:1.1 (4-aminobenzonitrile to ethyl bromoacetate) is a good starting point.
-
Slow Addition of Electrophile: Instead of adding all the ethyl bromoacetate at once, add it dropwise over a prolonged period (e.g., 1-2 hours) to the solution of 4-aminobenzonitrile and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic secondary amine product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product and byproduct. Stop the reaction once the 4-aminobenzonitrile is consumed to prevent further reaction of the product.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 50°C) can help control the reaction rate and selectivity. Excessively high temperatures can accelerate the rate of the second alkylation.
Question 3: My NMR spectrum looks messy and I suspect hydrolysis has occurred. What are the signs and how can I avoid this?
Answer: Hydrolysis can occur at two points: hydrolysis of the ethyl bromoacetate starting material to bromoacetic acid, or hydrolysis of the product's ester group to form N-(4-cyanophenyl)glycine.[3] The latter is particularly common during workup if aqueous basic conditions are used (saponification).[4]
Identifying Hydrolysis Products:
-
N-(4-cyanophenyl)glycine: In ¹H NMR, you would observe the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton. This byproduct is also more polar and will have a different retention time in reverse-phase HPLC.
-
Bromoacetic Acid: This would be more difficult to spot in a crude ¹H NMR but can alter the pH and react with the base, affecting reaction stoichiometry.
Prevention of Hydrolysis:
-
Use Anhydrous Solvents: Ensure that solvents like acetonitrile, DMF, or acetone are thoroughly dried before use. The presence of water is the primary cause of hydrolysis.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction vessel.
-
Careful Workup: During the workup phase, avoid prolonged exposure to strong aqueous bases (like NaOH or KOH) if you wish to preserve the ester. If an aqueous wash is necessary, use a milder base like sodium bicarbonate and perform the extraction quickly. If the carboxylic acid is desired, then treatment with a base followed by acidic workup is the correct procedure.[3]
Byproduct Summary & Analytical Data
The table below summarizes the key chemical species in this synthesis, providing data to aid in their identification by mass spectrometry and chromatography.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Chromatographic Notes |
| 4-Aminobenzonitrile (Starting Material) | C₇H₆N₂ | 118.14 | 119.1 | Most polar starting material. |
| Ethyl Bromoacetate (Starting Material) | C₄H₇BrO₂ | 167.00 | N/A (neutral) | Volatile; may not be seen in LC-MS depending on workup. |
| This compound (Product) | C₁₁H₁₂N₂O₂ | 204.23 | 205.2 | Target polarity. |
| Di-alkylation Byproduct | C₁₅H₁₇N₂O₄ | 289.31 | 290.3 | Less polar than the desired product. |
| N-(4-cyanophenyl)glycine (Hydrolysis Byproduct) | C₉H₈N₂O₂ | 176.17 | 177.2 | More polar than the desired product; may tail on silica gel. |
Recommended Experimental Protocol (High Purity Focus)
This protocol is designed to minimize byproduct formation through controlled addition and anhydrous conditions.
Sources
Technical Support Center: Synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Welcome to the technical support resource for the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate, a key intermediate in pharmaceutical development, notably for the anticoagulant Dabigatran Etexilate.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure product purity. We will delve into the causality behind experimental choices, providing troubleshooting guides, detailed protocols, and frequently asked questions.
Troubleshooting Guide: Enhancing Your Yield
Low yield is one of the most common frustrations in synthesis.[4] This section addresses specific issues you might encounter when preparing this compound via the two primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (S_N_Ar).
Visualizing the Synthetic Pathways
Below are the two most prevalent methods for synthesizing the target compound.
Caption: Primary synthetic routes to this compound.
Question 1: My Buchwald-Hartwig reaction has a very low or no yield. What went wrong?
This is a frequent issue often traced back to the catalyst system or reaction environment. The Buchwald-Hartwig amination is a powerful but sensitive reaction.[5]
Answer:
Several factors can contribute to a low yield. Let's break them down in a logical troubleshooting sequence.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
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- 4. Troubleshooting [chem.rochester.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature and Reaction Time for N-Alkylation
Welcome to the Technical Support Center dedicated to the nuanced art of N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing reaction temperature and time. As every synthetic challenge is unique, this resource is structured to empower you with the foundational principles and practical strategies required to achieve your desired reaction outcomes with precision and efficiency.
Troubleshooting Guide: Common Issues in N-Alkylation Optimization
The interplay between temperature and reaction time is critical in N-alkylation. Mismanagement of these parameters can lead to a host of issues, from incomplete reactions to the formation of complex side products. The following table outlines common problems, their probable causes related to temperature and time, and actionable solutions.
| Issue | Potential Cause(s) Related to Temperature & Time | Recommended Solutions & Rationale |
| Low or No Product Yield | Insufficient thermal energy: The reaction temperature may be too low to overcome the activation energy barrier for the N-alkylation to proceed at a practical rate.[1][2] | Gradual Temperature Increase: Incrementally raise the reaction temperature while closely monitoring the reaction's progress via TLC or LC-MS.[1] Be mindful that excessive heat can lead to decomposition.[1][2] For less reactive substrates, temperatures in the range of 80-120°C are often necessary.[2] |
| Premature reaction termination: The reaction may not have been allowed to run for a sufficient duration for complete conversion of the starting materials. | Extended Reaction Time & Monitoring: Continue the reaction for a longer period, taking aliquots at regular intervals to determine the point of maximum conversion. Real-time reaction monitoring techniques can be invaluable here.[3][4] | |
| Over-alkylation (Formation of di- or tri-alkylated products) | Excessive thermal energy: Higher temperatures can increase the rate of subsequent alkylation reactions, especially since the mono-alkylated product is often more nucleophilic than the starting amine.[5][6] | Lower Reaction Temperature: Reducing the temperature can help to control the reaction's kinetics, favoring the mono-alkylation product.[5] |
| Prolonged reaction time: Allowing the reaction to proceed long after the initial starting material has been consumed increases the likelihood of the desired product reacting further.[7] | Careful Reaction Monitoring: Stop the reaction as soon as the starting amine is consumed to minimize the formation of over-alkylated byproducts.[7] | |
| Formation of Side Products (e.g., elimination, decomposition) | Excessively high temperature: High temperatures can promote competing side reactions such as elimination (especially with secondary and tertiary alkyl halides) or cause decomposition of starting materials, reagents, or the desired product.[1][7] | Optimize Temperature: Screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal side product formation. Some modern catalytic systems can operate at milder temperatures.[8] |
| Incomplete Reaction Despite Extended Time and Elevated Temperature | Decomposition of reactants or catalyst: The chosen temperature may be too high, leading to the degradation of a critical component of the reaction mixture over time. | Re-evaluate Temperature Limits: Determine the thermal stability of your reactants and catalyst. It may be necessary to use a lower temperature for a longer duration or explore alternative catalytic systems that operate under milder conditions.[9] |
| Solvent boiling point limitation: The reaction may require a higher temperature than the boiling point of the chosen solvent allows at atmospheric pressure. | Solvent Selection: Choose a higher-boiling point solvent that is compatible with your reaction chemistry.[2][10] Common high-boiling polar aprotic solvents include DMF, DMSO, and NMP.[10][11][12] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of temperature and reaction time in N-alkylation reactions, providing explanations grounded in chemical principles.
Q1: How does temperature fundamentally affect the rate and selectivity of my N-alkylation reaction?
A: Temperature is a critical parameter that directly influences both the rate and selectivity of an N-alkylation reaction by governing its kinetics. According to the Arrhenius equation, an increase in temperature leads to an exponential increase in the reaction rate constant.[13] This is because a higher temperature provides more molecules with the necessary activation energy to react upon collision.[13]
However, the effect on selectivity is more nuanced. N-alkylation often involves a series of consecutive reactions, with the initial product (e.g., a secondary amine from a primary amine) being more nucleophilic and thus more reactive than the starting material.[5][6] Elevating the temperature will accelerate all reaction steps, but it may disproportionately increase the rate of the second alkylation, leading to over-alkylation.[5] Therefore, a temperature must be chosen that is high enough to drive the initial reaction to completion in a reasonable timeframe but not so high as to favor the formation of undesired byproducts.
Q2: What is the most effective way to determine the optimal reaction time?
A: The optimal reaction time is the point at which the concentration of your desired product is maximized, and the formation of byproducts is minimized. The most reliable method for determining this is through careful reaction monitoring. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the consumption of starting materials and the formation of products over time.[3][4] By taking small aliquots from the reaction mixture at regular intervals and analyzing them, you can construct a reaction profile that clearly indicates when the reaction has reached completion. It is crucial to stop the reaction at this point to prevent potential over-alkylation or degradation of the product.[7]
Q3: My starting amine is not very reactive. Should I just increase the temperature indefinitely?
A: While increasing the temperature is a common strategy for less reactive starting materials, such as anilines with electron-withdrawing groups, it is not a limitless solution.[1] Excessively high temperatures can lead to the decomposition of your starting materials, reagents, or the desired product.[1] It can also promote unwanted side reactions. A more strategic approach involves a multi-parameter optimization. Consider using a stronger base or a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity and reaction rates.[2][8] Additionally, for certain reactions, the use of a catalyst can significantly lower the required reaction temperature.[8][14]
Q4: Can the choice of solvent affect the optimal temperature and reaction time?
A: Absolutely. The solvent plays a crucial role in N-alkylation reactions and can significantly impact the optimal temperature and time. Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred as they can effectively solvate the cation of the base, leaving the anion more reactive, and they can stabilize charged intermediates in the transition state, thus accelerating the reaction.[2][8] The boiling point of the solvent also dictates the maximum temperature at which a reaction can be run at atmospheric pressure.[2] If a higher temperature is required, a higher-boiling solvent must be chosen.[10]
Q5: How can I minimize over-alkylation when optimizing for a faster reaction time with higher temperatures?
A: Balancing reaction speed with selectivity is a common challenge. To mitigate over-alkylation at elevated temperatures, several strategies can be employed:
-
Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation.[5]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly, for instance, via a syringe pump, helps to maintain a low concentration of the electrophile, reducing the likelihood of the more reactive mono-alkylated product undergoing a second alkylation.[5][7]
-
Alternative Methodologies: For challenging cases, consider alternative synthetic routes that are less prone to over-alkylation, such as reductive amination.[5][14]
Experimental Design & Visualization
A systematic approach is key to successfully optimizing temperature and reaction time. Below is a generic experimental workflow and a diagram illustrating the relationship between these critical parameters and the reaction outcome.
General Experimental Workflow for Optimization
Caption: A generalized workflow for the systematic optimization of N-alkylation reactions.
Interplay of Temperature, Time, and Reaction Outcome
Caption: The relationship between temperature, time, and reaction outcomes in N-alkylation.
Detailed Experimental Protocol: Optimization of a Generic N-Alkylation
This protocol outlines a general procedure for the N-alkylation of a primary amine with an alkyl halide, focusing on the optimization of temperature.
Materials:
-
Primary amine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Oven-dried round-bottom flasks with stir bars
-
Reflux condenser and inert gas setup (e.g., Nitrogen or Argon)
-
Heating mantle with a temperature controller
-
TLC plates and developing chamber or LC-MS system
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas and maintain a positive pressure.
-
Temperature Equilibration: Heat the stirring suspension to the first desired temperature (e.g., 60°C).
-
Initiation and Monitoring: Once the temperature is stable, add the alkyl halide (1.1 eq) dropwise. This is considered time zero (t=0). Immediately take a sample for analysis.
-
Data Collection: Continue to take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and monitor the progress by TLC or LC-MS.
-
Reaction Completion: The reaction at this temperature is considered complete when the starting amine is no longer detectable or when the product-to-byproduct ratio begins to decrease.
-
Temperature Variation: Repeat the experiment at different temperatures (e.g., 80°C and 100°C), following the same procedure for monitoring and data collection.
-
Work-up and Purification (for the optimized reaction):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic base and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
-
By systematically evaluating the reaction at different temperatures and carefully monitoring the progress over time, you can confidently identify the optimal conditions to maximize the yield and purity of your N-alkylated product.
References
-
ScienceMadness. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]
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Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Retrieved from [Link]
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ResearchGate. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
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N alkylation at sp3 Carbon Reagent Guide. (2025, December 26). Retrieved from [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
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OUCI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ACS Publications. (n.d.). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Kinetic plot for the heterogeneous Mn‐catalyzed N‐alkylation of aniline and (b) Hot filtration test. Retrieved from [Link]
-
National Institutes of Health. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Retrieved from [Link]
-
University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
ACS Publications. (2020, May 29). Deactivation Kinetics of the Catalytic Alkylation Reaction. Retrieved from [Link]
-
Reaction Rates and Temperature; Arrhenius Theory. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the N-alkylation reaction in the presence of solid K2CO3. Retrieved from [Link]
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Influence of solvent on temperature and thermal peak broadening in capillary zone electrophoresis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Influence of solvent on temperature and thermal peak broadening in capillary zone electrophoresis. Retrieved from [Link]
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- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through the common challenges of this N-arylation reaction, transforming low-yield frustrations into successful synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a leaving group (typically fluoride) from an activated aromatic ring by an amine nucleophile. In this case, the amine nitrogen of ethyl glycinate attacks the carbon bearing the fluorine atom on 4-fluorobenzonitrile. The reaction is facilitated by the electron-withdrawing cyano (-CN) group, which stabilizes the negatively charged intermediate (Meisenheimer complex) and thus activates the ring towards nucleophilic attack.[1][2][3]
While theoretically straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product. This guide addresses the most frequent issues encountered in the laboratory.
Category 1: General Low Yield Issues
Q1: My overall yield of this compound is consistently low (<50%). What are the most common culprits?
A1: Persistently low yields typically trace back to one of four key areas: suboptimal reaction conditions, reagent quality, competing side reactions, or product loss during work-up.
A systematic approach is crucial. First, re-evaluate your core reaction parameters—base, solvent, and temperature—as these are highly interdependent. Second, scrutinize the purity of your starting materials, as contaminants can halt the reaction. Third, analyze your crude reaction mixture by TLC or LC-MS to identify potential side products, which can reveal the problematic reaction pathway. Finally, review your work-up and purification procedure for steps where the product, which has moderate water solubility, might be lost.
Below is a workflow to systematically diagnose the issue.
Caption: A systematic workflow for troubleshooting low reaction yield.
Category 2: Reaction Parameter Optimization
Q2: How does the choice of base impact the reaction, and what problems can arise?
A2: The base is critical; its primary role is to deprotonate the amine of ethyl glycinate, increasing its nucleophilicity. However, the base's strength and nature can also promote undesirable side reactions.
-
Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often the best choice. They are strong enough to deprotonate the amine but generally not strong enough to cause significant hydrolysis of the ethyl ester. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, which can accelerate the reaction.
-
Organic Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are generally too weak to efficiently deprotonate the primary amine for this SNAr reaction, leading to slow or incomplete conversion.
-
Strong Bases (NaH, KOtBu): Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide can be effective but significantly increase the risk of side reactions, particularly deprotonation at the α-carbon of the ester, which can lead to self-condensation or other byproducts.[4] They can also promote hydrolysis if any water is present.
| Base Selection Troubleshooting | ||
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction / No reaction | Base is too weak (e.g., Et₃N). | Switch to a stronger inorganic base like K₂CO₃ or Cs₂CO₃. |
| Formation of 4-cyanobenzoic acid | Base is too strong and promotes ester hydrolysis. | Use a milder base (K₂CO₃). Ensure strictly anhydrous conditions. |
| Multiple unidentified byproducts | Base is too strong, causing α-deprotonation. | Switch from a strong alkoxide base to K₂CO₃. |
Q3: What is the optimal temperature, and how do deviations affect the yield?
A3: This SNAr reaction typically requires heating to proceed at a reasonable rate.
-
Optimal Range: 80-120 °C is a common temperature range when using solvents like DMF or DMSO. The specific temperature depends on the solvent and base used.
-
Too Low (<70 °C): The reaction will be very slow or may stall completely, resulting in low conversion of starting materials. The activation energy for the formation of the Meisenheimer complex will not be overcome.
-
Too High (>140 °C): While high temperatures can accelerate the desired reaction, they also increase the rate of decomposition and side reactions. This can lead to the formation of dark, tarry byproducts and hydrolysis of both the ester and nitrile functional groups, especially if trace water is present.
Recommendation: Start at a moderate temperature (e.g., 90 °C) and monitor the reaction by TLC. If the reaction is slow, incrementally increase the temperature by 10-15 °C.
Q4: I suspect my starting materials are the problem. What are their quality requirements?
A4: The purity of your reagents is paramount.
-
4-Fluorobenzonitrile: Should be >98% pure. Impurities from its synthesis can interfere with the reaction. More importantly, it is sensitive to moisture.
-
Ethyl Glycinate: This is often used as the hydrochloride salt (EtO₂CCH₂NH₂·HCl). It is crucial to use a full equivalent of base to neutralize the HCl salt in addition to the catalytic amount needed for the reaction itself. A common mistake is using only one equivalent of base, which is consumed by the salt, leaving no free base to deprotonate the amine for the reaction. The free base form of ethyl glycinate is an oil and can be unstable, so using the salt is often more reliable.
-
Water Content: Water is a major adversary. It can hydrolyze the ester product (and starting material) and can deactivate certain bases.[5][6] Ensure all reagents are anhydrous and use a dry solvent.
Q5: Could the solvent be the source of my low yield?
A5: Yes, the solvent plays a critical role in an SNAr reaction by stabilizing the charged intermediate.[7][8][9]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice. They are polar enough to dissolve the reagents and stabilize the negatively charged Meisenheimer complex but do not have acidic protons that can quench the deprotonated nucleophile.[7]
-
DMSO: Excellent solvating power but can be difficult to remove completely during work-up.
-
DMF: A very common and effective choice. Ensure it is anhydrous, as commercial DMF can contain water and formic acid (from decomposition).
-
Acetonitrile (ACN): A good option, though sometimes less effective than DMF or DMSO if reagent solubility is an issue. It is generally easier to remove.
-
-
Polar Protic Solvents (Ethanol, Water): These are generally poor choices as they can solvate and deactivate the amine nucleophile through hydrogen bonding, slowing the reaction.[9]
Category 3: Side Reactions and Byproducts
Q6: I see an unexpected spot on my TLC plate. What are the likely side products?
A6: Several side reactions can occur, and identifying them is key to suppression.
-
N,N-Dialkylation: The product, being a secondary amine, is nucleophilic and can react with another molecule of 4-fluorobenzonitrile to form a tertiary amine byproduct: Ethyl 2-((bis(4-cyanophenyl))amino)acetate. This is often a major cause of low yield.
-
Ester Hydrolysis: If water is present, especially under basic conditions and at high temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid: 2-((4-cyanophenyl)amino)acetic acid.
-
Nitrile Hydrolysis: Under harsh basic or acidic conditions (often during work-up), the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.
Caption: Major reaction pathways leading to desired and side products.
Q7: How can I minimize the formation of the N,N-dialkylation byproduct?
A7: This is a common challenge in N-arylation. The key is to manipulate the relative reactivity and concentration of the species.
-
Stoichiometry Control: Use a slight excess of the amine nucleophile (ethyl glycinate, e.g., 1.2 to 1.5 equivalents) relative to the 4-fluorobenzonitrile. This ensures the aryl fluoride is more likely to encounter the primary amine starting material than the secondary amine product.
-
Slow Addition: If using an excess of the amine is not practical, consider the slow addition of the 4-fluorobenzonitrile to the reaction mixture containing the ethyl glycinate and base. This maintains a low concentration of the electrophile, favoring mono-arylation.
Category 4: Work-up and Purification
Q8: I am losing a significant amount of product during the aqueous work-up. Why is this happening?
A8: The product, an amino ester, has amphiprotic character. It can be protonated under acidic conditions and has some polarity, leading to solubility in both organic and aqueous layers.
-
pH Control During Extraction: After quenching the reaction, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate. If the solution is too acidic, the amine will be protonated to form a salt (R-NH₂⁺-R'), which is highly soluble in water and will not be extracted into the organic layer.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Choice of Extraction Solvent: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes rather than one large extraction to ensure complete recovery.
Q9: My final product is a persistent oil or a low-melting solid. How can I get a crystalline product?
A9: While some N-aryl glycine esters are oils at room temperature, purification can often yield a solid.
-
High Purity is Key: Oils often indicate the presence of impurities that inhibit crystallization. Ensure your product is highly pure (>98%) by column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Recrystallization/Trituration: Try dissolving the purified oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then slowly cooling it. Alternatively, add a solvent in which the product is insoluble (e.g., hexanes, diethyl ether) dropwise to a concentrated solution of the product in a solvent like dichloromethane until turbidity persists. This process, known as trituration, can often induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Category 5: Characterization
Q10: My NMR spectrum is confusing. What are the key signals to confirm the product identity?
A10: Proper characterization is essential to confirm you have synthesized the correct molecule.
| Analytical Data for Product Confirmation | ||
| Technique | Key Signal | Expected Value / Region |
| ¹H NMR (CDCl₃) | -NH- proton | Broad singlet, ~4.5-5.5 ppm (can exchange with D₂O) |
| Aromatic protons | Two doublets, ~6.6-6.8 ppm and ~7.4-7.6 ppm (AA'BB' system) | |
| -CH₂- (ester side) | Singlet or doublet, ~3.9-4.2 ppm | |
| -OCH₂CH₃ (ethyl ester) | Quartet, ~4.2-4.3 ppm | |
| -OCH₂CH₃ (ethyl ester) | Triplet, ~1.2-1.4 ppm | |
| ¹³C NMR (CDCl₃) | -C≡N (nitrile) | ~118-120 ppm |
| C=O (ester) | ~168-172 ppm | |
| Aromatic carbons | 4 signals in the ~100-152 ppm range | |
| IR (KBr or thin film) | -NH- stretch | Sharp peak, ~3350-3400 cm⁻¹ |
| -C≡N stretch | Strong, sharp peak, ~2220-2230 cm⁻¹ | |
| C=O stretch (ester) | Strong, sharp peak, ~1730-1750 cm⁻¹ |
Baseline Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
Ethyl Glycinate Hydrochloride (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl glycinate hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF via syringe. Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 4-fluorobenzonitrile (1.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C with continued vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 6-12 hours.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
References
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]
-
Title: Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles Source: TSpace URL: [Link]
-
Title: 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Optimization of the N-arylation reaction conditions Source: ResearchGate URL: [Link]
-
Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions Source: ResearchGate URL: [Link]
-
Title: of previous work and the present study for the N-arylation of chiral... Source: ResearchGate URL: [Link]
-
Title: 4.7: Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
- Title: 2-[(4-cyano-benzyl)
-
Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: PubMed URL: [Link]
-
Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: PMC - PubMed Central URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: BYJU'S URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors Source: PMC - NIH URL: [Link]
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- 5. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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Managing exothermic reactions during Ethyl 2-((4-cyanophenyl)amino)acetate synthesis
Technical Support Center: Synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the safe management of exothermic events. The synthesis, typically an N-alkylation reaction between 4-aminobenzonitrile and ethyl bromoacetate, is a valuable transformation but requires careful control of reaction parameters to prevent thermal runaway. This guide is designed for researchers, chemists, and process development professionals to ensure safe, reliable, and reproducible outcomes.
Reaction Overview: The N-Alkylation Pathway
The synthesis of this compound is achieved via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide leaving group. This C-N bond formation is an exothermic process.[1] A base, such as potassium carbonate or triethylamine, is typically used to neutralize the hydrobromic acid (HBr) byproduct, which can protonate the starting amine, rendering it non-nucleophilic.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis. Each entry follows a question-and-answer format, detailing the cause and providing a validated solution.
Question 1: I observed a sudden, sharp temperature increase immediately after adding the first portion of ethyl bromoacetate. What is happening and what should I do?
Answer:
-
Plausible Cause: This indicates that the reaction initiation is highly vigorous. The initial concentration of reactants is at its highest, leading to a rapid rate of heat generation that is overwhelming the cooling capacity of your system. This is a critical phase where the risk of thermal runaway is highest.
-
Immediate Action Plan:
-
Stop Addition: Immediately cease the addition of ethyl bromoacetate.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water) is topped up and making good contact with the reaction flask. If the temperature continues to rise, consider a more potent cooling bath like an ice/salt or dry ice/acetone slurry, taking all necessary safety precautions.
-
Monitor Vigorously: Keep a close watch on the internal thermometer and visual indicators (e.g., gas evolution, color change).
-
Do Not Resume Until Stable: Do not resume the addition until the temperature has stabilized at or below your target setpoint for several minutes.
-
-
Long-Term Solution & Prevention:
-
Dilution: Increase the initial solvent volume to create a larger thermal mass, which can better absorb the heat generated.
-
Slower Initial Addition: Add the first 10-15% of the ethyl bromoacetate at a significantly reduced rate compared to the rest of the addition. This allows you to gauge the reaction's intensity under your specific conditions.
-
Reverse Addition: In some cases, adding the 4-aminobenzonitrile solution to the ethyl bromoacetate can help maintain a low concentration of the more reactive species, but this must be evaluated on a case-by-case basis.
-
Question 2: My reaction temperature is consistently 5-10°C above my target, even with the cooling bath at its lowest setting. What are the risks and how can I correct this?
Answer:
-
Plausible Cause: The rate of heat generation is continuously exceeding the rate of heat removal. This is often due to an addition rate that is too fast for the scale and cooling setup. It could also be caused by inefficient stirring, which creates localized hot spots and prevents effective heat transfer to the flask walls.
-
Risks:
-
Side Reactions: Higher temperatures can promote the formation of impurities, such as dialkylation products, reducing yield and complicating purification.
-
Solvent Boiling: If the temperature approaches the boiling point of the solvent, it can lead to a dangerous pressure buildup.
-
Runaway Potential: A steady temperature elevation is a warning sign that the reaction could be on the verge of accelerating out of control.
-
-
Immediate Action Plan & Prevention:
-
Reduce Addition Rate: Immediately slow down the rate of reagent addition. The goal is to find a rate where the temperature holds steady at the target.
-
Improve Stirring: Increase the stirring speed to improve heat transfer. Ensure the stir bar or overhead stirrer is creating a good vortex and the mixture is homogenous.
-
Check Cooling Efficiency: Verify that your cooling system is operating optimally. For larger scales, consider upgrading from a simple bath to a cryostat or circulator for more precise and powerful temperature control.
-
Caption: Troubleshooting workflow for a temperature excursion event.
Question 3: I need to quench my reaction, but I'm concerned the quench itself will be exothermic. What is the safest way to proceed?
Answer:
-
Plausible Cause: Quenching is the process of deactivating any remaining reactive reagents.[2] If unreacted ethyl bromoacetate or other reactive species are present, adding a quenching agent like water or an alcohol can lead to a rapid, heat-generating reaction.[3]
-
Safe Quenching Protocol:
-
Cool the Reaction: Before adding any quenching agent, ensure the reaction mixture is cooled to 0-5°C using an ice bath.[3][4] This is the most critical step.
-
Choose the Right Quenching Agent: For this reaction, a slow addition of cold water is typically sufficient. However, for highly reactive mixtures, a less reactive protic solvent like isopropanol can be added first to handle the bulk of the reactive material before the addition of water.[5][6]
-
Add Slowly: Add the quenching agent dropwise or in small portions, while vigorously stirring and monitoring the internal temperature. Never add the entire volume of quenching agent at once.[4]
-
Maintain Cooling: Keep the flask in the ice bath throughout the entire quenching process.
-
Allow to Warm Slowly: Once the quench is complete and no further exotherm is observed, the mixture can be allowed to slowly warm to room temperature before proceeding with the workup.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for managing the exotherm in this synthesis?
A1: The ideal solvent should have a good heat capacity, a reasonably high boiling point to provide a safe operating window, and should not participate in the reaction. A summary of suitable solvents is provided in the table below.
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) | Notes |
| Acetonitrile (ACN) | 82 | 2.23 | Good general-purpose solvent, easy to remove. |
| Ethanol (EtOH) | 78 | 2.44 | Can participate in transesterification as a side reaction.[7] |
| N,N-Dimethylformamide (DMF) | 153 | 2.04 | High boiling point offers a wide temperature range, but can be difficult to remove. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Lower boiling point limits the upper temperature range. |
Q2: How does reaction scale-up affect thermal management?
A2: Scaling up a reaction presents significant thermal management challenges. As the volume of the reactor increases, the surface-area-to-volume ratio decreases. This means the reaction generates heat in proportion to its volume (cubed), but can only dissipate heat through its surface area (squared). Therefore, cooling becomes much less efficient. For any scale-up, a thorough process safety review, including reaction calorimetry, is essential to determine the maximum safe addition rate and required cooling capacity.
Q3: Can I add all the reactants at once and then heat the mixture?
A3: This is strongly discouraged for this type of reaction. Adding all reactants at once creates a scenario with a high potential for a runaway reaction. The heat generated upon initiation could be instantaneous and overwhelming for any standard laboratory cooling system. A controlled, semi-batch process (adding one reagent slowly to the other) is the industry-standard and safest method for managing exothermic reactions.
Experimental Protocols
Protocol 1: Controlled Laboratory Synthesis (Illustrative Example)
This protocol is a guideline. All quantities and parameters should be adapted and validated for your specific laboratory conditions.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in a cooling bath (e.g., ice-water).
-
Charge Reactants: To the flask, add 4-aminobenzonitrile (1.0 eq) and potassium carbonate (1.5 eq) to acetonitrile (10 mL per gram of amine). Begin stirring and cool the mixture to 0-5°C.
-
Prepare Addition: In the dropping funnel, prepare a solution of ethyl bromoacetate (1.1 eq) in acetonitrile (2 mL per gram of bromoacetate).
-
Controlled Addition: Begin the dropwise addition of the ethyl bromoacetate solution to the stirred reaction mixture. Crucially, monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed 10°C. If the temperature rises above this, pause the addition until it returns to the target range. The addition should take approximately 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction back to 0-5°C. Slowly quench by adding cold water. Proceed with standard extraction and purification procedures.
Protocol 2: Emergency Quench Procedure for Runaway Reaction
This procedure is for a worst-case scenario where the temperature is rising uncontrollably and poses an immediate safety hazard.
-
Alert Personnel: Immediately alert any colleagues in the vicinity and the lab supervisor.
-
Remove Heat Source: If any heating is being applied, remove it immediately.
-
Maximum Cooling: Add dry ice to the external cooling bath if available and safe to do so.
-
Prepare Quench Solution: In a separate container, prepare a large volume of a cold, non-reactive solvent with a high heat capacity, such as a mixture of ice and isopropanol.
-
Controlled Quench (If Possible): If the reaction is still contained, use a cannula or a wide-bore needle to slowly introduce the cold quench solution into the reaction mixture with maximum stirring.
-
Evacuate: If the reaction cannot be controlled, a fire is imminent, or pressure is building rapidly, pull the fume hood sash down completely and evacuate the area. Activate any emergency alarms as necessary.
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
University of California, Berkeley, College of Chemistry. Common Standard Operating Procedure for Quenching of Pyrophoric/Water-Reactive Materials. [Link]
-
Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]
-
Reddit r/OrganicChemistry. How does quenching work?. [Link]
- Hou, B. W., He, L., et al. (2023).
-
The Royal Society of Chemistry. Supplementary Information for Mechanochemical synthesis of N-aryl-sydnones. [Link]
-
The Sarpong Group, University of California, Berkeley. Quenching of Pyrophoric Materials. [Link]
- CN103408463A - 2-[(4-cyano-benzyl)
- Hou, B. W., He, L., et al. (2023).
- Wang, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery. University of California San Diego.
- Wang, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
- Park, M. S., & Park, H. S. (2003). Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. YAKHAK HOEJI, 47(5), 276-282.
- B. V. S. K. Raju, et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
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Organic Syntheses. Ethyl bromoacetate. Organic Syntheses Procedure. [Link]
- Smith, K., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
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National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
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Yeshan. (2023). What is the synthetic route of 4-Aminobenzonitrile. Knowledge. [Link]
- WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
- Zhang, D., et al. (2016). Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters. Organic Letters.
- Um, I. H., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry.
-
Organic Syntheses. Ethyl cyanoacetate. Organic Syntheses Procedure. [Link]
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Al-Adiwish, W. M., et al. (2019). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][8]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. World Journal of Organic Chemistry.
- Smith, K., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
- Beenen, M. A., et al. (2006). Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. Journal of the American Chemical Society.
- Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.
- Othman Hamad, U. H. (2022). Ethyl Cyanoacetate Reactions.
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Chemical Synthesis Database. ethyl [(2E)-3-(4-cyanophenyl)-2-triazenyl]acetate. [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Wang, H., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.
- Linciano, P., et al. (2013).
- Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress.
- CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)
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Technical Support Center: Industrial Scale-Up of Ethyl 2-((4-cyanophenyl)amino)acetate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to industrial production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process. The primary synthesis route discussed is the reductive amination of 4-cyanobenzaldehyde with ethyl aminoacetate hydrochloride, a method noted for its high yield and suitability for industrial production without the need for column chromatography.[1]
Synthesis Pathway Overview
The industrial production of this compound is most effectively achieved through a one-pot reductive amination. This process involves the reaction of 4-cyanobenzaldehyde with ethyl aminoacetate hydrochloride, which first form an imine intermediate. The imine is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride, to yield the desired secondary amine product. Triethylamine is typically used as a base to liberate the free amine from its hydrochloride salt.[1]
Caption: Reductive amination pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question: My reaction yield is significantly lower on a larger scale, or the reaction has stalled before completion. What are the likely causes?
Answer: A drop in yield during scale-up is a common challenge, often rooted in mass and heat transfer limitations that are negligible at the bench scale.
-
Cause 1: Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This is particularly problematic for heterogeneous reactions involving solid bases or reducing agents which may settle at the bottom of the vessel.[2]
-
Solution: Ensure your reactor's agitation speed and impeller design are sufficient to maintain a homogenous suspension. For inorganic bases that tend to clump, consider grinding them before use or adding a solid support like Celite to improve dispersion.[2]
-
-
Cause 2: Poor Temperature Control: The initial imine formation and the subsequent reduction can be exothermic. Without efficient heat removal in a large reactor, the temperature can spike, leading to side reactions or degradation of the product.
-
Solution: Implement controlled, slow addition of the reducing agent via a dropping funnel or pump. Ensure the reactor's cooling jacket has sufficient capacity. A pre-heating or pre-cooling strategy for the oil bath or jacket fluid can prevent temperature overshooting.
-
-
Cause 3: Reagent Quality and Stoichiometry: The presence of moisture can deactivate the reducing agent. On a large scale, even small percentages of water in solvents or starting materials add up to a significant molar quantity.
-
Solution: Use anhydrous solvents and oven-dry all glassware and equipment. It is critical to perform quality control on all raw materials before use. The molar ratio of reactants is crucial; a patent for a similar process suggests a molar ratio of 4-cyanobenzaldehyde to ethyl aminoacetate HCl to triethylamine to sodium cyanoborohydride of approximately 1:1.1:1.1:0.8-1 for optimal results.[1]
-
Question: My crude product's HPLC profile shows significant impurities that were minor on the lab scale. What are they and how can I prevent them?
Answer: Impurity profiles often change during scale-up due to longer reaction times and variations in local temperature and concentration. Identifying the source of these impurities is key to mitigating them.
| Potential Impurity | Probable Cause | Mitigation Strategy |
| Bis-adduct (Tertiary Amine) | Over-alkylation of the product with another molecule of 4-cyanobenzaldehyde and subsequent reduction. | Maintain strict 1:1 stoichiometry of the primary amine and aldehyde. Ensure efficient mixing to avoid localized excess of the aldehyde. |
| Unreacted 4-Cyanobenzaldehyde | Incomplete reaction due to deactivated reducing agent, insufficient reaction time, or low temperature. | Verify the quality and activity of the reducing agent. Monitor the reaction using in-process controls (e.g., TLC or HPLC) to ensure completion before quenching. |
| 4-Cyanobenzyl Alcohol | Reduction of the starting aldehyde by the reducing agent before imine formation can occur. | Ensure the imine has formed before adding the reducing agent. A common procedure is to stir the aldehyde, amine, and base for 1-2 hours before introducing the reducer.[1] |
| Ethyl 2-hydroxyacetate | Hydrolysis of the ester functional group, often promoted by excessive base or high temperatures during work-up. | Use the minimum required amount of base. Perform the aqueous work-up at a controlled, cool temperature and avoid prolonged exposure to highly basic or acidic conditions. |
Question: The product is an oil, making isolation difficult, and the work-up generates stable emulsions. How can I improve the isolation and purification process?
Answer: The free base of this compound is often isolated as an oil, which is challenging for large-scale handling, transportation, and storage.[1]
-
Breaking Emulsions: Emulsions during aqueous extraction are common. Adding a saturated brine solution can help break the emulsion by increasing the aqueous phase density. If the problem persists, filtration through a pad of Celite may be effective.
-
Avoiding Chromatography: Column chromatography is generally not viable for large-scale industrial production.[1] The most effective strategy is to convert the oily free base into a stable, crystalline solid.
-
Hydrochloride Salt Formation: The product can be effectively purified by forming its hydrochloride salt. After extracting the oily free base into a solvent like ethyl acetate, bubbling dry HCl gas through the solution or adding a saturated solution of HCl in ethyl acetate will precipitate the salt.[1] This solid can then be isolated by filtration.
-
Recrystallization: The hydrochloride salt can be further purified by recrystallization. A preferred solvent for this is ethanol or isopropanol, which provides the product with high purity and a sharp melting point.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal choices for the base and reducing agent during scale-up? For the base, triethylamine is an excellent choice as it is a non-nucleophilic organic base that effectively scavenges the HCl released from ethyl aminoacetate hydrochloride without competing in the reaction.[1] For the reducing agent, sodium cyanoborohydride is preferred over stronger agents like sodium borohydride because it is selective for the imine and will not readily reduce the aldehyde starting material at neutral or slightly acidic pH.[1]
Q2: What are the critical safety precautions for handling 4-cyanobenzaldehyde and sodium cyanoborohydride on an industrial scale? Both compounds require careful handling. 4-cyanophenyl compounds can be harmful if swallowed or inhaled and cause skin and eye irritation.[3] Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids.
-
Engineering Controls: All operations should be conducted in a well-ventilated area or a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Handling: Avoid creating dust. Never add acid directly to sodium cyanoborohydride or its waste. The reaction quench should be done carefully by slowly adding the reaction mixture to a large volume of water.
Q3: What analytical methods are recommended for monitoring the reaction and final product purity?
-
In-Process Control (IPC): Thin Layer Chromatography (TLC) is a fast and effective method to monitor the disappearance of the limiting starting material (typically 4-cyanobenzaldehyde).
-
Final Product Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the product and to quantify any impurities. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is essential for structural confirmation of the final product.[1]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is adapted from literature procedures and should be optimized for specific equipment and scale.[1]
-
Vessel Preparation: Ensure a suitably sized reactor is clean, dry, and equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Reagent Charging: To the reactor under a nitrogen atmosphere, add 4-cyanobenzaldehyde (1.0 eq), ethyl aminoacetate hydrochloride (1.1 eq), and anhydrous methanol (approx. 7.5 mL per gram of aldehyde).
-
Base Addition: Begin stirring and add triethylamine (1.1 eq) dropwise, maintaining the internal temperature below 25°C.
-
Imine Formation: Stir the resulting mixture at room temperature for 1-2 hours. Monitor the formation of the imine and consumption of the aldehyde via TLC.
-
Reduction: Cool the reactor to 0-5°C using an ice bath. In a separate container, prepare a solution or slurry of sodium cyanoborohydride (1.0 eq) in a small amount of anhydrous methanol. Add this reducing agent to the reaction mixture portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir until the reaction is complete as confirmed by TLC/HPLC.
-
Quench: Slowly and carefully pour the reaction mixture into a separate vessel containing a large volume of ice water (approx. 10 mL per gram of aldehyde) with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium chloride (brine) solution, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow-green oil.[1]
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil from Protocol 1 in ethyl acetate (approx. 9 mL per gram of starting aldehyde).
-
Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in ethyl acetate dropwise until the pH of the solution is between 1 and 2 (check with pH paper).
-
Precipitation: A white solid should precipitate. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the white solid by filtration. Wash the filter cake with a small amount of cold ethyl acetate.
-
Recrystallization: Transfer the solid to a clean flask and add ethanol (approx. 4.5 mL per gram of solid). Heat the mixture to reflux until all the solid dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Final Product: Filter the purified white solid, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound hydrochloride.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- CN103408463A - 2-[(4-cyano-benzyl)
-
Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents | ACS Sustainable Chemistry & Engineering. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?| Chemical Insights. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
- WO2014020555A2 - An improved process for the preparation of dabigatran etexilate mesylate - Google P
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Safety Data Sheet - Angene Chemical. [Link]
Sources
- 1. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]
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- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Alternative catalysts for a cleaner synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to implement cleaner, more sustainable, and efficient catalytic methods for this important C-N bond formation. Here, we move beyond traditional palladium-catalyzed routes to explore greener alternatives, focusing on troubleshooting common issues and providing practical, field-tested advice.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when transitioning to alternative catalytic systems for the synthesis of this compound.
Q1: Why should I consider alternatives to traditional palladium catalysts for this synthesis?
While palladium catalysts are highly effective for N-arylation, they are often expensive and can leave trace metal impurities in the final product, a significant concern in pharmaceutical applications. Greener alternatives, such as copper-based catalysts, are more abundant, less costly, and can often be recycled, reducing both cost and environmental impact.[1][2] Furthermore, developing metal-free or photocatalytic methods represents the cutting edge of sustainable chemistry.
Q2: What are the most promising greener catalytic systems for this N-arylation?
Copper-catalyzed Ullmann-type couplings have emerged as a powerful and more sustainable alternative to palladium-catalyzed Buchwald-Hartwig reactions.[1][2] These systems often utilize more environmentally benign ligands and can be performed in greener solvents. Microwave-assisted synthesis is another key strategy, as it can dramatically reduce reaction times and energy consumption.[3][4][5] Photocatalytic methods are also a promising frontier, offering metal-free reaction pathways.[6][7][8]
Q3: Can I use water as a solvent for this reaction?
Yes, water is a highly desirable green solvent, and several copper-catalyzed N-arylation reactions have been successfully performed in aqueous media.[9][10] This approach not only reduces the reliance on volatile organic compounds but can also simplify product workup. However, the solubility of the reactants needs to be carefully considered, and the use of surfactants or co-solvents may be necessary.
Q4: What are the main challenges when using copper catalysts for the N-arylation of amino acid esters?
A primary challenge is the potential for racemization of the chiral center in the amino acid ester, especially under harsh reaction conditions.[11][12] Other common issues include catalyst deactivation, slow reaction rates compared to palladium systems, and the need for carefully chosen ligands to achieve high yields.[13][14]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source (often Cu(I)) may have oxidized. The ligand may not be suitable for the specific substrates. | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in situ reduction of a Cu(II) precursor.- Screen a variety of ligands, such as amino acids (e.g., L-proline) or diamines.[15][16] |
| Suboptimal Base: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. | - Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- The choice of base can be solvent-dependent. | |
| Low Reaction Temperature: Ullmann-type couplings often require elevated temperatures. | - Incrementally increase the reaction temperature, monitoring for decomposition.- Consider switching to a higher-boiling point, greener solvent like ethyl acetate or dimethyl carbonate.[17] | |
| Racemization of the Amino Acid Ester | Harsh Reaction Conditions: High temperatures and strong bases can lead to the loss of stereochemical integrity. | - Employ milder reaction conditions. This may involve using a weaker base or a lower reaction temperature, which may require a more active catalyst system.- The use of certain ligands can help to minimize racemization.[11][12] |
| Formation of Side Products (e.g., dehalogenation of 4-halobenzonitrile) | Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Unfavorable Reaction Kinetics: If the rate of C-N bond formation is slow, side reactions can become more prominent. | - Optimize catalyst and ligand concentrations.- Consider a more reactive aryl halide (e.g., aryl iodide instead of bromide or chloride).[18] | |
| Difficulty in Catalyst Removal | Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture, making separation from the product challenging. | - Utilize a heterogeneous catalyst, such as a copper catalyst supported on a solid matrix, which can be easily filtered off and potentially reused.- Explore the use of magnetic nanocatalysts for easy separation with an external magnet. |
Experimental Protocols: Greener Approaches to Synthesis
Here we provide detailed, step-by-step methodologies for alternative, cleaner syntheses of this compound.
Protocol 1: Copper-Catalyzed N-Arylation in a Green Solvent
This protocol utilizes a copper(I) iodide catalyst with an amino acid ligand in an environmentally friendly solvent.
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
4-Bromobenzonitrile or 4-Iodobenzonitrile
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-aminoacetate hydrochloride (1.1 equivalents), 4-halobenzonitrile (1.0 equivalent), CuI (5 mol%), L-Proline (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous ethyl acetate to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Microwave-Assisted Synthesis
This method significantly reduces reaction time through the use of microwave irradiation.
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
4-Bromobenzonitrile
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine Ethyl 2-aminoacetate hydrochloride (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and Cs₂CO₃ (2.5 equivalents).
-
Add anhydrous DMF or DMSO to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 130-150°C for 30-60 minutes with magnetic stirring.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Typical Reaction Time | Temperature (°C) | Solvent | Key Advantages | Key Disadvantages |
| Pd(OAc)₂/Buchwald Ligand | 12-24 hours | 80-110 | Toluene, Dioxane | High yields, broad substrate scope | Expensive catalyst, potential metal contamination |
| CuI/L-Proline | 24-48 hours | 100-120 | Ethyl Acetate, DMSO | Inexpensive, lower toxicity | Slower reaction rates, potential for racemization |
| Microwave-Assisted CuI | 30-60 minutes | 130-150 | DMF, DMSO | Rapid synthesis, high efficiency | Requires specialized equipment, higher temperatures |
| Photocatalyst (e.g., Eosin Y) | 6-12 hours | Room Temperature | Acetonitrile, DMSO | Metal-free, mild conditions | May require specific light sources, substrate scope still developing |
Visualizing Reaction Pathways and Workflows
General Catalytic Cycle for Copper-Catalyzed N-Arylation
Caption: Step-by-step workflow for the microwave-assisted synthesis protocol.
References
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Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]
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Green alternative solvents for the copper-catalysed arylation of phenols and amides. (n.d.). RSC Green Chemistry. [Link]
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Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. ResearchGate. [Link]
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Lyakhovich, M. S., et al. (2020). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency. Molecules, 25(5), 1084. [Link]
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Environmentally friendly solvents. ResearchGate. [Link]
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Musacchio, A. J., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]
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Musacchio, A. J., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC. [Link]
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Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. ResearchGate. [Link]
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King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. [Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry, 19, 76-83. [Link]
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Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. PubMed Central. [Link]
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Ranu, B. C., Saha, A., & Dey, R. (2010). Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions. Current Opinion in Drug Discovery & Development, 13(6), 658-68. [Link]
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GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. JETIR. [Link]
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GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. IIP Series. [Link]
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Photocatalytic methods for amino acid modification. (2020). RSC Chemical Society Reviews. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. PMC. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
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King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. [Link]
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Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. RSC Advances. [Link]
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Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]
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King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]
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Ma, D., et al. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]
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Ma, D., et al. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed. [Link]
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Synthesis of N‐aryl amino acid derivatives. ResearchGate. [Link]
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Ullmann reaction. Wikipedia. [Link]
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A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. [Link]
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Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]
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Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
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Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586. [Link]
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Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ResearchGate. [Link]
-
King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed. [Link]
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ChemInform Abstract: CuI-Catalyzed Coupling Reaction of ??-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. ResearchGate. [Link]
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α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC. [Link]
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Microwave-assisted Synthesis of Chromenes: Biological and Chemical Importance. PubMed. [Link]
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Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. PMC. [Link]
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Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. PMC. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-((4-cyanophenyl)amino)acetate and Ethyl Bromoacetate for Synthetic Chemistry
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Molecules that appear structurally analogous can exhibit profoundly different, even orthogonal, chemical behaviors. This guide provides an in-depth comparative analysis of two such reagents: Ethyl 2-((4-cyanophenyl)amino)acetate and ethyl bromoacetate. While both are ethyl esters containing a substituted alpha-position, their reactivity profiles are fundamentally opposed. One serves as a modulated nitrogen nucleophile, pivotal for constructing complex heterocyclic scaffolds, while the other is a potent and versatile electrophilic alkylating agent.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the electronic and mechanistic underpinnings of their reactivity, providing field-proven experimental protocols and critical safety insights to guide their effective application in the laboratory.
Chapter 1: Molecular Profile and Physicochemical Properties
A foundational understanding begins with the intrinsic properties of each molecule. These characteristics influence their handling, solubility in reaction media, and purification methods.
| Property | This compound | Ethyl Bromoacetate |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₄H₇BrO₂ |
| Molar Mass | 204.23 g/mol | 167.00 g/mol |
| Appearance | Typically a solid or oil | Colorless to yellow liquid[1] |
| Boiling Point | Not readily available | ~158-159 °C[1] |
| Melting Point | Not readily available | -38 °C |
| Solubility | Soluble in many organic solvents | Insoluble in water; soluble in acetone, benzene, ethanol, ether[2][3] |
| Key Functional Group | Secondary Arylamine (Nucleophilic Center) | α-Bromo Ester (Electrophilic Center) |
Chapter 2: The Duality of Reactivity: A Mechanistic Deep Dive
The divergent reactivity of these two compounds is a direct consequence of their electronic structures. One molecule possesses a reactive lone pair of electrons on a nitrogen atom, rendering it nucleophilic, while the other features an electron-deficient carbon atom primed for nucleophilic attack.
This compound: A Modulated Nucleophile
The reactive center of this compound is the nitrogen atom of the secondary amine. The lone pair of electrons on this nitrogen can readily attack electrophilic centers. However, its nucleophilicity is significantly modulated by the attached aromatic ring. The 4-cyanophenyl group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitrile (-CN) group. This delocalization of the nitrogen's lone pair into the phenyl ring reduces the electron density on the nitrogen, making it a weaker nucleophile than a comparable secondary alkylamine. This electronic "tuning" is a critical feature, often preventing side reactions like over-alkylation and allowing for more controlled synthetic transformations. Its primary role is as a precursor in the synthesis of larger, nitrogen-containing molecules, such as benzodiazepines and other pharmacologically relevant heterocycles.[4][5][6]
Ethyl Bromoacetate: A Classic Electrophile
Ethyl bromoacetate is a quintessential α-halo ester and a powerful alkylating agent.[7] Its reactivity is centered on the α-carbon—the carbon atom bonded to the bromine. This carbon is highly electrophilic for two primary reasons:
-
Inductive Effect: The highly electronegative bromine atom pulls electron density away from the α-carbon.
-
Carbonyl Influence: The adjacent ester carbonyl group further withdraws electron density through induction.
Furthermore, bromine is an excellent leaving group, readily departing as a bromide ion (Br⁻) upon nucleophilic attack. These factors combine to make ethyl bromoacetate highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions.[8] It is a workhorse reagent used to introduce an ethoxycarbonylmethyl (-CH₂CO₂Et) moiety onto a substrate.[1]
Caption: Conceptual diagram of opposing reactivity.
Chapter 3: Head-to-Head Comparison in a Canonical Reaction: N-Alkylation
To provide a practical comparison, we will outline a validated experimental workflow. The chosen reaction is N-alkylation—a fundamental transformation in organic synthesis. We will explore two parallel scenarios: the alkylation of our nucleophile, this compound, and the alkylation with our electrophile, ethyl bromoacetate.
Caption: Comparative experimental workflow for N-alkylation.
Experimental Protocol 1: Alkylation of this compound
Objective: To assess the nucleophilic character of this compound by reacting it with a standard electrophile.
Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (20 mL).
-
Causality: Potassium carbonate is chosen as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent suitable for Sₙ2 reactions.
-
-
Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Alkylation with Ethyl Bromoacetate
Objective: To assess the electrophilic character of ethyl bromoacetate by reacting it with a representative nucleophile. The choice of 4-cyanoaniline as the nucleophile creates a direct comparison, as the product is the starting material of Protocol 1.
Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanoaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (20 mL).
-
Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.[9]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Self-Validation: The reaction can be monitored by observing the consumption of the 4-cyanoaniline spot and the appearance of a new, higher Rƒ product spot on the TLC plate.
-
-
Workup & Purification: Follow the identical workup and purification steps as described in Protocol 1.
Caption: Generalized Sₙ2 mechanism for N-alkylation.
Chapter 4: Interpreting the Outcomes: A Quantitative Perspective
The execution of the parallel protocols described above would yield distinct results, highlighting the fundamental differences in reactivity.
| Parameter | Protocol 1 Outcome | Protocol 2 Outcome | Rationale |
| Reaction Rate | Slower | Faster | The nucleophilicity of this compound is attenuated by the electron-withdrawing group, slowing its attack. Ethyl bromoacetate is a highly activated electrophile, leading to a rapid reaction with the primary aniline.[10] |
| Typical Yield | Moderate to Good | Good to Excellent | While thermodynamically favorable, the kinetic barrier in Protocol 1 may lead to longer reaction times or incomplete conversion. Protocol 2 is a robust and generally high-yielding transformation. |
| Side Products | Minimal | Potential for Di-alkylation | In Protocol 2, the product is a secondary amine which is also nucleophilic. Although less reactive than the starting primary amine, it could potentially react with a second molecule of ethyl bromoacetate, especially with prolonged reaction times or excess electrophile. |
Chapter 5: Critical Safety Protocols
Professional laboratory practice demands a rigorous approach to safety. The hazards associated with these two reagents are markedly different.
| Hazard | This compound | Ethyl Bromoacetate |
| Acute Toxicity | Harmful if swallowed.[11] | Fatal if swallowed, in contact with skin, or if inhaled. [12][13][14] |
| Irritation | Causes skin, eye, and respiratory irritation.[11][15] | Causes severe skin and eye burns. A potent lachrymator (tear-producing agent).[2][3][16][17] |
| Handling | Handle with standard PPE (gloves, safety glasses) in a well-ventilated area. | Strictly handle in a certified chemical fume hood. Wear heavy-duty gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[16] |
| Incompatibilities | Strong oxidizing agents, strong acids/bases. | Water/steam (produces toxic gases), strong oxidizing agents, strong acids/bases, reducing agents.[17][18] |
Emergency Protocol for Ethyl Bromoacetate Exposure: Due to its high toxicity, any exposure must be treated as a medical emergency. Skin contact requires immediate flushing with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][16] Inhalation requires immediate removal to fresh air.[2] In all cases, seek immediate emergency medical help.[2][12]
Conclusion
This compound and ethyl bromoacetate serve as a compelling case study in the principle of complementary reactivity. The former is a nucleophilic building block, whose reactivity is deliberately tempered by its electronic environment, making it suitable for the controlled assembly of complex nitrogen-containing structures. The latter is a powerful, highly reactive electrophile designed for the efficient installation of an ester-containing side chain. A thorough understanding of this nucleophile-electrophile dichotomy, grounded in mechanistic principles and supported by robust experimental design, is essential for their safe and effective deployment in achieving sophisticated synthetic goals.
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A-Scientist's-Guide-to-2-((4-cyanophenyl)amino)acetate-Esters:-Methyl-vs.-Ethyl-in-Synthetic-Applications
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that influences reaction kinetics, yield, and the properties of the final product. This guide provides an in-depth comparison of two closely related and vital intermediates: methyl 2-((4-cyanophenyl)amino)acetate and This compound . Our focus is to move beyond mere procedural steps and delve into the causal factors that should guide your choice, supported by experimental data and established chemical principles.
The 2-((4-cyanophenyl)amino)acetate core is a cornerstone in medicinal chemistry, notably as a precursor to the direct thrombin inhibitor Dabigatran.[1][2] The seemingly minor difference between a methyl and an ethyl ester can have significant consequences for a multi-step synthesis. This guide will illuminate these differences to aid in rational synthetic design.
Comparative Physicochemical and Reactivity Profile
The choice between the methyl and ethyl ester hinges on a trade-off between reactivity, steric hindrance, and solubility. While specific experimental data for these exact compounds is sparse in publicly available literature, we can extrapolate from well-understood chemical principles and data from closely related analogs.
| Property | Mthis compound | This compound | Rationale & Implications |
| Molecular Weight | ~190.19 g/mol | ~204.22 g/mol | The ethyl ester is heavier, a minor consideration for stoichiometry but relevant for cost-analysis on an industrial scale. |
| Reactivity (Hydrolysis) | Higher | Lower | The methyl ester is sterically less hindered, making the carbonyl carbon more accessible to nucleophiles.[3] This leads to faster hydrolysis, which is advantageous for deprotection but a potential liability if the ester must survive harsh conditions. |
| Steric Hindrance | Lower | Higher | The smaller methyl group presents less steric bulk, potentially leading to faster reaction rates in subsequent coupling or modification steps.[4] |
| Lipophilicity (LogP) | Lower (Predicted) | Higher (Predicted) | The additional methylene group in the ethyl ester increases its nonpolar character. This can enhance solubility in less polar organic solvents like ether or toluene but decrease solubility in water.[5] |
| Boiling Point | Lower (Predicted) | Higher (Predicted) | The higher molecular weight and increased van der Waals forces of the ethyl ester typically result in a higher boiling point. |
| Handling | More Volatile | Less Volatile | The lower boiling point of the methyl ester can lead to material loss during concentration under vacuum. |
Synthetic Pathways and Experimental Protocols
Both esters are typically synthesized via nucleophilic substitution, where 4-aminobenzonitrile reacts with the corresponding alkyl bromoacetate. The choice of the haloacetate ester directly determines the final product.
Diagram 1: General synthetic routes to methyl and this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures used for similar amine alkylations. It is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC), and the product is purified by recrystallization.
Materials:
-
4-aminobenzonitrile
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone to create a 0.5 M solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of the starting amine.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude product in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by recrystallization from an ethyl acetate/hexanes mixture to yield the final product.
Protocol 2: Synthesis of Mthis compound
The procedure is analogous to the synthesis of the ethyl ester, with the substitution of methyl bromoacetate.
Materials:
-
4-aminobenzonitrile
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add methyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Follow steps 4 through 9 from Protocol 1. Due to the potentially higher reactivity of methyl bromoacetate, the reaction may reach completion faster. Monitor closely by TLC.
In-Depth Analysis: The Deciding Factors
Reactivity and Deprotection: The Case for Methyl Esters
In many synthetic campaigns, the ester is a temporary protecting group for a carboxylic acid. The subsequent hydrolysis (saponification) step is crucial. Methyl esters undergo base-catalyzed hydrolysis significantly faster than ethyl esters.[6]
Causality: The rate-determining step in basic hydrolysis is the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
-
Steric Hindrance: The methyl group is smaller than the ethyl group, presenting a less crowded pathway for the incoming nucleophile.[3]
-
Leaving Group Stability: While both methoxide and ethoxide are poor leaving groups, the transition state leading to the tetrahedral intermediate is less sterically strained for the methyl ester, favoring its formation and subsequent collapse to products.
Practical Implication: If your synthesis requires a final, rapid, and clean deprotection to the carboxylic acid, for example, before a final amide coupling step as seen in the synthesis of Dabigatran intermediates, the methyl ester is the superior choice .[2]
Stability and Solubility: The Case for Ethyl Esters
While lower reactivity can be a drawback for deprotection, it is an asset when the ester group must survive multiple synthetic steps involving basic or nucleophilic reagents. The ethyl ester offers greater stability against unintended hydrolysis.
Causality:
-
Increased Lipophilicity: The extra CH₂ group in the ethyl ester increases its non-polar character. This often improves solubility in common organic solvents like dichloromethane (DCM), diethyl ether, and toluene.[5] This can be critical for reactions requiring non-polar conditions or to prevent the product from precipitating out of solution prematurely.
-
Reduced Hydrolytic Rate: The same steric and electronic factors that make the ethyl ester slower to hydrolyze intentionally also protect it from unintentional cleavage during other reaction steps.[7]
Practical Implication: If your synthetic route involves steps where the ester must remain intact, or if you are struggling with the solubility of your intermediates in desired non-polar solvents, the ethyl ester is the more robust and practical option .
Decision-Making Framework for the Synthetic Chemist
To assist in selecting the optimal reagent, the following workflow provides a logic-based guide.
Diagram 2: A decision workflow for selecting between methyl and ethyl esters.
Conclusion
The selection between methyl and this compound is not arbitrary but a strategic decision based on the specific demands of a synthetic route.
-
Choose the Methyl Ester for applications where the ester serves as a protecting group that needs to be removed efficiently, and reaction speed is paramount. Its lower steric profile and higher reactivity are distinct advantages.
-
Choose the Ethyl Ester when stability is critical, and the ester must endure subsequent reaction conditions. Its enhanced solubility in non-polar solvents and greater robustness can prevent unwanted side reactions and simplify workup procedures.
By understanding the underlying principles of reactivity and the physical properties imparted by these simple alkyl groups, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Sci-Hub. [Link]
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Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]
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An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica. [Link]
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Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. Reddit. [Link]
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Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry. [Link]
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DABIGATRAN PART 2/3. New Drug Approvals. [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
- US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
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ethyl [(2E)-3-(4-cyanophenyl)-2-triazenyl]acetate. Chemical Synthesis Database. [Link]
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A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed). [Link]
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Ethyl cyanoacetate | C5H7NO2. PubChem. [Link]
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Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data. [Link]
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04.07 Stability Factors: Steric Effects. YouTube. [Link]
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A Multi-Spectroscopic Approach to the Structural Validation of Ethyl 2-((4-cyanophenyl)amino)acetate
A definitive guide for researchers on the synergistic use of NMR, FTIR, and Mass Spectrometry for unambiguous molecular characterization.
In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-faceted spectroscopic analysis of Ethyl 2-((4-cyanophenyl)amino)acetate, a compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that ensures the highest degree of confidence in the assigned structure. This document is intended to serve as a practical reference for researchers, illustrating not just the "what" but the "why" behind the experimental choices and data interpretation.
The Strategic Imperative of Spectroscopic Validation
The process of elucidating the chemical structure of a newly synthesized compound is a critical step in the research and development pipeline.[1][2] A combination of spectroscopic techniques is often employed to gain a comprehensive understanding of the molecule's architecture.[3][4] Each method provides a unique piece of the structural puzzle, and their collective data provides a powerful and synergistic approach to confirmation.[5]
For this compound, our validation strategy hinges on the complementary nature of three core techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the carbon-hydrogen framework and establish connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS) : To determine the molecular weight and gain insights into the fragmentation patterns.
The following sections will delve into the experimental protocols and data interpretation for each of these techniques, culminating in a cohesive and unambiguous structural assignment.
Workflow for Spectroscopic Validation
Figure 1. A generalized workflow for the spectroscopic validation of a synthesized organic compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical to avoid interfering signals.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[6] Standard pulse sequences are typically sufficient for routine characterization.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Doublet | 2H | Ar-H | Protons on the aromatic ring ortho to the cyano group are deshielded. |
| ~6.7 | Doublet | 2H | Ar-H | Protons on the aromatic ring meta to the cyano group are more shielded. |
| ~6.5 | Triplet | 1H | N-H | The broadness and chemical shift are characteristic of an amine proton.[7] |
| ~4.1 | Quartet | 2H | O-CH₂-CH₃ | Protons adjacent to the ester oxygen are deshielded. The quartet splitting is due to coupling with the neighboring methyl group. |
| ~4.0 | Doublet | 2H | N-CH₂-C=O | Protons adjacent to the nitrogen and the carbonyl group are deshielded. The doublet splitting is due to coupling with the N-H proton. |
| ~1.2 | Triplet | 3H | O-CH₂-CH₃ | Protons of the ethyl group's methyl are shielded. The triplet splitting is due to coupling with the adjacent methylene group. |
Table 1. Predicted ¹H NMR spectral data for this compound.
The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.[8][9] The downfield shift of the aromatic protons is consistent with the presence of both an electron-withdrawing cyano group and an electron-donating amino group.[10]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~150 | Ar-C (C-N) | The aromatic carbon attached to the nitrogen is deshielded. |
| ~133 | Ar-C (C-H) | Aromatic carbons ortho to the cyano group. |
| ~120 | C≡N | The carbon of the nitrile group. |
| ~119 | Ar-C (C-H) | Aromatic carbons meta to the cyano group. |
| ~100 | Ar-C (C-CN) | The aromatic carbon attached to the cyano group. |
| ~61 | O-CH₂ | The carbon of the ethyl group attached to the ester oxygen. |
| ~45 | N-CH₂ | The carbon adjacent to the nitrogen. |
| ~14 | CH₃ | The methyl carbon of the ethyl group. |
Table 2. Predicted ¹³C NMR spectral data for this compound.
The combination of ¹H and ¹³C NMR data provides a robust framework of the molecule, confirming the presence of the ethyl acetate moiety, the p-substituted cyanophenyl group, and the secondary amine linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13]
Experimental Protocol: FTIR Analysis
-
Sample Preparation : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[14]
-
Data Acquisition : The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
FTIR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary Amine |
| ~2225 | C≡N stretch | Nitrile |
| ~1730 | C=O stretch | Ester |
| ~1600, ~1520 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
| ~1180 | C-N stretch | Aromatic Amine |
Table 3. Characteristic FTIR absorption bands for this compound.
The presence of a sharp, intense peak around 2225 cm⁻¹ is a clear indication of the nitrile functional group.[15][16][17] The strong absorption at approximately 1730 cm⁻¹ is characteristic of the carbonyl stretch of the ester.[18] The N-H stretch of the secondary amine is expected to appear as a single, relatively sharp peak around 3350 cm⁻¹.[18]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.[19]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for ensuring the observation of the molecular ion.
-
Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
Mass Spectrometry Data and Interpretation
The molecular formula of this compound is C₁₁H₁₂N₂O₂. The expected monoisotopic mass is approximately 204.09 g/mol .
| m/z | Fragment | Interpretation |
| 204 | [M]⁺ | Molecular ion peak |
| 159 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester, a common fragmentation for ethyl esters.[20] |
| 131 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate group. |
| 116 | [C₇H₄N₂]⁺ | Fragment corresponding to the p-aminobenzonitrile cation radical. |
| 102 | [C₇H₄N]⁺ | Loss of NH₂ from the p-aminobenzonitrile fragment. |
Table 4. Predicted mass spectral fragmentation pattern for this compound.
The observation of the molecular ion peak at m/z 204 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of the ethoxy and ethyl acetate moieties, provides further evidence for the proposed structure.[21][22]
Conclusion: A Unified Structural Confirmation
The convergence of data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides an unambiguous validation of the structure of this compound. The NMR data meticulously maps the carbon-hydrogen framework, the FTIR spectrum confirms the presence of the key nitrile, ester, and amine functional groups, and the mass spectrum corroborates the molecular weight and expected fragmentation. This integrated spectroscopic approach exemplifies a robust and reliable methodology for structural elucidation in modern chemical research, ensuring the integrity and reproducibility of scientific findings.
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. Retrieved from [Link]
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Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). ACS Publications. Retrieved from [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. (n.d.). National Institutes of Health. Retrieved from [Link]
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Ethyl 2-cyano-2-(hydroxyimino)acetate. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl (E)-2-((2-cyanophenyl)imino)-2-phenylacetate. (n.d.). SpectraBase. Retrieved from [Link]
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Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synchrotron macro‐ATR‐FTIR: a powerful technique for analyzing changes in plant cell chemical composition after surfactant exposure. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Ethyl 2-((4-cyanophenyl)amino)acetate
Our approach is grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present the data but also delve into the causal relationships between molecular structure and spectral output, empowering you to apply these principles to your own analytical challenges.
The Analytical Imperative: Structure and Strategy
The first step in any analytical endeavor is a thorough understanding of the molecular structures . The subtle differences between our target compound and its alternatives are what we aim to elucidate through spectroscopic techniques.
Caption: Molecular structures and properties of the target compound and its alternatives.
Our analytical workflow is designed to be a self-validating system, where data from each technique corroborates the others to build a cohesive and trustworthy structural assignment.
Caption: A self-validating workflow for structural elucidation.
Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols are recommended for data acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the sample on the ATR crystal and apply pressure.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended for its soft ionization, which is likely to preserve the molecular ion.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Predicted Analytical Data: Ethyl 2-((4-cyanophenyl)amino)acetate
Based on established principles of spectroscopy, we can predict the key analytical features for our target compound.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Doublet | 2H | Ar-H | Aromatic protons ortho to the electron-withdrawing cyano group will be deshielded and shifted downfield. |
| ~6.7 | Doublet | 2H | Ar-H | Aromatic protons ortho to the electron-donating amino group will be shielded and shifted upfield. |
| ~4.5 | Broad Singlet | 1H | N-H | The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~4.0 | Singlet | 2H | -NHCH₂CO- | Methylene protons adjacent to the amino and carbonyl groups. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~170 | C=O | Carbonyl carbon of the ester. |
| ~150 | Ar-C | Aromatic carbon attached to the nitrogen. |
| ~134 | Ar-CH | Aromatic carbons ortho to the cyano group. |
| ~120 | Ar-C (CN) | Aromatic carbon bearing the cyano group. |
| ~119 | -CN | Cyano group carbon. |
| ~113 | Ar-CH | Aromatic carbons ortho to the amino group. |
| ~105 | Ar-C | Quaternary aromatic carbon para to the amino group. |
| ~62 | -OCH₂- | Methylene carbon of the ethyl ester. |
| ~45 | -NHCH₂- | Methylene carbon adjacent to the amino group. |
| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |
IR Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3350 | N-H | Stretching |
| ~2225 | -C≡N | Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1600, ~1510 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
Mass Spectrometry (ESI+):
| m/z | Assignment |
| 205.09 | [M+H]⁺ |
| 131.06 | [M+H - C₄H₈O₂]⁺ (Loss of ethyl acetate) |
| 102.05 | [C₇H₄N]⁺ (Fragment from the cyanophenyl moiety) |
Comparative Analysis: Cross-Referencing with Alternatives
Now, we will compare the predicted data of our target compound with the experimental data of our chosen alternatives.
Alternative 1: Ethyl 4-aminobenzoate
This positional isomer is a common laboratory chemical and a potential starting material or impurity in the synthesis of the target compound.
Experimental Data Summary:
| Technique | Key Features |
| ¹H NMR | Aromatic protons appear as two doublets (~7.85 and ~6.62 ppm). A broad singlet for the -NH₂ protons is observed around 4.16 ppm. The ethyl ester signals are a quartet at ~4.31 ppm and a triplet at ~1.35 ppm.[1] |
| ¹³C NMR | The carbonyl carbon is at ~166.8 ppm. Aromatic carbons range from ~113.7 to ~151.0 ppm. The ethyl ester carbons are at ~60.3 and ~14.4 ppm.[1] |
| IR | Two N-H stretching bands for the primary amine are present around 3400-3200 cm⁻¹. The C=O stretch of the ester is around 1680 cm⁻¹. No cyano (-C≡N) stretch is observed.[2] |
| MS | The molecular ion peak [M]⁺ is at m/z 165. Key fragments include m/z 120 (loss of ethoxy group) and m/z 92 (loss of the ester group).[3] |
Key Differentiating Features from Target Compound:
-
¹H NMR: The most significant difference is the absence of the singlet at ~4.0 ppm for the -NHCH₂CO- protons in Ethyl 4-aminobenzoate. The chemical shifts of the aromatic protons will also differ due to the different substitution pattern.
-
¹³C NMR: The absence of the -NHCH₂- carbon signal around 45 ppm and the cyano carbon signal around 119 ppm are clear differentiators.
-
IR: The presence of a strong -C≡N stretch at ~2225 cm⁻¹ in the target compound is a definitive distinguishing feature. Additionally, the target compound will show a single N-H stretch for the secondary amine, while Ethyl 4-aminobenzoate shows two for the primary amine.
-
MS: The molecular ion peak at m/z 204 for the target compound versus 165 for Ethyl 4-aminobenzoate is a clear distinction.
Alternative 2: Ethyl 2-(phenylamino)acetate
This compound is structurally very similar to our target, differing only by the absence of the cyano group on the phenyl ring. This makes it an excellent compound for comparison to understand the electronic effects of the cyano group.
Experimental Data Summary:
| Technique | Key Features |
| ¹H NMR | The aromatic protons typically appear as a multiplet between 6.6 and 7.2 ppm. The N-H proton is a broad singlet. The ethyl ester signals are a quartet and a triplet. The -NHCH₂CO- protons are a singlet around 3.9 ppm. |
| ¹³C NMR | The carbonyl carbon is around 171 ppm. Aromatic carbons are in the range of 113-147 ppm. The ethyl ester carbons and the -NHCH₂- carbon are present. |
| IR | A single N-H stretch is present around 3400 cm⁻¹. The C=O stretch of the ester is around 1730 cm⁻¹. No cyano (-C≡N) stretch is observed. |
| MS | The molecular ion peak [M]⁺ is at m/z 179. |
Key Differentiating Features from Target Compound:
-
¹H NMR: The aromatic region of Ethyl 2-(phenylamino)acetate will show a more complex multiplet compared to the two distinct doublets predicted for the target compound due to the less symmetric substitution pattern. The chemical shifts of the aromatic protons in the target compound will be further downfield due to the electron-withdrawing nature of the cyano group.
-
¹³C NMR: The aromatic carbon signals will differ significantly. The target compound will have a quaternary carbon signal for the carbon attached to the cyano group and a distinct signal for the cyano carbon itself, both of which are absent in Ethyl 2-(phenylamino)acetate.
-
IR: The most definitive difference is the absence of the characteristic -C≡N stretch at ~2225 cm⁻¹ in Ethyl 2-(phenylamino)acetate.
-
MS: The molecular ion peak at m/z 204 for the target compound versus 179 for Ethyl 2-(phenylamino)acetate provides a clear distinction.
Conclusion
This guide provides a robust framework for the analytical characterization of this compound through a combination of predictive analysis and cross-referencing with experimental data of structural analogs. The key distinguishing features lie in the unique signals arising from the cyano group in the IR and ¹³C NMR spectra, the specific chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum, and the distinct molecular ion peak in the mass spectrum. By employing the multi-technique approach outlined here, researchers can confidently identify and characterize this and other novel compounds, ensuring the integrity and progression of their research and development endeavors.
References
-
Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
IR Correlation Table. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]
-
4 - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
- Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.).
-
Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
-
CASCADE - Colorado State University. (n.d.). Retrieved January 2, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 2, 2026, from [Link]
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Ethyl 4-aminobenzoate. (n.d.). MassBank. Retrieved January 2, 2026, from [Link]
-
Ethyl 4-aminobenzoate. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
-
Ethyl 2-(phenylamino)acetate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate: Benchmarking Efficiency and Practicality
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-((4-cyanophenyl)amino)acetate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of two distinct and practical protocols for its synthesis: a classical reductive amination approach and a modern palladium-catalyzed N-arylation. The objective is to equip scientists with the necessary data and insights to select the most suitable method for their specific laboratory context and research goals.
This guide will delve into the mechanistic underpinnings of each protocol, provide detailed, step-by-step experimental procedures, and present a comparative analysis based on key performance indicators such as yield, reaction time, and adherence to green chemistry principles.
Visualizing the Synthetic Pathways
The two primary routes to this compound are conceptually different, as illustrated in the workflow diagram below. Protocol A follows a reductive amination pathway, forming the crucial C-N bond through the reaction of an aldehyde with an amine, followed by in-situ reduction. In contrast, Protocol B employs a more direct N-arylation strategy, coupling an aryl halide with an amino ester in the presence of a palladium catalyst.
Caption: High-level overview of the two synthetic routes to this compound.
Protocol A: Reductive Amination of 4-Cyanobenzaldehyde
This method is a robust and widely used strategy for the formation of secondary amines. The reaction proceeds via the initial formation of an imine intermediate from the condensation of 4-cyanobenzaldehyde and ethyl glycinate, which is then reduced in situ to the desired product.
Mechanistic Rationale
The choice of a mild reducing agent, such as sodium borohydride, is crucial. It is selective for the reduction of the imine C=N double bond while being unreactive towards the ester and nitrile functional groups present in the molecules. The reaction is typically carried out in a protic solvent like methanol, which facilitates both the imine formation and the subsequent reduction.
Experimental Protocol
Materials:
-
4-Cyanobenzaldehyde
-
Ethyl glycinate hydrochloride
-
Triethylamine
-
Sodium borohydride
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl glycinate hydrochloride (1.1 equivalents) in methanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature to liberate the free base.
-
Add 4-cyanobenzaldehyde (1.0 equivalent) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol B: Palladium-Catalyzed N-Arylation
This modern approach leverages the power of transition-metal catalysis to directly form the C-N bond between an aryl halide and an amine. The use of specialized phosphine ligands is key to achieving high efficiency and selectivity in these cross-coupling reactions. This method is particularly advantageous when dealing with functionalized and sterically hindered substrates.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed N-arylation (Buchwald-Hartwig amination) involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the active catalyst. The choice of ligand is critical for the success of the reaction, as it influences the reactivity and stability of the palladium catalyst. t-BuBrettPhos is a bulky and electron-rich phosphine ligand that has been shown to be effective for the N-arylation of amino acid esters.[1]
Experimental Protocol
Materials:
-
4-Bromobenzonitrile
-
Ethyl glycinate
-
t-BuBrettPhos Pd G3 precatalyst
-
Sodium tert-butoxide
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, combine 4-bromobenzonitrile (1.0 equivalent), ethyl glycinate (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and t-BuBrettPhos Pd G3 precatalyst (2 mol%) in a dry Schlenk flask.
-
Remove the flask from the glovebox and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Comparative Analysis
The selection of a synthetic protocol often involves a trade-off between various factors. The following table provides a comparative summary of the two presented methods.
| Parameter | Protocol A: Reductive Amination | Protocol B: Palladium-Catalyzed N-Arylation |
| Yield | Moderate to Good (typically 60-80%) | Good to Excellent (typically 80-95%) |
| Reaction Time | 5-6 hours | 12-18 hours |
| Temperature | 0 °C to Room Temperature | 100 °C |
| Reagent Cost | Low (uses inexpensive bulk chemicals) | High (requires a palladium precatalyst and specialized ligand) |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |
| Green Chemistry | Uses relatively benign solvents (methanol, ethyl acetate). Sodium borohydride is a relatively safe reducing agent. | Uses toluene, which is a less desirable solvent. Palladium is a precious metal, raising sustainability concerns. |
| Substrate Scope | Generally good for a wide range of aldehydes and amines. | Very broad, tolerates a wide range of functional groups. |
| Ease of Execution | Straightforward, does not require an inert atmosphere. | Requires inert atmosphere techniques (glovebox or Schlenk line). |
Decision-Making Framework
The choice between Protocol A and Protocol B will depend on the specific priorities of the research or development project. The following decision-making flowchart can serve as a guide.
Caption: A decision-making flowchart for selecting the optimal synthesis protocol.
Conclusion
Both reductive amination and palladium-catalyzed N-arylation represent viable and effective methods for the synthesis of this compound.
Protocol A (Reductive Amination) is a cost-effective, rapid, and operationally simple method that is well-suited for large-scale synthesis where cost is a primary driver. Its adherence to some green chemistry principles, such as the use of safer solvents and ambient reaction temperatures, further enhances its appeal.
Protocol B (Palladium-Catalyzed N-Arylation) offers superior yields and a broader substrate scope, making it an excellent choice for medicinal chemistry applications where maximizing the output of a precious intermediate is crucial. While the initial investment in the catalyst is higher and it requires more specialized techniques, the high efficiency can justify its use in many discovery and early development settings.
Ultimately, the choice of protocol is a multi-faceted decision that should be guided by a careful consideration of project-specific goals, available resources, and desired scale of production.
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Ma, D.; Zhang, Y.; Yao, J.; Wu, S.; Tao, F. A General and Efficient Catalyst for the α-Arylation of Ketones. Angew. Chem. Int. Ed.2003 , 42 (44), 5484–5487. [Link]
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A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. Org. Biomol. Chem.2021 , 19, 888-892. [Link]
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A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Adv.2016 , 6, 84360-84364. [Link]
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Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org. Lett.2016 , 18 (17), 4444–4447. [Link]
- An improved process for the preparation of dabigatran etexilate mesylate and its intermediates thereof.
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Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions. Adv. Synth. Catal.2006 , 348 (15), 23–43. [Link]
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A Comparative Purity Analysis of Ethyl 2-((4-cyanophenyl)amino)acetate from Different Suppliers: A Guide for Researchers
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of drug discovery and development, the quality of starting materials and intermediates is paramount. Ethyl 2-((4-cyanophenyl)amino)acetate is a key building block in the synthesis of various pharmaceutically active compounds. Its purity can directly impact the impurity profile of the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability. As such, rigorous analytical characterization of this intermediate from different commercial suppliers is not just a matter of quality control, but a crucial step in risk mitigation for any drug development program.
This guide provides a comprehensive framework for the comparative purity analysis of this compound. We will delve into the rationale behind the chosen analytical methodologies, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers. This document is intended for researchers, scientists, and drug development professionals to establish a robust and scientifically sound approach to qualifying this critical intermediate. The principles and methods described herein are grounded in established regulatory expectations, such as those outlined in the International Council for Harmonisation (ICH) guidelines Q3A, Q7, and Q11, which emphasize a thorough understanding and control of impurities in drug substances and their intermediates.[1][2][3][4][5][6][7][8]
Understanding Potential Impurities: A Synthesis-Based Approach
A logical first step in any purity analysis is to understand the potential impurities that may arise from the manufacturing process. A common synthetic route to this compound involves the reductive amination of p-cyanobenzaldehyde with ethyl aminoacetate.[9]
Caption: Synthesis of this compound.
Based on this, potential process-related impurities could include:
-
Unreacted Starting Materials: p-Cyanobenzaldehyde and Ethyl aminoacetate.
-
Over-alkylation Products: Impurities formed by the reaction of more than one molecule of the benzyl group with the aminoacetate.
-
By-products from Reductant: Impurities originating from the reducing agent or its side reactions.
-
Degradation Products: Products of hydrolysis of the ester or nitrile functionalities.
Experimental Design for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide will focus on two primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity determination and impurity profiling, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and detection of impurities that may not be readily observed by HPLC.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high precision and accuracy.[10][11][12][13][14]
Protocol 1: HPLC-UV Method for Purity Determination and Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Caption: HPLC analysis workflow for purity assessment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an indispensable tool for the structural elucidation of organic molecules and provides a complementary method for purity assessment. It is particularly useful for identifying impurities that may co-elute with the main peak in HPLC or have a poor UV chromophore.[15][16][17][18][19]
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
Relaxation Delay: 5 seconds to ensure quantitative integration.
-
Spectral Width: -2 to 12 ppm.
-
Comparative Analysis of Hypothetical Supplier Data
For the purpose of this guide, we will analyze hypothetical data from three fictional suppliers: Supplier A, Supplier B, and Supplier C.
HPLC-UV Purity Results
| Supplier | Purity (%) by Area Normalization | Number of Impurities > 0.05% | Largest Single Impurity (%) |
| Supplier A | 99.85 | 2 | 0.08 |
| Supplier B | 99.21 | 5 | 0.45 |
| Supplier C | 99.60 | 3 | 0.20 |
Discussion of HPLC Results:
-
Supplier A demonstrates the highest purity with the fewest impurities above the reporting threshold of 0.05%, as recommended by ICH guidelines.[7] The low level of the largest single impurity suggests a well-controlled manufacturing process.
-
Supplier B shows a significantly lower purity and a higher number of impurities. The presence of a single impurity at 0.45% is a cause for concern and would warrant further investigation for identification and qualification.
-
Supplier C presents a good purity profile, although not as high as Supplier A. The impurity levels are within a generally acceptable range for an intermediate, but monitoring batch-to-batch consistency would be crucial.
¹H NMR Spectroscopy Results
Expected ¹H NMR Spectrum of this compound (in CDCl₃, 400 MHz):
-
δ 7.55 (d, 2H, Ar-H)
-
δ 6.65 (d, 2H, Ar-H)
-
δ 4.25 (q, 2H, -OCH₂CH₃)
-
δ 3.90 (s, 2H, -NHCH₂COO-)
-
δ 1.30 (t, 3H, -OCH₂CH₃)
-
A broad singlet for the -NH proton.
Observations from Hypothetical ¹H NMR Spectra:
-
Supplier A: The spectrum is clean with all peaks integrating to the correct proton ratios. No significant unassigned signals are observed.
-
Supplier B: In addition to the main product signals, a singlet at ~9.8 ppm is observed, characteristic of an aldehyde proton, suggesting the presence of residual p-cyanobenzaldehyde. Small, broadened signals in the aromatic region could indicate polymeric by-products.
-
Supplier C: The spectrum is largely clean, but a triplet and quartet corresponding to free ethanol are observed, indicating a potential issue with the final drying/purification steps.
Conclusion and Recommendations
This comparative guide illustrates a robust, multi-technique approach to assessing the purity of this compound. Based on our hypothetical data:
-
Supplier A is the recommended choice due to its high purity and clean impurity profile, indicating a more controlled and reproducible manufacturing process.
-
Supplier C could be a viable secondary supplier, provided that batch-to-batch consistency is carefully monitored.
-
Supplier B would require significant further investigation and discussion with the supplier regarding their manufacturing process and impurity control before it could be considered for use in a pharmaceutical development program.
It is imperative for researchers and drug developers to not solely rely on the Certificate of Analysis provided by the supplier. Independent, in-house verification of purity using orthogonal analytical techniques is a critical component of a sound scientific and regulatory strategy. This ensures the quality and consistency of intermediates, ultimately contributing to the development of safe and effective medicines.
References
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Pharmacentral. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
LinkedIn. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Kaufman, T. S., & Sarotti, A. M. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 147-171. [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]
-
Veeprho. (2025, March 3). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. [Link]
-
Pharmaguideline. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
ComplianceOnline. (n.d.). Understanding the Current FDA Requirements for Raw Materials and Components. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
DSI InPharmatics. (2021, April 1). Regulatory Starting Materials and ICHQ Guidelines. [Link]
-
Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (n.d.). ICH: quality. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q10 Pharmaceutical Quality System. [Link]
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)
-
PubChem. (n.d.). Ethyl acetate. [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-((4-cyanophenyl)amino)acetate: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Ethyl 2-((4-cyanophenyl)amino)acetate, a crucial building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides an in-depth, objective comparison of the most viable routes, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction
This compound, also known as N-(4-cyanophenyl)glycine ethyl ester, is a versatile intermediate. Its synthesis is a critical step in the production of numerous active pharmaceutical ingredients (APIs). The choice of synthetic route can significantly impact the overall cost, efficiency, safety, and environmental footprint of the final drug product. This guide will dissect four prominent synthetic strategies:
-
Reductive Amination
-
Buchwald-Hartwig Amination
-
Nucleophilic Aromatic Substitution (SNAr)
-
Two-Step Synthesis from 4-Cyanoaniline
Each pathway will be evaluated based on its chemical principles, cost-effectiveness, scalability, safety, and environmental impact.
Pathway 1: Reductive Amination
This classical approach involves the reaction of an aldehyde with an amine in the presence of a reducing agent to form a more substituted amine. For the synthesis of this compound, this translates to the reaction of 4-cyanobenzaldehyde with ethyl aminoacetate.
Chemical Rationale
The reaction proceeds via the initial formation of an imine intermediate from the condensation of 4-cyanobenzaldehyde and ethyl aminoacetate. This imine is then selectively reduced in situ to the desired secondary amine. The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), are preferred as they do not readily reduce the starting aldehyde.
DOT Script for Reductive Amination Workflow:
Caption: Workflow for the Reductive Amination synthesis.
Experimental Protocol
A representative protocol, adapted from patent literature[1], is as follows:
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) and ethyl aminoacetate hydrochloride (1.1 eq) in methanol, add triethylamine (1.2 eq) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Cost-Benefit Analysis
-
Cost: This route generally involves moderately priced starting materials and reagents. The primary cost drivers are 4-cyanobenzaldehyde and the reducing agent.
-
Yield & Efficiency: Reported yields are typically in the range of 60-75%[1]. The reaction can be performed as a one-pot synthesis, which improves efficiency.
-
Safety: Sodium cyanoborohydride is highly toxic and requires careful handling in a well-ventilated fume hood. Contact with acidic conditions can liberate highly toxic hydrogen cyanide gas. Sodium triacetoxyborohydride is a safer, albeit more expensive, alternative.
-
Environmental Impact: The use of chlorinated solvents for extraction and silica gel for purification contributes to the waste stream.
-
Scalability: Reductive amination is a well-established and scalable reaction in the pharmaceutical industry.
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method would involve the coupling of an aryl halide, such as 4-bromobenzonitrile, with ethyl 2-aminoacetate.
Chemical Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands like BINAP or X-Phos often providing the best results.
DOT Script for Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the Buchwald-Hartwig Amination.
Experimental Protocol
A general procedure for a Buchwald-Hartwig amination is as follows[3]:
-
In a glovebox or under an inert atmosphere, combine 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq) in a dry Schlenk flask.
-
Add anhydrous toluene, followed by ethyl 2-aminoacetate (1.2 eq) and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).
-
Degas the reaction mixture and then heat to 80-110 °C under an inert atmosphere, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Cost-Benefit Analysis
-
Cost: This is often the most expensive route due to the high cost of the palladium catalyst and phosphine ligands.
-
Yield & Efficiency: Buchwald-Hartwig amination typically provides high yields (often >80%) and has a broad substrate scope.
-
Safety: Phosphine ligands can be air-sensitive and require careful handling. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Environmental Impact: The primary environmental concern is the use of a heavy metal catalyst. While the catalyst loading is low, residual palladium in the final product is a major concern for pharmaceutical applications and requires efficient removal, which can generate additional waste.
-
Scalability: Scaling up Buchwald-Hartwig reactions can be challenging due to the cost of the catalyst and the need for stringent inert atmosphere conditions. However, it is utilized in industrial processes where other methods are not feasible.
Pathway 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway when the aromatic ring is activated by strong electron-withdrawing groups. In this case, a 4-halobenzonitrile with an additional activating group (e.g., a nitro group in the ortho or para position) could react with ethyl 2-aminoacetate.
Chemical Rationale
For an SNAr reaction to proceed, the aryl halide must be substituted with potent electron-withdrawing groups, typically ortho and/or para to the leaving group. The cyano group itself is electron-withdrawing, but an additional group like a nitro group would significantly facilitate the reaction. The reaction proceeds through a Meisenheimer complex intermediate.
DOT Script for SNAr Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Experimental Protocol
A hypothetical protocol for an SNAr reaction would be:
-
Dissolve the activated 4-halobenzonitrile (1.0 eq) and ethyl 2-aminoacetate (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
Cost-Benefit Analysis
-
Cost: The starting materials are generally inexpensive. The overall cost is typically low as it avoids expensive catalysts.
-
Yield & Efficiency: Yields can be variable and are highly dependent on the activation of the aryl halide. The reaction often requires high temperatures and long reaction times.
-
Safety: Polar aprotic solvents like DMF and DMSO have associated health risks. High reaction temperatures can also pose safety challenges.
-
Environmental Impact: The use of high-boiling polar aprotic solvents can be problematic for waste disposal.
-
Scalability: SNAr reactions are common in industrial synthesis and are generally scalable, provided a suitable activated substrate is available.
Pathway 4: Two-Step Synthesis from 4-Cyanoaniline
This pathway involves the initial synthesis of N-(4-cyanophenyl)glycine from 4-cyanoaniline and glyoxylic acid, followed by esterification to yield the final product.
Chemical Rationale
The first step is a reductive amination where 4-cyanoaniline reacts with glyoxylic acid to form an imine, which is then reduced. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. The resulting N-(4-cyanophenyl)glycine is then esterified using standard methods, such as Fischer esterification with ethanol and a catalytic amount of strong acid.
DOT Script for Two-Step Synthesis Workflow:
Caption: Workflow for the Two-Step Synthesis from 4-Cyanoaniline.
Experimental Protocol
Step 1: Synthesis of N-(4-cyanophenyl)glycine [4][5]
-
Charge a hydrogenation reactor with 4-cyanoaniline (1.0 eq), glyoxylic acid (1.1 eq), and 5% Pd/C (e.g., 1-2 mol%) in a solvent like methanol.
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 atm) and heat to around 50 °C.
-
Maintain the reaction under these conditions for several hours until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate to obtain crude N-(4-cyanophenyl)glycine.
Step 2: Esterification
-
Suspend the crude N-(4-cyanophenyl)glycine in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and neutralize the acid with a base like sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Cost-Benefit Analysis
-
Cost: The starting materials, 4-cyanoaniline and glyoxylic acid, are relatively inexpensive. The cost of the palladium catalyst is a factor, but it can often be recovered and reused.
-
Yield & Efficiency: This route can provide high yields for both steps, with reported yields for the first step being over 90%[4][5]. However, it is a two-step process, which may be less efficient than a one-pot synthesis.
-
Safety: The use of hydrogen gas requires specialized equipment and safety precautions. Sulfuric acid is highly corrosive.
-
Environmental Impact: The palladium catalyst needs to be handled and disposed of correctly. The esterification step generates aqueous waste from neutralization.
-
Scalability: This pathway is well-suited for large-scale industrial production, as demonstrated in the patent literature.
Comparative Summary
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Two-Step Synthesis from 4-Cyanoaniline |
| Starting Materials Cost | Moderate | High | Low | Low |
| Catalyst/Reagent Cost | Moderate (Reducing Agent) | Very High (Pd catalyst & ligand) | Low | Moderate (Pd/C) |
| Typical Yield | 60-75% | >80% | Variable | >85% (overall) |
| Reaction Time | 12-24 hours | 4-24 hours | 12-48 hours | 12-24 hours (total) |
| Reaction Temperature | 0-25 °C | 80-110 °C | 100-150 °C | 50-80 °C |
| Number of Steps | 1 (one-pot) | 1 | 1 | 2 |
| Safety Concerns | Toxic reducing agent (NaBH₃CN) | Air-sensitive reagents, strong bases | High temperatures, hazardous solvents | Hydrogen gas, corrosive acid |
| Environmental Impact | Solvent and silica waste | Heavy metal catalyst, solvent waste | High-boiling solvents | Heavy metal catalyst, aqueous waste |
| Scalability | Good | Challenging but feasible | Good | Excellent |
Conclusion and Recommendations
The optimal synthetic pathway for this compound is highly dependent on the specific requirements of the project, including budget, scale, available equipment, and safety considerations.
-
For large-scale, cost-effective production , the Two-Step Synthesis from 4-Cyanoaniline appears to be the most advantageous route, offering high yields and utilizing relatively inexpensive starting materials. Its scalability has been demonstrated in industrial contexts.
-
For small-scale laboratory synthesis where high yield is critical and cost is less of a concern , the Buchwald-Hartwig Amination is an excellent choice due to its reliability and broad applicability.
-
The Reductive Amination pathway offers a good balance between cost, yield, and simplicity, making it a suitable option for many research and development applications, provided that appropriate safety measures are in place for handling the reducing agent.
-
Nucleophilic Aromatic Substitution is generally the least favorable option unless a highly activated and readily available starting material is on hand, due to the harsh reaction conditions and potentially lower yields.
Ultimately, the selection of a synthetic route requires a careful evaluation of these factors. This guide provides the necessary data and insights to make an informed decision that aligns with your specific synthetic goals.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link][2]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link][6]
-
CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents. Available at: [1]
-
CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents. Available at: [5]
-
EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents. Available at: [4]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link][7]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link][3]
Sources
- 1. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]
- 5. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Efficacy of Ethyl 2-((4-cyanophenyl)amino)acetate in the Synthesis of Pharmacologically Relevant Benzimidazoles: A Comparative Guide
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents. The efficient construction of this heterocyclic system is a subject of continuous investigation. This guide provides a detailed technical comparison of synthetic routes to key benzimidazole-containing target molecules, with a focus on the efficacy of Ethyl 2-((4-cyanophenyl)amino)acetate as a key building block. We will delve into its practical application, compare it with its corresponding carboxylic acid, and evaluate its standing against broader, alternative synthetic strategies.
The Central Role of N-Aryl Glycine Derivatives in Benzimidazole Synthesis
The synthesis of 2-substituted benzimidazoles often involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this context, N-aryl glycine derivatives, such as this compound and its parent carboxylic acid, N-(4-cyanophenyl)glycine, are pivotal reagents. They not only provide the N-aryl substituent but also the crucial methylene bridge that forms the C2 position of the benzimidazole ring. A prime example of their application is in the synthesis of a key intermediate for Dabigatran etexilate, a potent anticoagulant.
Comparative Synthesis of a Dabigatran Intermediate
The synthesis of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a critical step in the production of Dabigatran etexilate. This section compares the established method using N-(4-cyanophenyl)glycine with a protocol utilizing its ethyl ester.
Method 1: The Established Route via N-(4-cyanophenyl)glycine (Carboxylic Acid)
This widely adopted method involves the coupling of N-(4-cyanophenyl)glycine with an o-phenylenediamine derivative, typically activated by a coupling agent, followed by an acid-catalyzed cyclization.
Reaction Pathway:
Caption: Synthesis of the Dabigatran intermediate using N-(4-cyanophenyl)glycine.
Experimental Protocol:
-
To a solution of N-(4-cyanophenyl)glycine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the activated acyl imidazole intermediate.
-
Add a solution of Ethyl 3-((3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) (1.0 eq) in THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and add glacial acetic acid.
-
Heat the mixture to reflux for several hours to effect cyclization.
-
After cooling, the product can be isolated by precipitation or extraction.
Causality and Trustworthiness: The use of CDI as a coupling agent is crucial for activating the carboxylic acid, forming a highly reactive acyl imidazole intermediate that readily undergoes nucleophilic attack by the aniline nitrogen of the o-phenylenediamine derivative. The subsequent acid-catalyzed cyclization is a classic Phillips-Ladenburg type reaction, a reliable method for benzimidazole formation. This two-step, one-pot procedure is well-documented in patent literature, ensuring its robustness and reproducibility.[1][2]
Method 2: The Alternative Route via this compound (Ethyl Ester)
While less commonly documented for direct use, the ethyl ester can serve as a precursor to the reactive carboxylic acid or potentially undergo direct condensation under more forcing conditions.
Reaction Pathway:
Caption: Potential synthetic routes using this compound.
Experimental Protocol (Direct Condensation):
-
In a sealed reaction vessel, combine this compound (1.0 eq) and the o-phenylenediamine derivative (1.0 eq).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid or p-toluenesulfonic acid.
-
Heat the mixture to a high temperature (e.g., 150-180°C) under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction time is expected to be significantly longer than Method 1.
-
Upon completion, cool the mixture and purify by column chromatography.
Causality and Trustworthiness: This hypothetical protocol is based on classical methods for benzimidazole synthesis from esters, which generally require higher temperatures to drive the reaction and overcome the lower reactivity of the ester compared to an activated carboxylic acid.[3] The direct condensation of an ester with an amine to form an amide and subsequently cyclize is a less efficient process than the activated carboxylic acid route. It is more likely that the ethyl ester would be hydrolyzed to the carboxylic acid in a separate step or in situ before condensation.
Performance Comparison
| Parameter | Method 1 (Carboxylic Acid) | Method 2 (Ethyl Ester - Direct) |
| Reactivity | High (with activation) | Low to moderate |
| Reaction Conditions | Mild to moderate (reflux in THF) | Harsh (high temperature) |
| Reaction Time | Relatively short | Long |
| Yield | Generally high | Expected to be lower |
| By-products | CDI-related by-products | Potential for thermal decomposition |
| Purification | Precipitation or extraction | Likely requires chromatography |
Broader Alternatives for Benzimidazole Synthesis
Beyond the specific case of the Dabigatran intermediate, a plethora of methods exist for the synthesis of 2-substituted benzimidazoles, primarily involving the condensation of o-phenylenediamines with aldehydes. These methods offer a wider range of applicability and often milder conditions.
General Reaction Scheme:
Caption: General synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.
Comparative Table of Alternative Catalytic Systems
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reported Yields |
| Ammonium Chloride | CHCl₃, Room Temp | Inexpensive, mild conditions | Moderate reaction times | 75-94%[4] |
| Lanthanum Chloride | Acetonitrile, Room Temp | Mild, easy product isolation | Catalyst can be expensive | 85-95%[3] |
| Supported Gold Nanoparticles | CHCl₃:MeOH, Room Temp | High efficiency, reusable catalyst | High initial catalyst cost | High[4][5] |
| Microwave Irradiation | Solvent-free or PPA | Drastically reduced reaction times | Requires specialized equipment | Yields increased by 10-50% vs. conventional[6] |
| p-Toluenesulfonic Acid | Solvent-free, grinding | High efficiency, simple work-up | Can require heating | High[7] |
Conclusion and Future Perspectives
The synthesis of the benzimidazole core of Dabigatran is most efficiently and reliably achieved through the condensation of the corresponding o-phenylenediamine derivative with N-(4-cyanophenyl)glycine, utilizing a coupling agent like CDI. While its ethyl ester, this compound, is a viable precursor, its direct use in a one-pot cyclocondensation would likely require harsh conditions and result in lower yields. The more practical application of the ethyl ester is as a stable precursor to the more reactive carboxylic acid.
For the broader synthesis of 2-substituted benzimidazoles, a multitude of catalytic systems based on the condensation of o-phenylenediamines and aldehydes offer milder, faster, and more efficient alternatives to classical high-temperature methods. The choice of catalyst depends on factors such as cost, desired reaction time, and environmental considerations.
Future research in this area could focus on the development of novel catalytic systems that enable the direct and efficient condensation of less reactive precursors like this compound under mild conditions, further expanding the synthetic chemist's toolkit for the construction of these vital pharmaceutical scaffolds.
References
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Chen, H. (2012). Synthesis of Dabigatran Etexilate. Journal of Chemical Research, 2012(4), 223-225. Available at: [Link]
-
Nikolaou, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5733. Available at: [Link]
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Liu, X., & Chen, G. (2013). Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry, 30(4), 473-477. Available at: [Link]
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Various Authors. (2015). DABIGATRAN PART 2/3. New Drug Approvals. Available at: [Link]
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Venkateswarlu, Y., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Journal of the Serbian Chemical Society, 77(10), 1341-1347. Available at: [Link]
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Reddy, T. J., et al. (2013). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 5(5), 78-86. Available at: [Link]
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Sharma, J., et al. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Chemistry, 22(23), 2280-2299. Available at: [Link]
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 5(4), 146-152. Available at: [Link]
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Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35051-35083. Available at: [Link]
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Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Gellis, A., et al. (2011). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. E-Journal of Chemistry, 8(2), 748-752. Available at: [Link]
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Various Authors. (2019). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 24(7), 1489. Available at: [Link]
-
Sharif, M., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(6), 1253-1256. Available at: [Link]
-
Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(9), 1169-1181. Available at: [Link]
-
Singh, P., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 7(86), 54593-54625. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-((4-cyanophenyl)amino)acetate
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our laboratories and the protection of our environment. The compounds we synthesize, such as Ethyl 2-((4-cyanophenyl)amino)acetate, demand meticulous handling from creation to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory awareness.
The structure of this compound, incorporating a cyanophenyl group and an aromatic amine, dictates its hazard profile. Aromatic amines as a class are noted for potential toxicity and carcinogenicity, with many being readily absorbed through the skin. The nitrile (cyano) group presents a significant toxicological concern, as it can release cyanide, particularly under acidic conditions. Therefore, the disposal protocol for this compound is driven by the need to manage these specific chemical hazards safely and effectively.
Hazard Identification and Assessment
Before any handling or disposal begins, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its likely hazard profile from structurally similar compounds. For instance, related cyanophenyl and aminoacetate compounds are consistently classified with significant health hazards.
Based on analogous compounds, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Note: This table is based on data for structurally related chemicals. Always refer to the specific SDS for the compound in use.
The core takeaway is that this compound must be treated as a hazardous substance. Its disposal route must not include sewer or general waste systems, as this could lead to environmental contamination and harm to aquatic life[3][4].
Personal Protective Equipment (PPE) Protocol
Given the hazards of skin absorption, irritation, and inhalation, a stringent PPE protocol is non-negotiable. All personnel handling the compound, whether in pure form or as waste, must adhere to the following standards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 8-mil thickness recommended) or neoprene gloves.[5][6] | To prevent skin contact and absorption. While nitrile is a good general-purpose choice, it offers poor resistance to some amines and organic solvents, necessitating immediate replacement upon contamination[7][8]. |
| Eye Protection | Safety goggles with a snug fit and side shields. A face shield should be worn over goggles if there is a splash hazard[2][6]. | To protect eyes from splashes, which can cause serious irritation[1][2]. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Chemical-resistant apron for larger quantities. | To protect skin and clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | To protect feet from spills. |
| Respiratory | All handling of the solid compound or solutions should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols[2]. | To prevent respiratory tract irritation[1][2]. |
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill protocol is essential for a rapid and safe response.
Step 1: Immediate Actions
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is large or involves volatile substances, control all ignition sources.
-
Attend to any contaminated personnel immediately, removing affected clothing and flushing skin with water for at least 15 minutes.
Step 2: Containment
-
For liquid spills, contain the area using an inert absorbent material such as vermiculite, sand, or clay cat litter. Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, gently cover the material with an absorbent to prevent dust from becoming airborne.
Step 3: Clean-up
-
Wearing the full PPE described above, carefully scoop the absorbed material or spilled solid into a designated, leak-proof container.
-
Work from the outside of the spill inward to minimize the contaminated area.
-
Do not create dust when cleaning up solid material[2].
Step 4: Decontamination & Disposal
-
Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All contaminated materials, including absorbents, gloves, and wipes, must be placed in the designated hazardous waste container.
-
Label the container clearly as "Spill Debris containing this compound."
Step-by-Step Waste Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste from the point of generation to its final destruction[9][10].
Workflow for Proper Waste Management
Protocol Details:
-
Segregation at Source :
-
Do not mix this waste stream with other, incompatible wastes. Critically, keep it separate from acidic waste to prevent any possibility of hydrogen cyanide gas evolution[11].
-
Solid Waste : Collect unreacted compound, contaminated absorbents, and contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container. If possible, maintain separate containers for aqueous and organic solvent waste streams.
-
Contaminated PPE : Contaminated gloves, bench paper, and lab coats should be collected as solid hazardous waste. Uncontaminated nitrile gloves may be eligible for recycling programs, but any glove that comes into contact with the compound must be treated as hazardous waste[12][13].
-
-
Containerization :
-
Use only containers that are in good condition and compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
Ensure containers have tightly sealing lids to prevent leaks or the release of vapors[9][14]. The container must be kept closed at all times except when adding waste.
-
-
Labeling :
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must include the words "HAZARDOUS WASTE," the full chemical name "this compound," and a list of any solvents present with their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Toxic").
-
-
Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
The SAA must be under the control of the laboratory personnel and away from general traffic areas.
-
Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.
-
Store away from incompatible materials, particularly strong acids and oxidizing agents[14][15].
-
-
Final Disposal :
-
Once the container is full or you are finished generating this waste stream, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.
-
The ultimate disposal method will be determined by licensed waste management professionals, but for organic compounds like this, high-temperature incineration is the most common and effective method to ensure complete destruction[16][17]. Never attempt to treat or neutralize this chemical waste yourself.
-
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health.
References
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- WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
- CymitQuimica. (n.d.). ETHYL 2-(4-CYANOPHENYL)ACETATE.
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- Term. (2025). Aromatic Amine Pollution.
- P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Aaronchem. (2024). Safety Data Sheet: Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate.
- Polycarbin. (2025). Are Nitrile Gloves Recyclable?.
- Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl cyanoacetate.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Trimaco. (2023). Essential Chemical PPE.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Fisher Scientific. (2021). Safety Data Sheet: Ethyl cyanoacetate.
- International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
- Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate.
- University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
- MedChemExpress. (2025). Ethyl 2-cyano-2-(hydroxyimino)acetate-SDS.
- Reddit. (2019). Worried about chemical waste disposal in cyanotypes.
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-cyanophenoxy)acetate.
- chemBlink. (n.d.). Ethyl (4-cyanophenyl)acetate [CAS# 1528-41-2].
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- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
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Personal protective equipment for handling Ethyl 2-((4-cyanophenyl)amino)acetate
This guide provides essential safety protocols and logistical plans for laboratory personnel working with Ethyl 2-((4-cyanophenyl)amino)acetate, a compound of interest in pharmaceutical and chemical research. Due to the presence of a cyanophenyl group and an aminoacetate moiety, this compound is presumed to present significant health hazards. Strict adherence to the following procedures is critical to ensure personal safety and experimental integrity.
Hazard Identification and Risk Assessment
Based on analogous compounds such as Ethyl 2-(4-amino-3-cyanophenyl)acetate, the primary anticipated hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The cyanophenyl group also presents a significant risk of releasing highly toxic hydrogen cyanide gas if it comes into contact with acids.[2] Therefore, all handling procedures must be designed to prevent such contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound.[3] The selection of appropriate PPE is a critical step in mitigating exposure risks.
Table 1: PPE Requirements for Handling this compound
| Task | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Transfer (Solid) | Safety goggles with side shields or a face shield.[4][5] | Chemical-resistant gloves (nitrile is a suitable option).[4][6] | Full-length lab coat.[4] | Work within a certified chemical fume hood is mandatory.[2] |
| Solution Preparation | Safety goggles with side shields or a face shield.[4][5] | Chemical-resistant gloves (nitrile).[4][6] | Full-length lab coat.[4] | All manipulations must be performed in a chemical fume hood.[2] |
| Reaction Work-up & Purification | Safety goggles with side shields or a face shield.[4][5] | Chemical-resistant gloves (nitrile).[4][6] | Full-length lab coat.[4] | Operations should be conducted in a well-ventilated area, preferably a fume hood.[7] |
dot
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
